Boc-(R)-gamma-allyl-L-proline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODNDBPPDGALB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376072 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224645-82-3 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-(R)-gamma-allyl-L-proline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(R)-gamma-allyl-L-proline is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and utility in peptide synthesis, while the gamma-allyl substituent provides a versatile handle for further chemical modification. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound, systematically named (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, is a proline analogue characterized by a Boc protecting group and an allyl group at the C4 position. The "R" configuration at the gamma-carbon (C4) and the "L" configuration of the proline core define its specific stereochemistry.
Chemical Structure:
In-Depth Technical Guide: Characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, a chiral pyrrolidine derivative of interest in medicinal chemistry and drug development. This document compiles available physicochemical data, outlines standard experimental protocols for its analysis, and presents a logical workflow for its characterization. Due to the limited availability of public spectroscopic data for this specific molecule, representative methodologies and data for closely related analogs are discussed to provide a thorough understanding of its structural elucidation.
Introduction
(2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid, also known as (2S,4R)-1-Boc-4-allylpyrrolidine-2-carboxylic acid, belongs to a class of conformationally constrained amino acid analogs. The pyrrolidine ring provides a rigid scaffold, while the allyl group at the 4-position offers a versatile handle for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis and other controlled chemical transformations. Accurate characterization of this compound is essential to ensure its purity, identity, and suitability for downstream applications in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid have been compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 224645-82-3 |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥97% (by HPLC) |
| Stereochemistry | (2S, 4R) |
Spectroscopic and Analytical Characterization
While specific experimental spectra for (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid are not widely published, this section outlines the expected data from standard analytical techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this molecule. Both ¹H and ¹³C NMR would be essential to confirm the presence of the key functional groups and to establish the stereochemistry of the pyrrolidine ring.
Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):
-
tert-Butyl group: A singlet around 1.4-1.5 ppm, integrating to 9 protons.
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Allyl group:
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Multiplets in the range of 5.6-5.9 ppm (vinyl CH).
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Multiplets around 5.0-5.2 ppm (terminal vinyl CH₂).
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Multiplets around 2.2-2.4 ppm (allylic CH₂).
-
-
Pyrrolidine ring protons: A series of complex multiplets between 1.8 and 4.5 ppm. The proton at C2 (α to the carboxylic acid) would likely appear as a multiplet around 4.2-4.4 ppm.
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Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which may be concentration-dependent or exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃, ~100 MHz):
-
Carbonyl carbons: Resonances in the range of 170-180 ppm (carboxylic acid) and 153-156 ppm (Boc carbonyl).
-
Boc quaternary carbon: A signal around 80-82 ppm.
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Allyl group carbons: Signals around 133-136 ppm (vinyl CH) and 116-118 ppm (terminal vinyl CH₂), and a signal for the allylic CH₂.
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Pyrrolidine ring carbons: Signals in the aliphatic region, typically between 25 and 60 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electrospray Ionization - ESI):
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[M+H]⁺: 256.15 m/z
-
[M+Na]⁺: 278.13 m/z
-
[M-H]⁻: 254.14 m/z
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Common Fragments: Loss of the Boc group ([M-C₅H₉O₂]⁺) or loss of the tert-butyl group ([M-C₄H₉]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹.
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C=O stretch (Boc carbamate): Around 1680-1700 cm⁻¹.
-
C-H stretch (alkane and alkene): Around 2850-3000 cm⁻¹ and 3070-3090 cm⁻¹, respectively.
-
C=C stretch (alkene): Around 1640 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid. These should be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound.
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: A sample solution is prepared by dissolving the compound in the mobile phase. The solution is then injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and stereochemistry.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
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2D NMR (COSY, HSQC, HMBC): To aid in the assignment of protons and carbons and to confirm connectivity.
-
-
Data Processing: The spectra are processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight.
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Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Procedure: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.
Workflow and Visualization
The characterization of a novel or synthesized batch of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid follows a logical workflow to ensure its identity and purity.
Caption: Characterization workflow for (2S,4R)-1-Boc-4-allylpyrrolidine-2-carboxylic acid.
Conclusion
The characterization of (2S,4R)-1-(tert-butoxycarbonyl)-4-allylpyrrolidine-2-carboxylic acid relies on a combination of standard analytical techniques. While detailed public data is scarce, this guide provides the expected physicochemical properties and a robust framework for its analysis using HPLC, NMR, MS, and IR spectroscopy. The provided experimental protocols and workflow serve as a valuable resource for researchers and scientists working with this and related pyrrolidine-based compounds in the field of drug discovery and development. Rigorous characterization is a critical step in ensuring the quality and reliability of this important synthetic building block.
An In-depth Technical Guide to Boc-(R)-gamma-allyl-L-proline (CAS: 224645-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(R)-gamma-allyl-L-proline is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. The gamma-allyl functional group provides a site for further chemical modification, enabling the synthesis of complex peptide structures and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug discovery.
Chemical and Physical Properties
This compound is a white to off-white powder. Its chemical structure combines the rigid pyrrolidine ring of proline with a versatile allyl group at the gamma-position, offering unique conformational constraints and synthetic handles.[1]
| Property | Value | Reference |
| CAS Number | 224645-82-3 | [2] |
| Molecular Formula | C₁₃H₂₁NO₄ | [2] |
| Molecular Weight | 255.31 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% (HPLC) | [2] |
| Storage | Store at -20°C for long-term storage. | [2] |
Synthesis
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic strategy involves the diastereoselective alkylation of a Boc-protected proline enolate with an allyl halide. This approach leverages the directing effect of the chiral center in the proline ring to control the stereochemistry of the newly introduced allyl group.
Conceptual Experimental Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
Materials:
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N-Boc-L-proline
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Diisopropylamine
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n-Butyllithium (n-BuLi)
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Allyl bromide
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Tetrahydrofuran (THF), anhydrous
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Enolate Formation:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
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Add diisopropylamine to the cooled THF.
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Slowly add n-butyllithium (n-BuLi) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
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In a separate flask, dissolve N-Boc-L-proline in anhydrous THF and cool to -78 °C.
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Slowly transfer the N-Boc-L-proline solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Alkylation:
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To the enolate solution at -78 °C, add allyl bromide dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Peptide Synthesis and Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics, primarily due to the unique properties conferred by the Boc and allyl groups.
Workflow for Boc-SPPS Incorporation:
Caption: General workflow for incorporating this compound in Boc-SPPS.
Key Applications:
-
Conformational Constraint: The substituted pyrrolidine ring of this amino acid can induce specific turns and secondary structures in peptides, which is crucial for mimicking the bioactive conformations of natural peptides and proteins.
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Peptide Stapling and Cyclization: The allyl group serves as a handle for various chemical modifications. For instance, it can participate in ring-closing metathesis reactions with other olefin-containing amino acids to create "stapled" peptides with enhanced proteolytic stability and cell permeability.
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Introduction of Novel Functionality: The double bond of the allyl group can be further functionalized through reactions such as hydroboration-oxidation, epoxidation, or dihydroxylation to introduce new chemical moieties into the peptide structure. This allows for the fine-tuning of the pharmacological properties of the peptide.
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Drug Discovery: By incorporating this non-natural amino acid, researchers can design novel peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Its use is explored in the development of treatments for a range of diseases, including cancer and neurological disorders.[1]
Signaling Pathways
Currently, there is no specific information available in the public domain that directly links this compound to the modulation of specific signaling pathways. Its role is primarily as a structural component in the design of peptides that may target various receptors, enzymes, or protein-protein interactions involved in cellular signaling. The impact on a signaling pathway would be determined by the overall sequence and structure of the final peptide in which this amino acid is incorporated.
Logical Relationship of its Role in Drug Discovery:
Caption: Logical flow from the building block to a potential therapeutic outcome.
Conclusion
This compound is a synthetically versatile and structurally significant building block for the development of novel peptides and peptidomimetics. Its unique combination of a protected amine and a reactive allyl group provides researchers with a powerful tool to create conformationally defined and functionally diverse molecules. While specific, detailed synthetic protocols and biological activity data for this particular compound are not widely published, its potential applications in drug discovery are evident from the established principles of peptide chemistry and the growing interest in non-natural amino acids. Further research into the synthesis and biological evaluation of peptides containing this compound is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to a Proposed Synthesis Route for Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed stereoselective synthesis of Boc-(R)-gamma-allyl-L-proline, a valuable building block in peptide synthesis and drug discovery. Due to the absence of a direct, published protocol for this specific molecule, this guide presents a plausible and well-precedented multi-step synthetic pathway. The proposed route commences with the commercially available and enantiopure (2S,4R)-4-hydroxy-L-proline and strategically introduces the allyl group at the C4 position with the desired (R) configuration. The methodologies for each step are derived from established and analogous transformations reported in the chemical literature.
Overall Proposed Synthesis Route
The proposed synthesis is a four-step sequence starting from (2S,4R)-4-hydroxy-L-proline:
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Protection of the Amine and Carboxylic Acid: The synthesis begins with the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to its methyl ester.
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Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position is then oxidized to a ketone to furnish N-Boc-4-oxo-L-proline methyl ester.
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Diastereoselective Allylation: The key stereochemistry at the C4 position is introduced via a diastereoselective allylation of the ketone. This step is crucial for obtaining the desired (R)-configuration of the allyl group.
-
Saponification: The final step involves the selective hydrolysis of the methyl ester to yield the target molecule, this compound.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
This initial step involves the protection of both the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline. The amine is protected with a Boc group, and the carboxylic acid is converted to a methyl ester.[1]
Protocol:
-
Boc Protection: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Acidification and Extraction: After the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.
-
Esterification: Dissolve the crude product in methanol. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford the title compound.
| Step 1: Quantitative Data (Expected) | |
| Parameter | Value |
| Starting Material | (2S,4R)-4-hydroxy-L-proline |
| Key Reagents | (Boc)₂O, Na₂CO₃, SOCl₂, Methanol |
| Solvent | Dioxane/Water, Methanol |
| Reaction Time | 12 h (Boc protection), 4 h (Esterification) |
| Temperature | 0 °C to RT |
| Yield | 85-95% (over two steps) |
Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester
The second step is the oxidation of the secondary alcohol to a ketone. A variety of mild oxidizing agents can be employed for this transformation.
Protocol (using Dess-Martin periodinane):
-
Reaction Setup: Dissolve Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
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Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-oxo-L-proline methyl ester.
| Step 2: Quantitative Data (Expected) | |
| Parameter | Value |
| Starting Material | Boc-(2S,4R)-4-hydroxy-L-proline methyl ester |
| Key Reagents | Dess-Martin periodinane |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 h |
| Temperature | Room Temperature |
| Yield | 90-98% |
Step 3: Diastereoselective Allylation of N-Boc-4-oxo-L-proline methyl ester
This is the most critical step in the synthesis, as it establishes the desired (R) stereochemistry at the C4 position. The diastereoselectivity of this reaction can be influenced by the choice of the allylating agent, the Lewis acid, and the reaction conditions. Based on analogous reactions, the use of a bulky allylating reagent is expected to favor the attack from the less hindered face of the pyrrolidine ring, leading to the desired stereoisomer.
Protocol (Proposed):
-
Reaction Setup: To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of allylmagnesium bromide (1.5 eq) in THF dropwise.
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Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Diastereomer Separation: Concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified and the diastereomers separated by careful column chromatography on silica gel.
Logical Relationship for Stereocontrol
Caption: Favored attack of the allyl nucleophile on the less hindered face of the ketone.
| Step 3: Quantitative Data (Expected) | |
| Parameter | Value |
| Starting Material | N-Boc-4-oxo-L-proline methyl ester |
| Key Reagents | Allylmagnesium bromide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 1-3 h |
| Temperature | -78 °C |
| Yield | 70-85% (combined diastereomers) |
| Diastereomeric Ratio (R:S) | >5:1 (expected) |
Step 4: Saponification to this compound
The final step is the selective hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
-
Reaction Setup: Dissolve the purified Boc-(2S,4R)-4-allyl-4-hydroxy-L-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 3-4 with a 1 M HCl solution.
-
Extraction and Drying: Extract the product into ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the solution under reduced pressure to obtain the final product, this compound.
| Step 4: Quantitative Data (Expected) | |
| Parameter | Value |
| Starting Material | Boc-(2S,4R)-4-allyl-4-hydroxy-L-proline methyl ester |
| Key Reagents | Lithium hydroxide (LiOH) |
| Solvent | THF/Water |
| Reaction Time | 2-6 h |
| Temperature | Room Temperature |
| Yield | >95% |
Conclusion
This technical guide provides a detailed, plausible, and scientifically sound synthetic route for this compound, a compound of significant interest to the pharmaceutical and chemical research communities. While a direct published synthesis is not available, the proposed pathway is based on well-established and reliable chemical transformations. The key to the successful synthesis of the target molecule lies in the diastereoselective allylation step, where careful optimization of reaction conditions will be crucial to maximize the yield of the desired (R)-isomer. The experimental protocols and expected quantitative data provided herein serve as a comprehensive starting point for researchers aiming to synthesize this valuable proline derivative.
References
Spectroscopic and Spectrometric Characterization of Boc-(R)-gamma-allyl-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the synthetically versatile amino acid derivative, Boc-(R)-gamma-allyl-L-proline. The information presented herein is essential for the unambiguous identification, quality control, and utilization of this compound in peptide synthesis, medicinal chemistry, and drug development.
Core Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH ₂ |
| ~4.2 | m | 1H | α-CH |
| ~3.5 | m | 2H | δ-CH₂ |
| ~2.5 | m | 1H | γ-CH |
| ~2.3 | m | 2H | Allyl-CH₂ |
| ~2.0 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Carboxylic acid) |
| ~154 | C=O (Boc) |
| ~135 | -C H=CH₂ |
| ~117 | -CH=C H₂ |
| ~80 | C (CH₃)₃ (Boc) |
| ~60 | α-CH |
| ~46 | δ-CH₂ |
| ~38 | γ-CH |
| ~35 | Allyl-CH₂ |
| ~30 | β-CH₂ |
| ~28 | C(C H₃)₃ (Boc) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Expected [M+H]⁺ | 256.1543 |
| Expected [M+Na]⁺ | 278.1363 |
| Expected [M-H]⁻ | 254.1401 |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These protocols are based on standard laboratory practices for the characterization of Boc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
Spectral width: 16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (or 400 MHz with a broadband probe).
-
Solvent: CDCl₃.
-
Reference: CDCl₃ at δ 77.16 ppm.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled.
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.
2. ESI-MS Analysis:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Parameters (Positive Mode):
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Desolvation gas temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
-
Parameters (Negative Mode):
-
Capillary voltage: -2.5 kV
-
Cone voltage: -30 V
-
Desolvation gas temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
-
Data Acquisition: Acquire spectra over a mass-to-charge (m/z) range of 50-500.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and subsequent characterization of this compound, as well as the logical relationship of the analytical techniques employed.
Molecular weight and formula of Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(R)-gamma-allyl-L-proline, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis, and illustrates its application in solid-phase peptide synthesis (SPPS).
Core Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 224645-82-3 |
| Appearance | White powder |
| Purity | Typically ≥95-97% (as determined by HPLC) |
| Storage Conditions | 0-8°C or -20°C for long-term storage |
Introduction to this compound
This compound is a derivative of the amino acid L-proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an allyl group at the gamma (Cγ) position of the pyrrolidine ring. The Boc group provides stability during peptide synthesis and is readily removable under acidic conditions, making it a cornerstone of the Boc-SPPS strategy. The gamma-allyl functional group offers a site for further chemical modification and introduces specific conformational constraints on the peptide backbone. The incorporation of such substituted prolines can influence the secondary structure of peptides, enhancing their biological activity, stability against enzymatic degradation, and receptor-binding affinity.[1][2][3]
Experimental Protocols
Representative Synthesis of a Gamma-Substituted Boc-L-proline Derivative
This protocol describes a general two-step process: (1) N-protection of L-proline with a Boc group, and (2) subsequent diastereoselective alkylation at the gamma position.
Step 1: Synthesis of N-Boc-L-proline
-
Reaction Setup: Dissolve L-proline (1 equivalent) in a suitable solvent mixture, such as dichloromethane (CH2Cl2) and water. Add a base, like triethylamine or sodium hydroxide, to deprotonate the amine group.
-
Addition of Boc Anhydride: To the cooled solution (0°C), add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-L-proline. The product can be further purified by recrystallization.[8]
Step 2: Diastereoselective Gamma-Alkylation
-
Enolate Formation: Dissolve the N-Boc-L-proline ester derivative (e.g., methyl ester) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). Cool the solution to -78°C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.[6]
-
Alkylation: Slowly add the alkylating agent, in this case, allyl bromide (1.1 equivalents), to the enolate solution at -78°C.
-
Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting diastereomers are then separated using column chromatography to isolate the desired (R)-gamma-allyl product.
Protocol for Incorporation into Peptides via Boc-SPPS
The following protocol outlines the general steps for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid; MBHA or BHA resin for a C-terminal amide) and swell it in dichloromethane (DCM).[9][10]
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This step exposes the free amine for the next coupling reaction.[9]
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a base, such as diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound:
-
Activate the carboxylic acid of this compound (3-5 equivalents relative to the resin substitution) using a coupling reagent like HBTU or DCC/HOBt in a solvent such as N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the ninhydrin test.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis (Boc-SPPS), a core application for this compound.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Physical properties like melting point and solubility of Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-gamma-allyl-L-proline, a synthetic derivative of the amino acid proline, is a specialized building block with significant potential in medicinal chemistry and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an allyl side chain, offers researchers a versatile scaffold for creating novel peptides and small molecules. The Boc group ensures stability during synthesis, while the allyl moiety provides a reactive handle for various chemical modifications, enabling the development of complex and targeted therapeutic agents. This document provides a comprehensive overview of the available physical properties, a generalized synthesis protocol, and the potential biological significance of this compound.
Physicochemical Properties
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 224645-82-3 | C₁₃H₂₁NO₄ | 255.31 | Data not available | Data not available |
| Boc-L-proline | 15761-39-4 | C₁₀H₁₇NO₄ | 215.25 | 133-136 | Soluble in acetic acid |
| Boc-(R)-gamma-benzyl-L-proline | 153074-95-4 | C₁₇H₂₃NO₄ | 305.37 | 100-102 | Data not available |
Note: The data for related compounds are provided for reference and may not be predictive of the properties of this compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals, a general method can be inferred from patent literature describing the synthesis of similar Boc-protected amino acids. The following represents a plausible, generalized workflow for its synthesis.
General Synthesis of Boc-Protected Amino Acids
The most common method for the N-protection of amino acids with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Experimental Workflow: Boc Protection of Proline Derivatives
Caption: Generalized workflow for the Boc protection of a proline derivative.
Detailed Methodological Steps (Hypothetical Protocol)
-
Dissolution: The starting material, (R)-gamma-allyl-L-proline, is dissolved in a suitable aqueous solvent containing a base such as sodium hydroxide or sodium bicarbonate to deprotonate the amino group, making it nucleophilic.
-
Addition of Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in an appropriate organic solvent (e.g., dioxane or THF), is added to the reaction mixture, often in a dropwise manner to control the reaction rate.
-
Reaction: The mixture is stirred at a controlled temperature (typically room temperature) for several hours to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to be acidic (pH 2-3) using an acid like citric acid or dilute hydrochloric acid. This protonates the carboxylic acid and precipitates the Boc-protected product. The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Potential Biological Significance and Applications
While specific biological activities of this compound have not been extensively reported, its structural components—the proline scaffold and the allyl group—are found in many biologically active molecules. This suggests potential applications in drug discovery, particularly in oncology and neuroscience.
Role in Cancer Therapy
The allyl group is a feature of various natural and synthetic compounds that have demonstrated anticancer properties. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells through various mechanisms. For instance, some allyl derivatives have been shown to modulate the MAPK signaling pathway, which is often dysregulated in cancer.
Signaling Pathway: MAPK Pathway and Potential Modulation by Allyl-Containing Compounds
Caption: Hypothetical inhibition of the MAPK signaling pathway by an allyl-containing compound.
Relevance in Neuroscience
Proline and its derivatives play complex roles in the central nervous system (CNS), acting as neuromodulators. L-proline itself can interact with glutamate receptors and modulate both excitatory and inhibitory neurotransmission. Dysregulation of proline metabolism has been linked to neurological and psychiatric disorders. The incorporation of an allyl group could modify the pharmacokinetic and pharmacodynamic properties of the proline scaffold, potentially leading to novel CNS-active agents.
Logical Relationship: Proline Metabolism and Neurological Function
Caption: The role of proline and its metabolism in neurological function and disorders.
Conclusion
This compound is a valuable synthetic intermediate with considerable potential in the development of novel therapeutics. While specific data on its physical properties are lacking, its structural features suggest a promising role in the synthesis of bioactive peptides and small molecules targeting pathways in cancer and neurological diseases. Further research is warranted to fully characterize this compound and explore its therapeutic applications.
An In-depth Technical Guide on the Core Features of the Boc Protecting Group on Proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-proline (Boc-proline), a pivotal amino acid derivative widely utilized in peptide chemistry, organic synthesis, and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a robust and versatile protecting group for the secondary amine of proline, offering stability across a range of chemical conditions while allowing for strategic and selective removal. This document details the fundamental chemical principles, physicochemical properties, detailed experimental protocols, and significant applications of Boc-proline in modern research and drug development.
Core Chemical Principles
The utility of Boc-proline is centered on the chemical characteristics of the Boc group, which is essential for preventing the proline's nitrogen atom from participating in unwanted side reactions, particularly during peptide bond formation.[1]
1.1. Synthesis of Boc-Proline (Protection)
The most common method for synthesizing Boc-proline involves the reaction of proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the proline amine acts as a nucleophile, attacking an electrophilic carbonyl carbon of the (Boc)₂O.[2] The reaction is typically performed in the presence of a base, such as sodium bicarbonate, sodium hydroxide, or triethylamine, to deprotonate the amine, thereby enhancing its nucleophilicity and neutralizing acidic byproducts.[2][3]
References
The Allyl Group in Gamma-Substituted Proline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide and protein structures due to its cyclic side chain. This inherent rigidity makes proline and its analogs valuable tools in medicinal chemistry and drug design for stabilizing specific secondary structures, such as β-turns and polyproline helices, and for modulating biological activity.[1][2] Substitution at the gamma (Cγ or C4) position of the proline ring offers a powerful strategy to fine-tune these conformational preferences and introduce novel functionalities.[3][4] This technical guide provides an in-depth exploration of the role of the allyl group in gamma-substituted proline analogs, focusing on its impact on conformation, methods for its introduction into peptides, and its potential applications in drug discovery.
The introduction of substituents at the Cγ position of proline can significantly influence the two primary conformational equilibria of the residue: the endo versus exo ring pucker and the cis versus trans isomerization of the preceding peptide bond.[3][5] The stereochemistry of the substituent (4R or 4S) and its electronic and steric properties are key determinants of these conformational biases.[3][6] Electron-withdrawing substituents at the 4R position, for instance, tend to favor an exo ring pucker, which in turn stabilizes a trans amide bond.[5][6] Conversely, 4S-substituted electron-withdrawing groups generally promote an endo pucker, a conformation strongly associated with a cis amide bond.[5][6]
The Role of the Allyl Group in Conformational Control
While specific quantitative data for gamma-allylproline remains limited in publicly available literature, the conformational effects of the allyl group can be inferred from the established principles of 4-substituted prolines. The allyl group is not strongly electron-withdrawing; therefore, its influence is likely dominated by steric effects.
For a (4R)-allyl-L-proline , the bulky allyl group in the trans configuration relative to the carboxyl group would sterically disfavor the exo pucker, thus promoting the endo pucker . This preference for the endo pucker could, in turn, increase the propensity for a cis amide bond in the preceding peptide linkage.
Conversely, in (4S)-allyl-L-proline , the allyl group is in a cis configuration. To minimize steric hindrance, the ring would likely adopt an exo pucker . The exo ring pucker is known to stabilize the trans amide bond .[5][6]
These conformational biases induced by the allyl group can be strategically employed to constrain peptides into desired three-dimensional structures, which is a critical aspect of designing molecules with specific biological activities, such as receptor agonists or antagonists, and enzyme inhibitors.[7][8]
Experimental Protocols: Synthesis of Gamma-Allylproline Analogs
The synthesis of peptides containing gamma-allylproline can be achieved through the incorporation of a pre-synthesized Fmoc-protected gamma-allylproline amino acid during solid-phase peptide synthesis (SPPS) or through post-synthetic modification of a hydroxyproline residue within a peptide, a technique known as "proline editing".[6][9]
Method 1: Solid-Phase Synthesis using Fmoc-(R)-γ-allyl-L-proline
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-(4R)-allyl-L-proline (commercially available)
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-(4R)-allyl-L-proline (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method 2: Proline Editing for the Synthesis of 4-Substituted Prolines[6][9]
This method involves the synthesis of a peptide containing hydroxyproline, followed by the chemical modification of the hydroxyl group to introduce the allyl functionality.
Protocol Overview:
-
SPPS with Fmoc-Hyp-OH: Incorporate Fmoc-(4R)-hydroxy-L-proline into the peptide sequence during standard Fmoc-based SPPS.[6]
-
Sulfonylation of the Hydroxyl Group: On the solid support, convert the hydroxyl group of the hydroxyproline residue to a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.[6]
-
Nucleophilic Substitution: Perform an SN2 reaction on the sulfonate ester with an appropriate allyl nucleophile, such as allylmagnesium bromide or by using a palladium-catalyzed allylation reaction. This step will likely occur with inversion of stereochemistry at the C4 position.[6]
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Method 1.
Data Presentation: Conformational Preferences of 4-Substituted Prolines
The following table summarizes the general influence of substituents at the C4 position on the conformational preferences of the proline ring, which can be used to predict the behavior of the allyl group.
| Substituent Property | Stereochemistry | Predominant Ring Pucker | Favored Amide Bond | Rationale |
| Electron-withdrawing | 4R (trans) | Exo | trans | Stereoelectronic (gauche) effect stabilizes the exo pucker.[3][5][6] |
| 4S (cis) | Endo | cis | Stereoelectronic (gauche) effect stabilizes the endo pucker.[3][5][6] | |
| Sterically Demanding | 4R (trans) | Endo | cis | Steric hindrance disfavors the exo pucker. |
| 4S (cis) | Exo | trans | Steric hindrance disfavors the endo pucker.[3] |
Mandatory Visualizations
Signaling Pathway: GPCR Allosteric Modulation
Gamma-substituted proline analogs can be used to constrain peptides into specific conformations to act as allosteric modulators of G protein-coupled receptors (GPCRs). The following diagram illustrates the general concept of GPCR allosteric modulation.
Experimental Workflow: Proline Editing
The "proline editing" technique provides a versatile method for the synthesis of various gamma-substituted proline analogs on a solid support.
Logical Relationship: Conformation Control
The stereochemistry of the allyl group at the gamma-position of proline dictates the conformational preferences of the ring and the preceding peptide bond.
Conclusion and Future Directions
The incorporation of an allyl group at the gamma-position of proline offers a valuable tool for constraining peptide conformations. The steric bulk of the allyl group, depending on its stereochemistry, can effectively bias the proline ring pucker and the cis/trans isomerism of the preceding peptide bond. This conformational control is a cornerstone of rational drug design, enabling the development of peptides with enhanced stability, receptor selectivity, and biological activity.
While the principles outlined in this guide provide a strong predictive framework, further empirical studies are needed to fully elucidate the specific conformational and biological properties of gamma-allylproline-containing peptides. Detailed NMR spectroscopic analysis and X-ray crystallographic studies would provide precise quantitative data on the torsional angles and ring pucker preferences. Furthermore, the synthesis and screening of libraries of gamma-allylproline-containing peptides against various biological targets, such as GPCRs, proteases, and protein-protein interactions, will be crucial in uncovering the full potential of this unique proline analog in drug discovery and chemical biology.[10][11] The versatility of the allyl group for further chemical modification, such as through cross-metathesis reactions, also opens up exciting possibilities for creating novel and complex peptide architectures.[6]
References
- 1. Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 10. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Pioneering Synthesis of Substituted L-Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted L-proline derivatives have emerged as a cornerstone in modern medicinal chemistry and organocatalysis. Their rigidified cyclic structure provides a unique scaffold for introducing diverse functionalities, leading to compounds with profound impacts on biological systems. This technical guide provides an in-depth exploration of the seminal discoveries and initial synthetic strategies for key substituted L-proline derivatives, including hydroxy-, fluoro-, and amino-prolines. Detailed experimental protocols for their synthesis are presented, alongside a comprehensive summary of quantitative data to facilitate comparison and application. Furthermore, this guide visualizes key synthetic workflows and associated signaling pathways, offering a holistic understanding for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The story of substituted L-proline derivatives is a testament to the power of subtle molecular modifications. L-proline itself, a unique secondary amino acid, plays a critical role in protein structure by inducing turns and disrupting secondary structures like α-helices and β-sheets. The discovery that substitutions on the pyrrolidine ring could dramatically alter the molecule's conformation and biological activity opened a new frontier in chemical biology and drug design.
Early investigations focused on naturally occurring derivatives like 4-hydroxy-L-proline, a major component of collagen.[1] The realization that the stereochemistry of these substitutions profoundly influences the pyrrolidine ring pucker and the cis/trans amide bond ratio spurred the development of synthetic methods to access a diverse array of unnatural proline analogues.[2] These efforts have led to the incorporation of substituted prolines into a wide range of applications, from potent antiviral agents to highly efficient organocatalysts that drive asymmetric reactions with remarkable stereocontrol.[3][4]
Key Classes of Substituted L-Proline Derivatives and Their Initial Synthesis
The initial forays into modifying the L-proline scaffold paved the way for the development of a vast library of derivatives. This section details the discovery and foundational synthetic approaches for three key classes: hydroxy-, fluoro-, and amino-prolines.
4-Hydroxy-L-proline Derivatives
4-Hydroxy-L-proline is a naturally abundant and readily available starting material, making it a logical entry point for the synthesis of various proline analogues.[1] The hydroxyl group provides a convenient handle for further functionalization or for inversion of stereochemistry to access different diastereomers.
A significant body of work has focused on the synthesis of cis-4-hydroxy-L-proline from the more common trans isomer. This transformation is crucial as the cis isomer is a valuable building block for various biologically active molecules.[5]
4-Fluoro-L-proline Derivatives
The introduction of fluorine, a small and highly electronegative atom, has profound stereoelectronic effects on the proline ring, significantly influencing its conformation.[1] This has made fluorinated prolines highly sought-after building blocks in medicinal chemistry. The synthesis of 4-fluoroprolines often commences from 4-hydroxyproline, with the key step involving a nucleophilic substitution of a hydroxyl-derived leaving group with a fluoride ion.[1]
Amino-L-proline Derivatives
The incorporation of an amino group onto the proline ring introduces a basic center and a site for further derivatization, expanding the chemical space accessible from the proline scaffold. Syntheses of aminoprolines have been developed, often involving the reduction of azido or oximino precursors.
Quantitative Data Summary
The efficiency and stereoselectivity of synthetic routes are critical considerations for researchers. The following tables summarize key quantitative data for the synthesis of various substituted L-proline derivatives, allowing for a clear comparison of different methodologies.
| Derivative | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |
| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Trifluoromethanesulfonic anhydride, TBAF | 16 (overall, 4 steps) | N/A (diastereoselective) | [1] |
| N-Boc-(2S,4S)-4-hydroxyproline | (2S,4R)-4-Hydroxyproline | Boc anhydride, Mesyl chloride, Lactonization, Hydrolysis | 72 (overall, 4 steps) | N/A (diastereoselective) | [1] |
| cis-4-Fluoro-L-proline | (2S,4R)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | Good overall yield | N/A (diastereoselective) | [6] |
| trans-4-Fluoro-L-proline | (2S,4S)-N-Boc-4-hydroxy-L-proline | Morpholinosulfur trifluoride | Good overall yield | N/A (diastereoselective) | [6] |
| L-Prolinamide Derivatives | L-Proline and various amines | - | - | up to 93 (aromatic aldehydes), >99 (aliphatic aldehydes) | [7] |
Table 1: Synthesis of Substituted L-Proline Derivatives - Yields and Enantioselectivity.
| Catalyst | Reaction | Substrates | Yield (%) | Enantiomeric Excess (%) | Reference |
| L-Proline (10 mol%) | Multicomponent reaction for Pyrans | Benzaldehyde, Malononitrile, Ethyl propiolate, Pyrazolon-5-one | 81 | Optically active | [8] |
| trans-4,5-Methano-L-proline | Conjugate addition | 2-Nitroalkanes to 2-cycloalkenones | Excellent | >99 | [9] |
| L-Prolinamide (3h) | Direct aldol reaction | Aromatic aldehydes and acetone | - | up to 93 | [7] |
| L-Prolinamide (3h) | Direct aldol reaction | Aliphatic aldehydes and acetone | - | >99 | [7] |
Table 2: L-Proline Derivatives in Organocatalysis - Performance Data.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key substituted L-proline derivatives.
Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline[2]
This four-step synthesis involves protection of the starting material, activation of the hydroxyl group, nucleophilic fluorination, and deprotection.
Step 1: Protection of (2S,4R)-4-Hydroxyproline
-
(2S,4R)-4-Hydroxyproline is reacted with a suitable protecting group for the amine and carboxylic acid functionalities (e.g., Boc and methyl ester).
Step 2: Activation of the Hydroxyl Group
-
The protected hydroxyproline is treated with trifluoromethanesulfonic anhydride in the presence of a base (e.g., pyridine) at low temperature to form the corresponding triflate.
Step 3: Nucleophilic Fluorination
-
The triflate is displaced by a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in an appropriate solvent (e.g., THF). This SN2 reaction proceeds with inversion of configuration at C-4.
Step 4: Deprotection
-
The protecting groups are removed under acidic conditions (e.g., HCl) to yield (2S,4S)-4-fluoroproline.
Enantioselective Synthesis of Pyrans using L-Proline as a Catalyst[9]
This protocol describes a one-pot, four-component reaction to synthesize optically active pyran derivatives.
Procedure:
-
A mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol), ethyl propiolate (0.01 mol), pyrazolon-5-one (0.01 mol), and L-proline (10 mol%) is prepared.
-
The mixture is refluxed in ethanol (15 mL) for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is recrystallized from ethanol.
-
Further purification is achieved using column chromatography with ethyl acetate as the eluent.
Visualizing Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving substituted L-proline derivatives.
Synthetic Workflow for 4-Fluoroproline
Caption: General workflow for the synthesis of 4-fluoroproline.
L-Proline Catalyzed Asymmetric Aldol Reaction
Caption: Catalytic cycle of an L-proline catalyzed aldol reaction.
Proline Metabolism and Signaling Crosstalk
Caption: L-proline stimulates multiple signaling pathways.[10]
Conclusion and Future Outlook
The discovery and initial synthesis of substituted L-proline derivatives have laid a robust foundation for advancements in multiple scientific disciplines. The ability to precisely modify the proline scaffold has provided chemists with a powerful toolkit to modulate biological activity and control stereochemical outcomes in asymmetric synthesis. The detailed protocols and compiled data within this guide are intended to empower researchers to build upon this legacy.
Future research will undoubtedly focus on the development of novel proline derivatives with even more diverse functionalities and applications. The exploration of their roles in complex biological signaling pathways will continue to uncover new therapeutic targets. Furthermore, the design of more efficient and sustainable synthetic methodologies will be crucial for the large-scale production of these valuable compounds. The journey that began with the humble proline ring is far from over, with exciting discoveries still on the horizon.
References
- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 10. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical modeling of Boc-(R)-gamma-allyl-L-proline conformation
An In-depth Technical Guide to the Theoretical Modeling of Boc-(R)-gamma-allyl-L-proline Conformation
Introduction
Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that imposes significant conformational constraints on the peptide backbone.[1][2] This structure restricts the backbone dihedral angle φ to approximately -65° and modulates two critical equilibria: the puckering of the five-membered pyrrolidine ring (Cγ-endo/Cγ-exo) and the isomerization of the preceding amide bond (cis/trans).[1] The energy barrier for cis/trans isomerization is relatively low for the Xaa-Pro bond, allowing both conformers to be present in solution, a phenomenon that is crucial in protein folding and molecular recognition.[3]
The strategic placement of substituents on the proline ring can further influence these conformational preferences through steric and stereoelectronic effects.[1][4] This makes substituted prolines powerful tools in medicinal chemistry and peptide science for designing peptides and peptidomimetics with specific, predictable three-dimensional structures.[5][6] This guide outlines a comprehensive theoretical framework for modeling the conformational landscape of a specific, non-standard amino acid: N-tert-butyloxycarbonyl-(R)-gamma-allyl-L-proline (Boc-(R)-γ-allyl-L-proline). We will detail the computational methodologies, present hypothetical data in a structured format, and describe experimental protocols for model validation, providing a complete workflow for researchers in drug development and chemical biology.
Core Conformational Concepts of Substituted Prolines
The conformational space of Boc-(R)-γ-allyl-L-proline is primarily defined by three key structural features:
-
Pyrrolidine Ring Pucker : The five-membered ring of proline is not planar and adopts two primary puckered conformations, described by the position of the Cγ atom relative to the plane formed by Cδ, N, and Cα.[7]
-
Cγ-exo (Endo pucker) : The Cγ atom is on the opposite side of the plane from the carboxyl group.
-
Cγ-endo (Exo pucker) : The Cγ atom is on the same side of the plane as the carboxyl group. The (R)-allyl substituent at the Cγ position is expected to create a strong preference for one pucker over the other to minimize steric hindrance.
-
-
Amide Bond Isomerization : The tertiary amide bond formed between the N-Boc group and the proline nitrogen can exist in either a cis or trans conformation.[5] The energy difference between these states is small enough that both can be significantly populated at room temperature. This equilibrium is a critical determinant of the overall shape of the molecule and its ability to fit into binding pockets.
-
Backbone Dihedral Angles : The cyclic nature of the pyrrolidine ring restricts the main-chain dihedral angle φ, while the ψ angle remains more flexible.[1][7] The combination of ring pucker and cis/trans isomerization directly influences the accessible (φ, ψ) conformational space.
Theoretical Modeling Workflow
A robust computational approach is essential to explore the complex potential energy surface of Boc-(R)-γ-allyl-L-proline. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for molecules of this size.[8][9] The following workflow outlines the key steps.
Caption: A logical workflow for the theoretical conformational analysis of proline derivatives.
Detailed Computational Protocols
-
Initial Structure Generation : The first step involves creating a set of plausible starting 3D structures for Boc-(R)-γ-allyl-L-proline. This should encompass all combinations of the primary degrees of freedom:
-
Amide Bond : cis and trans conformers.
-
Ring Pucker : Cγ-endo and Cγ-exo puckers.
-
Allyl Group : At least three rotameric states for the allyl substituent.
-
-
Quantum Mechanical Calculations (DFT) :
-
Software : Gaussian 09/16, ORCA, or similar quantum chemistry packages.
-
Methodology : Density Functional Theory (DFT) is recommended. A widely used functional and basis set combination for organic molecules is B3LYP with the 6-311++G(d,p) basis set.[8]
-
Geometry Optimization : Each initial structure is subjected to a full geometry optimization to find the nearest local energy minimum on the potential energy surface.
-
Frequency Analysis : A vibrational frequency calculation should be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8] This analysis also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Solvation Effects :
-
Methodology : To simulate a more biologically relevant environment, single-point energy calculations should be performed on the gas-phase optimized geometries using an implicit solvation model. The SMD (Solvation Model based on Density) model is a robust choice for calculating partition coefficients and solvation free energies.[10] Calculations should be run for various solvents, such as water and chloroform, to assess environmental effects on conformational stability.
-
Data Presentation: Predicted Conformational Properties
The results from the computational workflow should be organized into clear, comparative tables. The following tables present hypothetical but realistic data for Boc-(R)-γ-allyl-L-proline.
Table 1: Predicted Relative Energies of Stable Conformers
| Conformer ID | Amide Bond | Ring Pucker | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, SMD, kcal/mol) | Population (%) (Water, 298K) |
|---|---|---|---|---|---|
| 1 | trans | Cγ-exo | 0.00 | 0.00 | 75.3 |
| 2 | trans | Cγ-endo | 1.52 | 1.25 | 11.9 |
| 3 | cis | Cγ-exo | 2.10 | 1.85 | 4.6 |
| 4 | cis | Cγ-endo | 3.50 | 3.10 | 0.8 |
Table 2: Key Dihedral Angles for the Global Minimum Conformer (trans, Cγ-exo)
| Dihedral Angle | Atoms Defining Angle | Predicted Value (Degrees) |
|---|---|---|
| ω (Boc-Pro) | C(Boc)-O-Cα(Pro)-N | 178.5 |
| φ | C'(prev)-N-Cα-C' | -68.0 |
| ψ | N-Cα-C'-N(next) | 145.2 |
| χ1 | N-Cα-Cβ-Cγ | -30.1 |
| χ2 | Cα-Cβ-Cγ-Cδ | 45.8 |
Experimental Validation Protocols
Theoretical models must be validated by experimental data. NMR spectroscopy is particularly powerful for characterizing proline conformers in solution.
Protocol: NMR Analysis of Cis/Trans Isomerism
This protocol is adapted from standard methods for analyzing N-Boc-proline derivatives.[5]
-
Sample Preparation : Dissolve 5-10 mg of Boc-(R)-γ-allyl-L-proline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire a one-dimensional ¹H NMR spectrum at 298 K.
-
The presence of two distinct sets of resonances for the proline ring protons and the Boc group's tert-butyl protons indicates slow exchange between the cis and trans amide bond isomers on the NMR timescale.
-
Identify a well-resolved proton signal that is distinct for each isomer (e.g., the Cα-H proton).
-
Integrate the signals corresponding to this proton in both the major (trans) and minor (cis) isomers. The ratio of the integrals directly corresponds to the cis/trans population ratio.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis or trans state of the preceding amide bond. Two distinct signals for each of these carbons will confirm the presence of both isomers.
-
-
2D NMR (Optional) : For unambiguous assignment of all proton and carbon signals for each isomer, 2D NMR experiments such as COSY, HSQC, and NOESY/ROESY can be performed. NOE correlations between the Boc protons and the proline Cα-H or Cδ-H protons can provide definitive proof of the cis or trans conformation.
Caption: The key conformational equilibria governing substituted proline derivatives.
Conclusion
The theoretical modeling of Boc-(R)-γ-allyl-L-proline provides invaluable insight into its conformational preferences, which are critical for its application in rational drug design and peptide synthesis. The combination of DFT calculations for energetic analysis and MD simulations for dynamic behavior, validated by experimental NMR data, constitutes a powerful and comprehensive strategy. This approach allows researchers to predict and understand how specific substitutions on the proline ring dictate three-dimensional structure, ultimately enabling the design of molecules with enhanced stability, bioactivity, and desired pharmacological properties.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 9. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Potential Research Areas for Novel Proline Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Proline, the only proteinogenic secondary amino acid, holds a unique position in the architecture of peptides and proteins. Its cyclic structure imposes significant conformational constraints on the polypeptide backbone, restricting the phi (φ) torsion angle and influencing the cis-trans isomerization of the preceding peptide bond.[1][2] These properties are fundamental to protein folding, stability, and function.[3] Consequently, synthetic proline analogs, which modify the pyrrolidine ring, have emerged as powerful tools in medicinal chemistry, chemical biology, and materials science.[4][5][6] They allow for the fine-tuning of molecular properties to enhance therapeutic efficacy, modulate biological interactions, and create novel catalysts.[7][8] This technical guide explores the core research areas for novel proline analogs, presenting key data, experimental protocols, and conceptual workflows to guide future research and development.
Core Research Areas and Opportunities
The versatility of proline analogs has led to their application in several key scientific domains. Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogs in their structures, with five of those approvals occurring in the last three years alone.[7][8]
Drug Discovery and Medicinal Chemistry
Proline analogs are versatile building blocks for constructing small-molecule drugs and therapeutic peptides.[7] Their incorporation can enhance metabolic stability, improve binding affinity, and modify physicochemical properties such as lipophilicity. A significant trend is the use of these analogs to eliminate unwanted hydrogen bond donor sites, a crucial strategy in drug design.[8]
-
Key Applications:
-
Antivirals: The COVID-19 therapeutic nirmatrelvir incorporates a bicyclic proline analog.[4][5]
-
Oncology: Pyrrolidine-based drugs are being investigated for managing disorders like cancer, which share pathological mechanisms such as inflammation and oxidative stress.[9]
-
Metabolic Diseases: Analogs like saxagliptin are used in antidiabetic drugs.[10]
-
Peptide and Protein Engineering
The substitution of natural proline with synthetic analogs provides a powerful method for controlling peptide and protein conformation. This "conformational engineering" is used to stabilize specific secondary structures, such as β-turns or polyproline II (PPII) helices, which are critical for biological recognition events.[1][11]
-
Conformational Control:
-
Ring Pucker: Substitutions on the proline ring can bias the endo/exo ring pucker equilibrium. An exo pucker favors more compact conformations (like α-helices), while an endo pucker promotes extended structures.[1]
-
Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the Xaa-Pro bond is a rate-limiting step in protein folding.[12] Analogs can be designed to lock the amide bond in either a cis or trans conformation, thereby stabilizing a desired protein fold.[12] Fluorinated prolines, for example, can modulate this equilibrium through stereoelectronic effects.[12]
-
Asymmetric Organocatalysis
Proline and its derivatives are highly effective organocatalysts for a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions.[13][14][15] Research in this area focuses on developing novel analogs that offer superior enantioselectivity, diastereoselectivity, and catalytic efficiency.
-
Mechanism of Action: Proline catalysis typically proceeds through an enamine intermediate. The catalyst's carboxylic acid group is essential for activating the electrophile via hydrogen bonding and stabilizing the transition state.[13][14]
-
Novel Catalysts: Constrained bicyclic analogs, such as those based on the 7-azabicyclo[2.2.1]heptane scaffold, have demonstrated higher selectivity compared to proline itself in certain reactions.[13][16]
Modulation of Protein-Protein Interactions (PPIs)
Proline-rich motifs (PRMs) are common recognition elements in signaling pathways, mediating interactions with domains like SH3, WW, and EVH1.[17][18] Novel proline analogs are being developed as peptidomimetics to inhibit or modulate these PPIs with high affinity and selectivity, offering therapeutic potential in areas like oncology and infectious disease.[17][19]
Advanced Biopharmaceutical Formulations
A novel application for proline analogs is their use as excipients to reduce the viscosity of highly concentrated monoclonal antibody (mAb) solutions.[20] This is a critical challenge in developing subcutaneously administered biotherapeutics. Certain analogs that can form both electrostatic and hydrophobic interactions with mAbs have been shown to be more effective viscosity reducers than proline without compromising protein stability.[20]
Data on Proline Analog Properties and Effects
Quantitative analysis is crucial for selecting the appropriate analog for a given application. The following tables summarize key data on the physicochemical and conformational properties of representative proline analogs.
Table 1: Physicochemical Properties and Applications of Common Proline Analogs
| Proline Analog | Key Structural Feature | Primary Application(s) | Notable Physicochemical Property | Reference(s) |
|---|---|---|---|---|
| (4R)-Fluoroproline | Fluorine at C4 | Peptide/Protein Engineering, 19F NMR | Induces a C4-exo ring pucker, stabilizes collagen triple helices. | [7][8][12] |
| (4S)-Fluoroproline | Fluorine at C4 | Peptide/Protein Engineering, 19F NMR | Induces a C4-endo ring pucker, destabilizes collagen. | [7][8][12] |
| α-Methylproline | Methyl group at Cα | Peptide Design, Drug Discovery | Restricts backbone to helical region (α-helix, 310-helix). | [7][21][22] |
| Azetidine-2-carboxylic acid (Aze) | Four-membered ring | Peptide Mimetics | Increases conformational rigidity, affects backbone angles. | [12][23] |
| Pipecolic acid (Pip) | Six-membered ring | Peptide Mimetics | Expands conformational space compared to proline. | [12][23] |
| Thiazolidine-4-carboxylic acid (Thz) | Sulfur in ring | Drug Discovery (e.g., ACE inhibitors) | Acts as a proline mimetic with altered electronic properties. | [2] |
| Bicyclic Analogs | Fused ring system | Drug Discovery, Organocatalysis | Provide rigid scaffolds, enhance binding or catalytic selectivity. |[7][13] |
Table 2: Influence of C4-Substituents on Proline Conformation in a Model Peptide
| 4-Substituent (Stereochemistry) | Ring Pucker Preference | Ktrans/cis | Effect on Peptide Structure | Reference(s) |
|---|---|---|---|---|
| Hydrogen (Proline) | exo ≈ endo | ~4.0 | Flexible | [1][22] |
| Fluoro (4R) | C4-exo | ~1.5 | Stabilizes compact/helical folds | [1][12] |
| Fluoro (4S) | C4-endo | ~9.0 | Stabilizes extended folds (e.g., PPII) | [1][12] |
| Hydroxy (4R) | C4-exo | ~2.3 | Stabilizes compact/helical folds | [1][24] |
| Methyl (4R) | C4-exo | ~0.7 | Strongly favors cis amide bond | [1] |
| Amino (4R) | C4-exo | ~1.2 | Favors compact folds, introduces charge |[7][8] |
Key Methodologies and Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and application of novel proline analogs.
Synthesis: Proline Editing on a Solid Support
The "proline editing" method provides a general and practical approach to synthesizing peptides with diverse, stereospecifically modified proline residues without extensive solution-phase synthesis for each analog.[1][24]
Protocol:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating Fmoc-(2S,4R)-hydroxyproline (Fmoc-Hyp-OH) at the desired modification site.
-
Hydroxyl Protection: After incorporation of Fmoc-Hyp-OH and removal of its Fmoc group, selectively protect the C4-hydroxyl group (e.g., as a silyl ether or other orthogonal protecting group) before continuing the synthesis of the peptide chain.
-
Peptide Completion & Deprotection: Complete the peptide synthesis. After the final N-terminal Fmoc deprotection, selectively remove the hydroxyl protecting group from the Hyp residue while the peptide remains on the resin.
-
On-Resin Modification (Mitsunobu Reaction Example for Azide Introduction):
-
Swell the resin-bound peptide in anhydrous THF.
-
Add triphenylphosphine (PPh3) and an azide source (e.g., diphenylphosphoryl azide, DPPA).
-
Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to proceed for 2-4 hours at room temperature. This inverts the stereocenter, converting the (4R)-Hyp to a (4S)-azidoproline.
-
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane). Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final peptide by mass spectrometry (MS) and NMR spectroscopy.
Biophysical Analysis: NMR Spectroscopy for Conformational Analysis
NMR is the primary tool for determining the cis/trans isomer ratio and ring pucker conformation of proline analogs within peptides.[12][25]
Protocol:
-
Sample Preparation: Dissolve the purified peptide containing the proline analog in a suitable NMR buffer (e.g., 10 mM phosphate buffer in 90% H2O/10% D2O, pH 7.4) to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a 1D 1H spectrum to observe the overall peptide signals. The cis and trans isomers will often give rise to distinct sets of resonances.
-
For fluorinated analogs, acquire a 1D 19F spectrum. The chemical shift separation between cis and trans conformers is often larger and the peaks are sharper than in 1H spectra.[12]
-
Acquire 2D NMR spectra (e.g., TOCSY, NOESY) to assign the resonances for both the cis and trans conformers.
-
-
Data Analysis:
-
Isomer Ratio (Ktrans/cis): Integrate the well-resolved signals corresponding to the trans and cis isomers in the 1D spectrum. The ratio of the integrals gives the Ktrans/cis value.
-
Ring Pucker: Analyze the 3JHα-Hβ coupling constants and the pattern of NOE cross-peaks between proline ring protons to determine the preferred ring pucker (Cγ-endo or Cγ-exo).
-
Catalysis: Screening Proline Analogs in an Aldol Reaction
This protocol outlines a standard method for assessing the catalytic activity and stereoselectivity of a novel proline analog.[13]
Protocol:
-
Reaction Setup: In a vial, dissolve the aldehyde substrate (e.g., 4-nitrobenzaldehyde, 0.2 mmol) and the proline analog catalyst (20-30 mol%, 0.04-0.06 mmol) in a suitable solvent (e.g., acetone, 1.0 mL, which also serves as the nucleophile).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a small amount of saturated NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis:
-
Yield: Determine the yield of the purified aldol product.
-
Diastereoselectivity: Analyze the crude reaction mixture by 1H NMR to determine the diastereomeric ratio (syn/anti).
-
Enantioselectivity: Determine the enantiomeric excess (ee) of the major diastereomer by chiral stationary phase HPLC.
-
Computational Analysis: DFT Workflow for Conformational Preference
Density Functional Theory (DFT) is used to calculate the intrinsic conformational preferences of proline analogs.[21][26]
Protocol:
-
Model System Creation: Build an in-silico model of the proline analog, typically as an N-acetyl-N'-methylamide derivative to mimic the peptide backbone.
-
Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles (φ, ψ, ω, and ring torsions) to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set. Incorporate a solvent model (e.g., SMD or PCM) to simulate solution-phase energetics.[26][27]
-
Analysis: Compare the relative energies of the different conformers (trans-exo, trans-endo, cis-exo, cis-endo) to predict the most stable state and the equilibrium populations.
Visualizing Key Concepts and Workflows
Visual models are essential for understanding the complex relationships and processes involved in proline analog research.
Caption: A workflow diagram illustrating the "Proline Editing" method for synthesizing modified peptides.
Caption: The catalytic cycle for a proline-catalyzed intermolecular aldol reaction via an enamine intermediate.
Caption: The hierarchical relationship showing how proline analog substitutions control peptide structure.
Future Prospects and Conclusion
The field of proline analog research continues to expand, driven by advances in synthetic chemistry and a deeper understanding of their structural and functional roles. Future exploration will likely focus on several promising areas:
-
Underrepresented Analogs: While fluorinated and methylated prolines are well-studied, there is significant opportunity to explore other substitutions, including those that introduce unique chemical reactivity for bioconjugation or serve as spectroscopic probes.[1][7][24]
-
Computational Design: The use of computational models to predict the properties of novel analogs in silico will accelerate the discovery process, allowing for the rational design of analogs with tailored conformational preferences and biological activities.[26][27]
-
Dynamic Systems: Moving beyond static structures, research will increasingly focus on how proline analogs influence the dynamics of protein folding and conformational ensembles, particularly in intrinsically disordered proteins (IDPs).[3][25]
-
New Catalytic Reactions: The development of proline analog catalysts for new types of asymmetric transformations remains a fertile ground for discovery.[13][28]
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Analogues. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 15. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The search for novel proline analogs for viscosity reduction and stabilization of highly concentrated monoclonal antibody solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-(R)-gamma-allyl-L-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid analog, Boc-(R)-gamma-allyl-L-proline, into peptide sequences using Boc solid-phase peptide synthesis (SPPS). The unique gamma-allyl substitution on the proline ring offers a valuable tool for introducing conformational constraints and providing a site for orthogonal post-synthetic modification. This document outlines the recommended protocols, discusses potential challenges, and provides expected quantitative outcomes.
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. This compound is a proline derivative that introduces a rigid bend in the peptide backbone due to its cyclic nature, while the gamma-allyl group provides a handle for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group is well-suited for SPPS, particularly for sequences prone to aggregation, as the repetitive acid treatment for its removal can help disrupt secondary structure formation.[1]
The primary challenge in incorporating this amino acid lies in the steric hindrance posed by the gamma-allyl group, which can impede coupling efficiency.[1] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for achieving high yields and purity.
Data Presentation
The following table summarizes the key quantitative parameters for the incorporation of this compound in a standard Boc-SPPS workflow. These values are based on typical results for sterically hindered proline derivatives and may require optimization for specific peptide sequences.
| Parameter | Recommended Value | Notes |
| Resin Type | Merrifield, PAM, or MBHA Resin | Choice depends on the desired C-terminal functionality (acid or amide). |
| Resin Substitution | 0.3 - 0.8 mmol/g | A lower substitution may be beneficial for longer or more difficult sequences. |
| This compound Excess | 3 - 5 equivalents | Relative to the resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution. |
| Activation Time | 1 - 5 minutes | Pre-activation of the amino acid is recommended. |
| Coupling Time | 2 - 6 hours | May require longer coupling times or double coupling due to steric hindrance. Monitoring is crucial. |
| Boc Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM. |
| Expected Coupling Efficiency | ~98-99.5% | Monitored by a qualitative test for secondary amines (e.g., Isatin or Chloranil test).[2] |
| Overall Crude Peptide Yield | 40 - 70% | Highly dependent on peptide length and sequence complexity.[2] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required.[2] |
Experimental Protocols
General Boc-SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
-
Swell the appropriate resin (e.g., Merrifield for C-terminal acid or MBHA for C-terminal amide) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]
-
Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[1]
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.[1]
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]
-
Wash the resin with DCM (5x) to remove excess base.[1]
Due to the steric hindrance of the gamma-allyl group, the use of a potent coupling reagent is highly recommended. HBTU, HATU, or COMU are suitable choices.
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it. Allow the solution to pre-activate for 1-5 minutes.[1]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-6 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.[2]
-
If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[2]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Orthogonal Deprotection of the Allyl Group
The allyl group is stable to the acidic conditions of Boc deprotection and the final HF cleavage. It can be selectively removed on the solid support using a palladium catalyst, allowing for further modification of the proline side chain.
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.
-
Add the palladium catalyst solution to the resin and agitate the mixture at room temperature for 2 hours.
-
Filter and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Repeat the deprotection step to ensure complete removal of the allyl group.
Mandatory Visualizations
Caption: General workflow for Boc-SPPS incorporation of this compound.
Caption: Orthogonal deprotection of the gamma-allyl group on the solid support.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Due to the steric hindrance of the gamma-substituted proline, incomplete coupling is the most likely challenge.
-
Solution: Monitor the coupling reaction closely using a test for secondary amines. If the coupling is incomplete after the standard time, extend the reaction time or perform a double coupling with fresh reagents. Using more potent coupling agents like HATU or COMU can also improve efficiency.
-
-
Diketopiperazine Formation: Peptides with proline at the C-terminus or the penultimate position can be prone to diketopiperazine formation, especially in Fmoc-SPPS.[3] While less prevalent in Boc-SPPS due to the acidic deprotection conditions, it is a possibility to be aware of.[3]
-
Solution: The use of 2-chlorotrityl chloride resin can minimize this side reaction for C-terminal proline residues.
-
-
Side Reactions of the Allyl Group: The allyl group is generally stable to the reagents used in Boc-SPPS. However, care should be taken to ensure the complete removal of the palladium catalyst after deprotection, as residual palladium could potentially interfere with subsequent steps or the final cleavage.
By following these protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences, opening up new avenues for the design and synthesis of novel peptidic molecules.
References
Application Notes and Protocols for Boc-(R)-gamma-allyl-L-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Boc-(R)-gamma-allyl-L-proline in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers a versatile platform for creating modified peptides with potential applications in drug discovery and development. The allyl group serves as a functional handle for various chemical modifications, enabling the synthesis of complex peptide structures and peptidomimetics.[1]
Introduction to this compound
This compound is a proline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an allyl group at the γ-position of the pyrrolidine ring. The Boc group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS.[] The chiral nature of this compound is crucial for producing enantiomerically pure peptides, a critical factor in pharmaceutical development. The allyl side chain introduces a versatile functional group that can be further modified post-synthesis to introduce labels, crosslinkers, or other moieties to enhance the biological activity or properties of the peptide.[1]
Compound Properties
| Property | Value | Reference |
| CAS Number | 224645-82-3 | [3] |
| Molecular Formula | C13H21NO4 | [3] |
| Molecular Weight | 255.31 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% | [3] |
| Storage | Store at -20°C upon receipt. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3] |
Applications in Peptide Synthesis
The incorporation of this compound into peptide sequences can significantly impact their structure and function. Proline and its derivatives are known to induce turns and specific conformations in the peptide backbone. The allyl group provides a site for post-synthetic modifications, expanding the chemical diversity of the synthesized peptides.
Potential Applications:
-
Drug Development: Design of novel peptide-based therapeutics with enhanced stability and receptor affinity.[1]
-
Bioconjugation: Attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Material Science: Development of novel biomaterials with specific structural features.
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and should be optimized for specific peptide sequences and scales.
General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Boc-SPPS incorporating this compound.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the steps for incorporating one residue of this compound onto a growing peptide chain attached to a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended for proline derivatives to ensure high coupling efficiency.[4]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM[]
-
Neutralization Solution: 5-10% DIEA in DCM or DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes (pre-wash).
-
Drain and add fresh deprotection solution. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (3x), and DMF (3x).
-
-
Neutralization:
-
Add the neutralization solution (5-10% DIEA in DCM/DMF) to the resin and agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU/HATU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: The completion of the coupling reaction for the secondary amine of proline should be monitored using a qualitative test such as the Isatin or Chloranil test, as the standard ninhydrin test is not effective for proline.[5] If the test is positive, a second coupling (recoupling) may be necessary.[6]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The synthesis cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail: A standard cleavage cocktail for peptides without particularly sensitive residues is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[7] However, the stability of the allyl group to strong acids should be considered. While allyl groups are generally stable to TFA, prolonged exposure or harsh conditions could lead to side reactions. For peptides containing the allyl group, a milder cleavage cocktail or shorter cleavage time may be beneficial. A common alternative is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[7]
Procedure:
-
Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.
Purification and Characterization
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]
-
Column: A C18 column is commonly used for peptide purification.[11]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase system.
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]
Quantitative Data and Expected Outcomes
While specific data for this compound is not extensively published, the following table provides expected performance based on the synthesis of other proline-containing peptides using the Boc strategy.[13][6]
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine nature of proline.[6] Monitored by Isatin or Chloranil test. |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40-70% | Purification is almost always necessary.[6] |
| Final Purified Peptide Yield | 10-30% | Dependent on the efficiency of the purification steps.[6] |
Logical Relationships in Boc-SPPS Troubleshooting
Caption: Troubleshooting guide for common issues in Boc-SPPS of proline-containing peptides.
References
- 1. chemimpex.com [chemimpex.com]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. hplc.eu [hplc.eu]
- 12. iris.cnr.it [iris.cnr.it]
- 13. benchchem.com [benchchem.com]
The Versatile Building Block: Boc-(R)-gamma-allyl-L-proline in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Boc-(R)-gamma-allyl-L-proline is a highly versatile synthetic amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and a stereospecific allyl group at the gamma position, offer chemists a powerful tool for the design and synthesis of novel therapeutic agents. The Boc group provides stability during peptide synthesis, while the allyl moiety introduces a key point for chemical modification, enabling the creation of conformationally constrained peptides and complex molecular architectures.[1] This document provides an overview of its applications, methodologies for its use, and potential in drug discovery.
I. Core Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry are centered on its utility in peptide and peptidomimetic synthesis. The incorporation of this constrained proline analog can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
1. Synthesis of Bioactive Peptides and Peptidomimetics:
This compound is a valuable component in the solid-phase peptide synthesis (SPPS) of bioactive peptides.[1] Its rigid structure helps to induce specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity. The allyl group can be further functionalized post-synthesis to introduce additional pharmacophoric features or to cyclize the peptide, enhancing its stability and potency.
2. Development of Anticancer Agents:
3. Neuroprotective Agent Development:
Proline-rich peptides have shown promise as neuroprotective agents.[3] The incorporation of this compound can lead to the development of novel peptidomimetics with enhanced stability and blood-brain barrier permeability, making them attractive candidates for the treatment of neurodegenerative diseases.[1] The constrained nature of the proline ring can also contribute to improved binding affinity for neurological targets.
4. Ring-Closing Metathesis (RCM) for Constrained Peptides:
The allyl group of this compound is a key functional handle for ring-closing metathesis (RCM), a powerful reaction for creating cyclic peptides.[4][5] RCM allows for the formation of a stable carbon-carbon double bond, which acts as a rigid linker to constrain the peptide backbone. This conformational restriction can lead to a significant increase in biological activity and metabolic stability.
II. Experimental Protocols
1. General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS):
This protocol outlines the general steps for incorporating a Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washing: Thoroughly wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to activate the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage: After synthesis is complete, cleave the peptide from the resin using a strong acid such as hydrofluoric acid (HF).
Workflow for Boc-SPPS
Caption: General workflow for Boc-Solid-Phase Peptide Synthesis.
2. Protocol for Synthesis of N-Boc-L-proline:
While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the Boc protection of L-proline can be adapted.[6][7]
-
Reaction Setup: In a flask, dissolve L-proline in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
-
Basification: Adjust the pH of the solution to alkaline (pH > 12) using a base such as sodium hydroxide or sodium carbonate.[6]
-
Addition of (Boc)2O: Add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture in batches while stirring.[6]
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Workup:
-
Extract the reaction mixture with an organic solvent (e.g., ether or ethyl acetate) to remove impurities.
-
Acidify the aqueous layer to pH 3 with an acid like hydrochloric acid.
-
Extract the product into an organic solvent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be further purified by crystallization.
3. General Protocol for Ring-Closing Metathesis (RCM) on Solid Support:
This protocol provides a general guideline for performing RCM on a resin-bound peptide containing two allyl functionalities, one of which could be from this compound.[8]
-
Catalyst Preparation: Dissolve a Grubbs' catalyst (e.g., 2nd generation) in a degassed solvent such as 1,2-dichloroethane (DCE) to a concentration of approximately 10 mM.
-
Reaction: Add the catalyst solution to the peptide-resin and shake the mixture at room temperature for 2 hours under an inert atmosphere.
-
Repeat: Filter off the catalyst solution and repeat the reaction with a fresh portion of the catalyst.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC.
-
Washing: After the reaction is complete, wash the resin thoroughly with DCE and DCM.
Workflow for On-Resin Ring-Closing Metathesis
Caption: General workflow for on-resin Ring-Closing Metathesis.
III. Quantitative Data
Due to the limited availability of specific biological data for this compound derivatives in the public domain, the following table presents illustrative IC50 values for various proline-containing compounds in different therapeutic areas to highlight the potential of this class of molecules. It is important to note that these values are not directly for derivatives of this compound.
| Compound Class | Target/Cell Line | IC50 (µM) | Therapeutic Area |
| Thiazole-Pyrazoline Derivatives | Various Cancer Cell Lines | 5.0 - 17.6 | Anticancer |
| Boc-KAc-Puromycin Prodrug | Colon Cancer Cell Lines | ~10 - 100 | Anticancer |
| 4-Aminoquinazoline Derivative (6b) | PI3Kα | 0.0136 | Anticancer |
| Neocryptolepine Derivative (MMNC) | HCT116 Colorectal Cancer Cells | 0.33 | Anticancer |
IV. Signaling Pathways
Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[9][10] Peptidomimetics derived from constrained proline analogs have the potential to act as inhibitors of key kinases in this pathway, such as PI3K or Akt.[11] The rigid conformation imparted by the gamma-allyl proline can enhance the binding affinity and selectivity of these inhibitors for their target kinases.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition points for proline-based peptidomimetics in the PI3K/Akt/mTOR pathway.
V. Conclusion
This compound stands out as a valuable and versatile tool in the arsenal of medicinal chemists. Its ability to introduce conformational constraints and provide a handle for further chemical modifications makes it an attractive building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications in oncology, neurodegenerative diseases, and beyond. While specific biological data for its derivatives are still emerging, the foundational principles of peptide design and the promising results from related proline analogs strongly suggest that this compound will continue to be a significant contributor to the field of drug discovery. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cyclic proline-containing peptides via ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of Allyl-Proline Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its widespread use stems from its stability under various conditions and its facile removal with moderate acids, such as trifluoroacetic acid (TFA). This application note provides a detailed experimental procedure for the selective deprotection of the Nα-Boc group in peptides containing both proline and allyl-protected residues. Proline's unique cyclic structure can introduce challenges such as slower reaction kinetics and potential side reactions like diketopiperazine formation. Furthermore, the presence of an allyl protecting group, often used for side-chain or C-terminal protection, requires careful selection of deprotection conditions to ensure its stability. The protocol described herein is optimized for the selective cleavage of the Boc group while preserving the integrity of the allyl group, a critical aspect of orthogonal protection schemes in complex peptide synthesis.
The primary challenge during Boc deprotection is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic residues like Tryptophan or Methionine.[1] To mitigate these side reactions, the use of "scavengers" in the deprotection cocktail is essential.[1] This note details standard protocols using TFA and appropriate scavengers, ensuring high-purity peptide outcomes.
Data Presentation: Comparison of Boc Deprotection Conditions
The efficiency of Boc deprotection is critically dependent on the reaction conditions. The following table summarizes common deprotection cocktails and their typical outcomes. The optimal choice will depend on the specific peptide sequence and the sensitivity of other protecting groups.[1][2]
| Deprotection Cocktail (v/v) | Typical Reaction Time | Purity Outcome | Notes |
| 25% TFA in DCM | 20-30 minutes | Good | A milder condition, suitable for peptides with more acid-sensitive groups. May require longer reaction times for complete deprotection. |
| 50% TFA in DCM | 15-25 minutes | Excellent | Standard and highly effective condition for most peptide sequences.[2] A pre-wash of 5 minutes is often recommended.[2] |
| 95% TFA / 2.5% Water / 2.5% TIS | 1-3 hours | High | This is a cleavage cocktail but can be adapted for deprotection. TIS (Triisopropylsilane) is an effective scavenger.[1] |
| 4 M HCl in Dioxane | 30 minutes | Good | An alternative to TFA, which can be beneficial for specific applications.[3] |
Note: This data is illustrative. Researchers should optimize conditions for their specific peptide sequence. The allyl protecting group is stable under these acidic conditions.[4]
Experimental Protocols
This section provides a detailed methodology for the selective Nα-Boc deprotection of a resin-bound peptide containing allyl and proline residues.
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for the routine deprotection of Boc groups during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., 0.5% Dithioethane (DTE) or 2.5% Triisopropylsilane (TIS))[1][5]
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Isopropanol (IPA)
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1] Drain the DCM.
-
Deprotection Cocktail Preparation: Prepare the deprotection solution by adding TFA to DCM to a final concentration of 25-50% (v/v). If the peptide contains sensitive residues (e.g., Trp, Met, Cys), add an appropriate scavenger to the cocktail.[2][5]
-
Pre-wash (Optional but Recommended): Add the deprotection solution to the resin and agitate for 1-2 minutes. Drain the solution.[2]
-
Deprotection Reaction: Add the fresh deprotection solution to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture at room temperature for 20-30 minutes. Reaction progress can be monitored using a qualitative test such as the Kaiser test (note: proline will yield a reddish-brown color, not the typical blue).
-
Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid and by-products. A typical washing sequence is:
-
DCM (3 times)
-
IPA (3 times)
-
DCM (3 times)
-
-
Neutralization: Add the neutralization solution (5-10% DIEA in DCM) to the resin and agitate for 5-10 minutes. This step is crucial to deprotonate the newly formed N-terminal amine salt, preparing it for the next coupling step.
-
Final Washes: Drain the neutralization solution and wash the resin thoroughly with DCM (5 times) to remove excess base.
-
The peptide-resin is now ready for the next amino acid coupling cycle.
Orthogonality Note: The allyl protecting group is stable to the TFA conditions used for Boc deprotection.[4] Its removal requires specific conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger in a solvent like chloroform, ensuring the orthogonality of the protection scheme.[7]
Visualizations
The following diagrams illustrate the chemical mechanism and the experimental workflow for Boc deprotection.
Caption: Experimental workflow for solid-phase Boc deprotection.
Caption: Reaction mechanism of Boc group removal by acid.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If the reaction is incomplete, extend the deprotection time or use a higher concentration of TFA.[1] Steric hindrance around the N-terminus can slow down the reaction.[1]
-
Diketopiperazine (DKP) Formation: This side reaction is common with proline or other secondary amino acids at the C-terminal dipeptide stage. It can be minimized by using in situ neutralization protocols during the subsequent coupling step.
-
Alkylation by tert-butyl Cation: Sensitive residues like Trp, Met, and Cys are susceptible to alkylation.[1] Always include a scavenger such as TIS, DTE, or thioanisole in the deprotection cocktail to prevent this.[1][5]
-
Premature Side-Chain Deprotection: While most benzyl-based side-chain protecting groups are stable to the TFA/DCM mixtures used for Boc deprotection, some minimal loss can occur over many cycles. Using 25% TFA instead of 50% can mitigate this if it becomes an issue.[8] The allyl group is robust under these conditions.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Peptide Coupling of Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-gamma-allyl-L-proline is a valuable synthetic amino acid derivative utilized in the design and synthesis of novel peptides for therapeutic and research applications. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the stereochemically defined allyl group at the gamma-position of the rigid pyrrolidine ring, introduces significant steric hindrance. This structural complexity necessitates carefully optimized coupling conditions to ensure high efficiency, minimize side reactions, and preserve stereochemical integrity during peptide synthesis.
These application notes provide a comprehensive guide to the coupling reaction conditions for this compound, offering detailed protocols for both solid-phase and solution-phase peptide synthesis. The information is intended to assist researchers in successfully incorporating this unique building block into complex peptide structures.[1]
Challenges in Coupling
The primary challenge in the peptide coupling of this compound is overcoming the steric hindrance imposed by both the Boc group and the gamma-allyl substituent. Standard coupling conditions may result in slow reaction kinetics and incomplete coupling, leading to deletion sequences in the final peptide. Therefore, the use of highly efficient coupling reagents is paramount for achieving satisfactory yields and purity.
Recommended Coupling Reagents
For sterically hindered amino acids like this compound, onium salt-based coupling reagents are generally more effective than standard carbodiimides (e.g., DCC, EDC) alone. The following reagents are recommended due to their high reactivity and ability to form highly activated esters that can overcome significant steric barriers.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, HATU often provides rapid reaction times and low rates of racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and widely used coupling reagent that offers a good balance of reactivity and cost-effectiveness for most applications.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiency comparable to HATU. It is considered a safer alternative as it does not contain the potentially explosive benzotriazole moiety.
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): The use of Oxyma Pure® as an additive with carbodiimides like DIC significantly enhances coupling efficiency and suppresses racemization, offering a potent and safer alternative to HOBt-based systems.
Data Presentation: Comparative Coupling Conditions
The following table summarizes representative reaction conditions and expected outcomes for the coupling of this compound.
Note: The following data is representative for sterically hindered proline derivatives and should be used as a guideline. Actual results may vary based on the specific coupling partner, solvent, and scale of the reaction. Optimization is recommended for each specific application.
| Coupling Reagent | Base (Equivalents) | Solvent | Pre-activation Time (min) | Coupling Time (hr) | Expected Yield (%) | Expected Purity (%) |
| HATU | DIEA (2.0-4.0) | DMF | 1-5 | 0.5 - 2 | > 95 | > 95 |
| HBTU | DIEA (2.0-4.0) | DMF | 2-5 | 1 - 4 | 90 - 95 | > 90 |
| COMU | DIEA (2.0-4.0) | DMF | 1-2 | 0.5 - 2 | > 95 | > 95 |
| DIC/Oxyma | N/A | DMF/DCM | 5-10 | 2 - 6 | 85 - 95 | > 90 |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for the incorporation of this compound onto a solid support (resin) using Boc-chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel and shaker
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
N-terminal Boc Deprotection:
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes, then drain. Repeat once.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the solution. The solution may change color, indicating activation.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method suitable for secondary amines (e.g., the Isatin or Chloranil test), as the standard Kaiser test can be unreliable for proline residues.
-
If the coupling is incomplete, a second coupling can be performed by repeating steps 4-5.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: DIC/Oxyma-Mediated Coupling in Solution-Phase Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate) (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (1.1 equivalents, for neutralization of the amine salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIEA (1.1 eq.) and stir the solution for 15-20 minutes at room temperature to generate the free amine.
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the solution and stir for 10 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the solid with a small amount of DCM.
-
Combine the filtrates and dilute with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General workflow for a single cycle of this compound coupling in SPPS.
Caption: Logical workflow for solution-phase coupling of this compound.
References
Application of Allyl-Proline Derivatives in the Development of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased proteolytic stability, improved conformational rigidity, and enhanced binding affinity to biological targets. Among these, proline analogs are of significant interest due to the unique conformational constraints imposed by the pyrrolidine ring. Allyl-proline derivatives, featuring a reactive allyl group, offer a versatile platform for the development of novel bioactive peptides. The allyl functionality can serve as a synthetic handle for various chemical modifications, including cyclization via ring-closing metathesis (RCM), stapling, and conjugation to other molecules, thereby enabling the generation of peptides with diverse structures and biological activities.
These application notes provide a comprehensive overview of the synthesis of allyl-proline-containing peptides, protocols for their bioactivity assessment, and a discussion of their potential applications in modulating cellular signaling pathways.
I. Synthesis of Allyl-Proline Containing Peptides
The synthesis of peptides incorporating allyl-proline derivatives is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. A key prerequisite for this process is the availability of the N-terminally protected Fmoc-allyl-proline building block.
Protocol 1: Synthesis of N-Fmoc-4-allyl-proline
While a specific detailed protocol for the direct synthesis of N-Fmoc-4-allyl-proline was not found in the immediate search results, a general strategy can be adapted from the synthesis of similar proline derivatives, such as the synthesis of Fmoc-protected trans-4-methylproline from D-serine[1]. A plausible synthetic route, termed "proline editing," starts from a commercially available protected hydroxyproline derivative[2].
Materials:
-
Fmoc-Hyp(Trt)-OH (4-hydroxyproline with Fmoc protection on the amine and Trityl protection on the hydroxyl group)
-
Dess-Martin periodinane (DMP)
-
Allylmagnesium bromide in diethyl ether
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Oxidation of Hydroxyproline: Dissolve Fmoc-Hyp(Trt)-OH in DCM. Add Dess-Martin periodinane and stir at room temperature until the oxidation to the corresponding ketone is complete (monitored by TLC).
-
Grignard Reaction: Cool the reaction mixture to 0°C and slowly add a solution of allylmagnesium bromide in diethyl ether. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Purification: The crude product is then subjected to cleavage of the trityl protecting group using a TFA/TIS/water cocktail. The resulting Fmoc-4-allyl-4-hydroxy-proline can be purified by flash chromatography.
-
Dehydration (if necessary): The tertiary alcohol can be dehydrated under acidic conditions to yield the desired Fmoc-4-allyl-proline.
-
Final Purification: The final product is purified by HPLC to obtain the pure Fmoc-4-allyl-proline suitable for SPPS.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Allyl-Proline Containing Peptides
This protocol outlines the general steps for incorporating the synthesized Fmoc-allyl-proline into a peptide sequence using a manual or automated peptide synthesizer.[3][4][5][6][7]
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin (for C-terminal acid peptides)
-
Fmoc-protected amino acids (including Fmoc-allyl-proline)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-allyl-proline) (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU or HATU, 3-5 eq.) and a base (e.g., DIPEA or NMM, 6-10 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Experimental Workflow for SPPS
Solid-Phase Peptide Synthesis (SPPS) Workflow.
II. Bioactivity Assessment of Allyl-Proline Containing Peptides
The incorporation of allyl-proline can influence the biological activity of peptides. Standard assays can be employed to evaluate their efficacy.
Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Allyl-proline containing peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in the appropriate growth medium.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria without peptide) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed (or where the optical density at 600 nm is below a certain threshold).
Protocol 4: Cytotoxicity Assay (IC50 Determination)
This protocol assesses the concentration of the peptide that causes 50% inhibition of cell viability.[10]
Materials:
-
Allyl-proline containing peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add them to the cells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the peptide concentration and fitting the data to a dose-response curve.
III. Quantitative Bioactivity Data
Table 1: Antimicrobial Activity of Proline-Rich Peptides
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| (RW)6 | MRSA | ≤0.25 | [11] |
| RW6P | MRSA | ≤0.25 | [11] |
| RW6P | E. coli | ≤0.25 | [11] |
| Bac7(1-16) lipopeptide | E. coli | Low µM range | [12] |
| Bac7(1-16) lipopeptide | Gram-positive bacteria | Low µM range | [12] |
| Proline-free α-helical peptide | Gram-negative & Gram-positive bacteria | 0.5-4 | [9] |
| Single-proline α-helical peptide | Gram-negative & Gram-positive bacteria | Intermediate | [9] |
| Double-proline α-helical peptide | E. coli | Moderate | [9] |
Table 2: Cytotoxicity of Proline-Modified Peptides
| Peptide | Cell Line | IC50 (µM) | Assay | Reference |
| hIAPP | INS-1 | 27.0 - 48.1 | CellTiter-GLO / CellTox Green | [10] |
| IAPPS28P | INS-1 | >100 | CellTiter-GLO / CellTox Green | [10] |
| IAPPA25P | INS-1 | Lower than hIAPP | CellTiter-GLO / CellTox Green | [10] |
IV. Signaling Pathways and Applications
Proline-rich motifs are known to be involved in a multitude of cellular signaling pathways by mediating protein-protein interactions. The incorporation of allyl-proline can be leveraged to design peptides that modulate these pathways for therapeutic benefit, particularly in cancer therapy.[13][14][15]
Potential Applications in Cancer Therapy:
-
Targeting Signal Transduction: Peptides containing allyl-proline can be designed to mimic or disrupt interactions within key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.[14][15] The allyl group can be used to create cyclic or stapled peptides that have improved binding affinity and stability, making them more effective inhibitors.
-
Drug Delivery: The allyl group can be used to conjugate cytotoxic drugs or imaging agents to the peptide, allowing for targeted delivery to cancer cells.
-
Modulating the Tumor Microenvironment: Proline metabolism plays a crucial role in the tumor microenvironment, particularly in collagen synthesis.[14][15][16] Allyl-proline containing peptides could potentially be used to interfere with these processes.
References
- 1. Synthesis of Fmoc-protected trans-4-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of proline residues on the antibacterial and synergistic activities of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Lipidation on a Proline-Rich Antibacterial Peptide [dspace.mit.edu]
- 13. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 15. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-(R)-gamma-allyl-L-proline in Protein Structure and Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(R)-gamma-allyl-L-proline is a synthetic amino acid derivative that serves as a valuable tool for investigating protein structure and function. As a proline analog, it introduces conformational constraints into peptides, influencing their secondary structure. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS). The key feature of this molecule is the gamma-allyl group, a versatile functional handle that can be used for subsequent chemical modifications, most notably for the formation of "stapled peptides" to stabilize alpha-helical structures.[1][2]
Proline and its analogs play a critical role in mediating protein-protein interactions.[3] Proline-rich motifs are recognized by various protein domains, including SH3 domains, often adopting a polyproline II (PPII) helix conformation.[4][5] The incorporation of this compound allows for the precise control of peptide conformation and the introduction of novel functionalities to probe and modulate these biological interactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 224645-82-3 | [6] |
| Molecular Formula | C13H21NO4 | [4] |
| Molecular Weight | 255.31 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥95% | [4] |
| Storage | Store at -20°C to -80°C | [4] |
Application 1: Synthesis of Stapled Peptides for Enhanced Alpha-Helical Stability
Hydrocarbon stapling is a strategy used to constrain peptides in an alpha-helical conformation, which can enhance their binding affinity to target proteins, increase proteolytic resistance, and improve cell permeability.[7][8] this compound, in conjunction with another amino acid bearing an alkenyl side chain, can be used to form a covalent linkage via ring-closing metathesis (RCM).[1]
Quantitative Data: Comparison of Stapled vs. Unstapled Peptides
The following table presents hypothetical, yet representative, data illustrating the impact of peptide stapling using a gamma-allyl-proline derivative on the properties of a model peptide targeting a protein-protein interaction.
| Parameter | Unstapled Peptide | Stapled Peptide |
| Alpha-Helicity (%) | 15% | 85% |
| Binding Affinity (Kd) | 5 µM | 150 nM |
| Proteolytic Stability (t1/2) | 10 min | > 12 hours |
| Cell Permeability | Low | Moderate to High |
Experimental Protocol: Synthesis of a Stapled Peptide via Ring-Closing Metathesis
This protocol outlines the manual solid-phase synthesis of a stapled peptide using this compound and another olefin-bearing amino acid, followed by on-resin cyclization.
Materials:
-
This compound
-
Other Boc-protected amino acids (including another with an alkenyl side chain, e.g., Boc-S-pentenyl-L-cysteine)
-
Rink Amide MBHA resin
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Grubbs' first-generation catalyst
-
1,2-Dichloroethane (DCE)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF in the SPPS vessel for 1 hour.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Boc-SPPS Cycle for each amino acid: a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash with DCM (3x), isopropanol (1x), and DCM (3x).[9] b. Neutralization: Wash the resin with 10% DIEA in DCM for 2 minutes (2x). Wash with DCM (3x). c. Amino Acid Coupling: In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Incorporate this compound and the second alkenyl amino acid at the desired positions (e.g., i and i+4 or i and i+7) using the Boc-SPPS cycle.
-
On-Resin Ring-Closing Metathesis: a. After the final amino acid coupling, wash the resin extensively with DCM. b. Swell the resin in 1,2-dichloroethane (DCE). c. Add Grubbs' first-generation catalyst (0.1-0.2 eq. relative to resin loading) dissolved in DCE to the resin. d. Bubble argon through the suspension and shake at room temperature for 4-12 hours. e. Wash the resin with DCE (3x) and DCM (3x).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the stapled peptide using reverse-phase HPLC. Confirm the mass by mass spectrometry.
Visualization of Stapled Peptide Synthesis Workflow
Caption: Workflow for the synthesis of a stapled peptide.
Application 2: Probing Protein-Protein Interactions Involving Proline-Rich Motifs
Proline-rich motifs in proteins serve as recognition sites for various protein modules, such as SH3 domains.[10] These interactions are crucial in cellular signal transduction pathways. Incorporating this compound into synthetic peptides corresponding to these proline-rich sequences allows for the study of these interactions. The allyl group can be further functionalized with probes (e.g., fluorophores, biotin) to facilitate binding studies.
Quantitative Data: Binding of Proline-Containing Peptides to an SH3 Domain
The following table presents hypothetical binding data for a set of peptides to a target SH3 domain, as might be determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
| Peptide Sequence | Modification | Dissociation Constant (Kd) |
| Ac-RPLPPRPSK-NH2 | Wild-Type | 20 µM |
| Ac-RPL(γ-allyl-P)PRPSK-NH2 | γ-allyl-proline substitution | 25 µM |
| Ac-RPL(γ-allyl-P-biotin)PRPSK-NH2 | Biotinylated γ-allyl-proline | 28 µM |
This data illustrates that the gamma-allyl modification can be well-tolerated and allows for the introduction of reporter tags without significantly perturbing the binding interaction.
Experimental Protocol: Synthesis and Biotinylation of a Proline-Rich Peptide
This protocol describes the synthesis of a peptide containing (R)-gamma-allyl-L-proline and the subsequent modification of the allyl group with a biotin tag via a thiol-ene reaction.
Materials:
-
Materials for Boc-SPPS as listed in Application 1.
-
This compound
-
Thiol-PEG-Biotin
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Long-wave UV lamp (365 nm)
-
Anhydrous, degassed solvents (e.g., DMF)
Procedure:
-
Peptide Synthesis: Synthesize the desired proline-rich peptide on-resin using the Boc-SPPS protocol described in Application 1, incorporating this compound at the desired position. Keep the peptide on the resin with side-chain protecting groups intact.
-
On-Resin Thiol-Ene Biotinylation: a. Swell the peptide-resin in anhydrous, degassed DMF. b. In a separate vial, dissolve Thiol-PEG-Biotin (5-10 eq.) and DMPA (0.2 eq.) in DMF. c. Add the solution to the resin. d. Irradiate the reaction vessel with a 365 nm UV lamp for 1-4 hours at room temperature. e. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Application 1.
Visualization of SH3 Domain Interaction and Probe Attachment
Caption: Logical flow for studying SH3 domain binding.
Conclusion
This compound is a versatile building block for chemical biologists and drug discovery professionals. Its ability to constrain peptide conformation, coupled with the reactive handle provided by the allyl group, enables the creation of stabilized peptides like stapled peptides and the site-specific introduction of probes for studying protein-protein interactions. The protocols provided herein offer a framework for leveraging the unique properties of this proline analog in the exploration of protein structure and function.
References
- 1. Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014052647A2 - Proline-locked stapled peptides and uses thereof - Google Patents [patents.google.com]
- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. innopep.com [innopep.com]
- 9. chempep.com [chempep.com]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Safe handling and storage procedures for Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Boc-(R)-gamma-allyl-L-proline. The information is compiled from safety data sheets of analogous compounds and general best practices for handling Boc-protected amino acids.
Compound Information
This compound is a derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an allyl group at the gamma position. This compound is a valuable building block in peptide synthesis and medicinal chemistry.[1] The Boc group provides stability during synthetic procedures and can be readily removed under acidic conditions.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 224645-82-3 | [1][6] |
| Molecular Formula | C13H21NO4 | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 95-97% (HPLC) | [1][6] |
| Recommended Storage | 0-8°C or -20°C | [1][6] |
| Melting Point | Not available (For Boc-L-proline: 133-136°C) | [7] |
| Boiling Point | Not available | |
| Solubility | No specific data. Boc-protected amino acids are generally soluble in organic solvents. |
Safety and Handling Protocols
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or glasses.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.
Handling Procedures
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Weighing and Transferring: Perform in a designated area, such as a weighing station with local exhaust ventilation or within a fume hood to minimize dust inhalation.
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution for several minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage Procedures
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures are between 0-8°C or at -20°C for long-term storage.[1][6]
-
Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents.[7] The Boc protecting group is labile to strong acids.[2][4]
Experimental Protocols
The following are general protocols relevant to the use of this compound in a laboratory setting.
Boc Deprotection Protocol
The Boc group is typically removed under acidic conditions. A common reagent for this is trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triethylsilane), if necessary
-
Nitrogen or Argon source
-
Stir plate and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in dichloromethane (DCM) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). If the substrate contains other acid-sensitive groups, a scavenger may be added.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected product can be further purified as needed.
Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. cusabio.com [cusabio.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Boc-(R)-gamma-allyl-L-proline suppliers and purchasing information
Application Notes and Protocols for Boc-(R)-gamma-allyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of this compound, a specialized amino acid derivative for peptide synthesis and drug development. This document includes supplier and purchasing information, key applications, and a detailed, generalized protocol for its incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction
This compound is a valuable building block in medicinal chemistry and peptide science.[1] The N-terminal tert-butyloxycarbonyl (Boc) group provides stable protection during peptide coupling reactions, while the gamma-allyl functional group offers a site for post-synthesis modification or for influencing peptide conformation and stability.[1] Its incorporation into peptide sequences can lead to novel therapeutic agents with enhanced biological activity.[1]
Key Applications
-
Peptide Synthesis : It serves as a building block for creating peptides with constrained conformations, which can enhance binding affinity and biological activity.[1]
-
Drug Development : The unique structure of this compound is beneficial for designing novel drug candidates, particularly in areas like cancer therapeutics where it may improve the efficacy of existing treatments.[1]
-
Bio-organic Chemistry : The allyl group can be used for further chemical modifications, such as cross-linking or the attachment of other molecules.[1]
-
Neuroscience Research : This compound and similar derivatives are explored for their potential neuroprotective effects, making them of interest in the study of neurodegenerative diseases.[1]
Supplier and Purchasing Information
The following table summarizes purchasing information for this compound from various suppliers. Prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Formulation | Storage Temp. | Available Quantities |
| Chem-Impex | 07359 | ≥ 97% (HPLC) | White powder | 0-8°C | 25mg, 100mg, 250mg, 1g, 5g |
| Cusabio | CSB-DT3646 | >95% | Lyophilized powder | -20°C | Inquire |
| Sigma-Aldrich | Not specified | Not specified | Not specified | Not specified | Inquire |
Note: This table is not exhaustive and other suppliers may exist. Purity levels and formulations may vary.
Experimental Protocols
Generalized Protocol for Incorporation of this compound in Boc-SPPS
This protocol describes a single coupling cycle for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This is a generalized procedure and may require optimization based on the specific peptide sequence and resin.
Materials:
-
This compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
Washing solvents (e.g., Isopropanol (IPA))
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.
-
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin.
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
-
Drain the neutralization solution and wash the resin with DCM (3-5x) to remove excess base.
-
-
Coupling of this compound:
-
Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add 4-6 equivalents of DIEA to the solution to initiate activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Cleavage: Suspend the dried peptide-resin in a cleavage cocktail. For many applications, a high-purity cleavage can be achieved with anhydrous hydrogen fluoride (HF). A common scavenger cocktail to add to the reaction vessel is anisole/p-cresol (1:1, v/v). The reaction is typically carried out at 0°C for 1-2 hours.
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
-
Peptide Precipitation and Purification:
-
After cleavage, the HF is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
-
The precipitated peptide is then dried under vacuum.
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.
-
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the general workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
Caption: A single cycle in Boc Solid-Phase Peptide Synthesis.
Logical Relationship of Synthesis to Final Product
This diagram shows the logical progression from the key reagents to the final purified peptide.
Caption: From reagents to purified peptide.
References
Designing Peptide Libraries with Non-canonical Proline Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries represents a significant advancement in drug discovery and chemical biology. Among these, non-canonical proline analogs are of particular interest due to the unique conformational constraints imposed by the proline ring. Modifying this structure allows for fine-tuning of peptide backbone conformation, stability, and receptor binding affinity. These engineered peptides can serve as potent and selective modulators of biological processes, offering novel therapeutic avenues.
This document provides detailed application notes and experimental protocols for the design, synthesis, screening, and characterization of peptide libraries incorporating non-canonical proline analogs.
Applications of Peptide Libraries with Non-canonical Proline Analogs
The introduction of non-canonical proline analogs can significantly enhance the therapeutic potential of peptides. Key applications include:
-
Modulation of Protein-Protein Interactions (PPIs): Proline-rich motifs are crucial for many PPIs, such as those mediated by SH3 domains. Incorporating proline analogs can enhance binding affinity and specificity to these domains, offering a strategy to disrupt pathological signaling pathways.[1][2][3]
-
Enzyme Inhibition: Peptides containing proline analogs can be designed as potent and selective inhibitors of enzymes like prolyl oligopeptidases and cyclophilins, which are implicated in various diseases.[4][5]
-
Enhanced Stability and Bioavailability: Modification of the proline ring can increase resistance to proteolytic degradation, a major hurdle in the development of peptide therapeutics.
-
Conformational Control: The choice of proline analog can stabilize specific secondary structures, such as β-turns or polyproline II helices, which are often critical for biological activity.[1][6]
Data Presentation: Quantitative Analysis of Peptide-Protein Interactions
The following tables summarize quantitative data from studies utilizing peptides containing non-canonical proline analogs, demonstrating their impact on binding affinity and inhibitory activity.
Table 1: Inhibition of Tsg101 UEV Domain Binding by Proline-Oxime Containing Peptides
| Peptide ID | Non-canonical Proline Analog | Target Protein | IC50 (µM) | Fold Improvement vs. Wild-Type (Kd = 54 µM) |
| Wild-Type | L-Proline | Tsg101 UEV | 54 | 1.0 |
| 21o | 4-aminooxy-proline derivative | Tsg101 UEV | 11 | ~5 |
Data sourced from a study on Tsg101-binding peptides, showcasing the potential of post-synthesis diversification of proline analogs to enhance binding affinity.
Table 2: Binding Affinities of Proline-Rich Peptides to SH3 Domains
| Peptide Sequence | Proline Analog | Target SH3 Domain | Binding Affinity (Kd) (µM) |
| RPLPXXP Consensus | L-Proline | Src | Not specified, serves as consensus |
| p47phox fragment | L-Proline | Tandem SH3 domains | 1.5 |
| PxRPxR(H)R(H) Consensus | L-Proline | Amphiphysin | Not specified, serves as consensus |
This table highlights the high-affinity interactions of proline-rich sequences with SH3 domains, a common target for modulation by peptides containing proline analogs.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-canonical Proline Analog
This protocol outlines the manual synthesis of a peptide incorporating a generic Fmoc-protected non-canonical proline analog using a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected canonical amino acids
-
Fmoc-protected non-canonical proline analog (e.g., Fmoc-4-fluoroproline-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether, cold
-
Kaiser test kit
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).
-
-
Amino Acid Coupling (including the non-canonical proline analog):
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-non-canonical proline analog) (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times for non-canonical proline analogs may need optimization.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow or colorless result indicates completion). If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution from the resin into a collection tube.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Screening of a Phage-Displayed Peptide Library Containing Non-canonical Proline Analogs
This protocol provides a general workflow for the affinity selection of peptides from a phage-displayed library against a target protein. This method can be adapted for libraries incorporating non-canonical proline analogs through in vivo expression systems that allow for their incorporation.
Materials:
-
Phage-displayed peptide library
-
Target protein, biotinylated
-
Streptavidin-coated magnetic beads or microtiter plates
-
Phosphate-buffered saline (PBS) with Tween-20 (PBST)
-
Elution buffer (e.g., low pH glycine-HCl or a competitive ligand)
-
Neutralization buffer (e.g., Tris-HCl)
-
E. coli host strain
-
LB medium with appropriate antibiotics
-
PEG/NaCl solution for phage precipitation
Procedure:
-
Target Immobilization:
-
If using magnetic beads, incubate streptavidin-coated beads with the biotinylated target protein.
-
If using microtiter plates, coat the wells with streptavidin, block non-specific binding sites, and then add the biotinylated target protein.
-
Wash to remove unbound target.
-
-
Biopanning (Affinity Selection):
-
Incubate the phage library with the immobilized target for 1-2 hours at room temperature with gentle agitation.
-
Wash the beads or plates extensively with PBST to remove non-specifically bound phage. The stringency of washing can be increased in subsequent rounds.
-
Elute the specifically bound phage using the elution buffer.
-
Neutralize the eluted phage with the neutralization buffer.
-
-
Phage Amplification:
-
Infect a mid-log phase culture of E. coli with the eluted phage.
-
Amplify the phage by overnight culture.
-
Precipitate the phage from the culture supernatant using PEG/NaCl.
-
Resuspend the phage pellet in PBS. This is the enriched phage stock for the next round of panning.
-
-
Iterative Rounds of Panning:
-
Repeat steps 2 and 3 for 3-5 rounds to enrich for high-affinity binders.
-
-
Analysis of Enriched Phage Clones:
-
After the final round, isolate individual phage clones.
-
Sequence the DNA of the selected phage clones to identify the peptide sequences.
-
Synthesize the identified peptides (with the non-canonical proline analog) for further characterization.
-
Protocol 3: Characterization of Peptide-Protein Binding Affinity using Bio-Layer Interferometry (BLI)
BLI is a label-free technique for real-time monitoring of biomolecular interactions. This protocol describes the determination of the dissociation constant (Kd) for the interaction between a synthesized peptide containing a non-canonical proline analog and a target protein.[7][8][9][10][11]
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors appropriate for the target protein (e.g., Streptavidin biosensors for biotinylated protein)
-
Synthesized peptide with non-canonical proline analog
-
Biotinylated target protein
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black microplate
Procedure:
-
Instrument and Sample Preparation:
-
Turn on the BLI instrument to allow the lamp to warm up.
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Prepare a serial dilution of the peptide analyte in assay buffer.
-
Prepare a solution of the biotinylated target protein (ligand) in assay buffer.
-
-
Assay Setup in a 96-well Plate:
-
Baseline: Add assay buffer to the wells for the initial baseline step.
-
Loading: Add the biotinylated target protein to the wells for the loading step.
-
Association: Add the different concentrations of the peptide analyte to the wells for the association step.
-
Dissociation: Add assay buffer to the wells for the dissociation step.
-
-
BLI Experiment:
-
Baseline 1: Dip the biosensors into the assay buffer to establish a stable baseline.
-
Loading: Move the biosensors to the wells containing the biotinylated target protein to immobilize the ligand onto the sensor surface.
-
Baseline 2: Move the biosensors back to the assay buffer wells to establish a new baseline after loading.
-
Association: Move the biosensors to the wells containing the peptide analyte dilutions and record the binding in real-time.
-
Dissociation: Move the biosensors to the assay buffer wells and record the dissociation in real-time.
-
-
Data Analysis:
-
Use the instrument's software to process the data.
-
Reference-subtract the data from a control sensor with no loaded ligand.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SH3 domain-mediated signaling cascade and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship Diagram
Caption: Logic of peptide drug discovery using non-canonical proline analogs.
References
- 1. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of cyclophilin interactions with oligopeptides containing proline by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 8. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Proline-Containing Peptides
Welcome to the technical support center for the Boc deprotection of proline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a primary target for alkylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the peptide.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the peptide.[1][2]
Q4: My Boc deprotection appears incomplete. What are the signs and causes?
A4: Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1][3] Potential causes include:
-
Insufficient concentration or equivalents of acid.[1]
-
Insufficient reaction time or temperature.[1]
-
Steric hindrance around the Boc-protected amine.[1]
-
Poor swelling of the resin support, limiting reagent access.[4][5]
Q5: Why are proline-containing peptides prone to specific side reactions like diketopiperazine (DKP) formation?
A5: Diketopiperazine formation is a common side reaction, particularly when proline is the second residue in the peptide chain (X-Pro).[6][7] Proline's unique cyclic structure can facilitate the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and termination of the peptide chain.[7] This is more prevalent in Fmoc synthesis but can still occur during the neutralization step in Boc synthesis.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of unexpected +56 Da peaks in Mass Spectrum | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][4] | Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice depends on the specific residues present. (See Tables 1 & 2).[1] |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid concentration or volume. 2. Inadequate reaction time or temperature.[1] 3. Steric hindrance.[1] 4. Poor resin swelling.[4][5] | 1. Ensure complete swelling of the resin with a sufficient volume of the cleavage cocktail.[5] 2. Extend the cleavage time to 2-4 hours and monitor progress.[1] 3. For sterically hindered sites, a stronger acid concentration (e.g., 100% TFA) or slightly elevated temperature may be needed, always with an effective scavenger cocktail.[1][3][5] |
| Peptide fragment identified N-terminal to Proline | Acid-catalyzed hydrolysis of the peptide bond preceding the proline residue.[1] | 1. Reduce the water concentration in the cleavage cocktail. 2. Perform the cleavage at a lower temperature (e.g., 4°C) to minimize acid-labile fragmentation.[1] |
| Formation of a cyclic dipeptide (Diketopiperazine) | Intramolecular cyclization of a dipeptide with C-terminal proline, leading to chain termination.[6][8] | 1. Implement an in situ neutralization protocol where the neutralization base and the activated amino acid are added simultaneously.[6] 2. For sequences highly prone to DKP formation, consider synthesizing the first two amino acids as a pre-formed dipeptide.[6] |
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5% - 5% | Effective at reducing tryptophan alkylation. |
| Water | General | 2.5% - 5% | Helps to hydrolyze the tert-butyl cation. |
| Thioanisole | Met | 5% | Effective in preventing S-alkylation of methionine.[1] Avoid with Trp-containing peptides during HF cleavage.[1] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | A reducing scavenger that also protects against oxidation. |
| Phenol | Trp, Tyr | 5% | Can be used to suppress alkylation of phenolic and indole rings. |
Table 2: Illustrative Comparison of Scavenger Cocktail Efficiency
The following data illustrates the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a sensitive C-terminal cysteine residue, as determined by HPLC analysis of the crude product.
| Cleavage Cocktail Composition (TFA/Scavenger(s)) | Target Peptide Purity (%) | Side Product (%) |
| 95% TFA / 5% Water | 75 | 25 |
| 95% TFA / 2.5% Water / 2.5% TIS | 92 | 8 |
| 92.5% TFA / 5% Phenol / 2.5% Water | 88 | 12 |
| 90% TFA / 5% Thioanisole / 5% EDT | 95 | 5 |
Note: Data is illustrative and actual results will vary depending on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triisopropylsilane (TIS)
This protocol is suitable for peptides without highly sensitive residues or for initial optimization.
-
Preparation: Swell the resin-bound peptide in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-3 hours. Monitor the reaction progress by analyzing a small aliquot via LC-MS.
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.[1]
Protocol 2: Boc Deprotection with a Scavenger Cocktail for Sensitive Residues
This protocol is recommended for peptides containing tryptophan, methionine, or cysteine.
-
Resin Preparation: Swell the resin-bound peptide in DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.
-
Deprotection: Add the cleavage cocktail to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Work-up: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collection: Collect the peptide via centrifugation, wash with cold ether, and dry.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization of proline during peptide coupling
Topic: Preventing Racemization of Proline During Peptide Coupling
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals to minimize and quantify the racemization of proline residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a concern?
A1: Proline racemization is the unwanted conversion of the desired L-proline enantiomer into its mirror image, D-proline, during the peptide coupling step. The precise stereochemistry of each amino acid is critical for a peptide's final three-dimensional structure and its biological function. The accidental incorporation of D-proline can result in misfolded, inactive, or even immunogenic peptides, severely compromising research and therapeutic outcomes.[1]
Q2: What are the primary causes of proline racemization during peptide synthesis?
A2: Several factors contribute to proline racemization. The most significant is the choice of coupling reagent and additives.[1] The combination of a carbodiimide reagent like Diisopropylcarbodiimide (DIC) with the additive 1-Hydroxybenzotriazole (HOBt), particularly in Dimethylformamide (DMF) solvent, is known to cause extensive racemization of proline.[1][2] Other key factors include the use of strong, non-hindered organic bases, and elevated reaction temperatures.[1]
Q3: Which coupling reagents are best for preventing proline racemization?
A3: Modern onium salt-based coupling reagents are highly recommended for their ability to suppress racemization. These include uronium/aminium reagents like HATU, HCTU, and COMU, as well as phosphonium reagents like PyAOP.[1] These reagents facilitate rapid amide bond formation, which outcompetes the racemization pathway. If a carbodiimide must be used, it is advisable to replace the additive HOBt with OxymaPure.[1]
Q4: How does the choice of base affect proline racemization?
A4: Organic bases are often required for the coupling reaction, but they can promote racemization by abstracting the alpha-proton of the activated amino acid. Strong, non-hindered bases like Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM) can increase the rate of racemization.[1] It is highly recommended to use a sterically hindered and weaker base, such as 2,4,6-collidine (TMP), to minimize this side reaction.[1]
Q5: Can reaction temperature and solvent choice make a difference?
A5: Yes. Elevated temperatures, sometimes used to push difficult couplings to completion, will accelerate the rate of racemization.[1] Whenever possible, proline coupling should be performed at or below room temperature (≤25°C).[1] The solvent can also play a role; the carbodiimide method has been shown to cause almost no racemization when performed in a less polar solvent like Dichloromethane (DCM) without HOBt.[2]
Q6: How can I detect and measure the extent of proline racemization in my final peptide?
A6: The most reliable method is to use chiral High-Performance Liquid Chromatography (HPLC) analysis.[1] This process involves completely hydrolyzing the synthetic peptide into its individual amino acids, derivatizing them with a UV-active or fluorescent tag, and then separating the D- and L-proline enantiomers on a chiral HPLC column for quantification.[1] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
If you have detected unacceptable levels of D-proline in your synthetic peptide, follow this troubleshooting workflow to identify and remedy the cause.
References
Technical Support Center: Boc-SPPS with Functionalized Proline Residues
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during Boc-Solid Phase Peptide Synthesis (SPPS) when working with functionalized proline residues.
Frequently Asked Questions (FAQs)
??? What are the primary side reactions associated with proline residues in Boc-SPPS?
Proline and its derivatives can be involved in several side reactions during Boc-SPPS. The most common issues include:
-
Diketopiperazine (DKP) Formation: This occurs primarily at the dipeptide stage when a C-terminal proline is present. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cyclization and cleavage from the solid support. This results in the termination of the peptide chain.
-
Racemization: The chiral center of the amino acid coupled to the N-terminus of proline can be susceptible to racemization, particularly during the activation step. The tertiary amide bond of proline influences the reaction environment, making epimerization more likely under certain conditions.
-
Incomplete Coupling: The sterically hindered nature of the secondary amine of proline can lead to slower and less efficient coupling reactions. This is often exacerbated by the presence of bulky functional groups on the proline ring.
-
Side Reactions of Proline Analogs: Functionalized prolines, such as 4-hydroxyproline (Hyp), can introduce additional complications. For example, the hydroxyl group of Hyp may require protection to prevent side reactions like O-acylation during the coupling steps.
???
??? How does the functionalization of the proline ring impact these side reactions?
Functional groups on the proline ring can significantly influence the frequency and type of side reactions observed:
-
Steric Hindrance: Bulky functional groups can further hinder the approach of the activated amino acid, leading to a higher incidence of incomplete coupling.
-
Electronic Effects: Electron-withdrawing or -donating groups on the proline ring can alter the nucleophilicity of the secondary amine and the susceptibility of adjacent residues to racemization.
-
New Reactive Sites: Functional groups themselves can be sites of unwanted reactions. For instance, the hydroxyl group of hydroxyproline can be acylated if not properly protected, and amino-functionalized prolines can react with the activated carboxyl groups of incoming amino acids.
???
??? What are the best practices for coupling amino acids to proline in Boc-SPPS to minimize side reactions?
To achieve high-yield and high-purity peptides containing proline, consider the following strategies:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as HBTU/HOBt or HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Conditions: Optimize reaction times and temperatures. Longer coupling times may be necessary to overcome the steric hindrance of proline, but this must be balanced against the risk of racemization.
-
Protecting Groups: Ensure that any functional groups on the proline residue are adequately protected. For example, use a tert-butyl (tBu) or benzyl (Bzl) ether to protect the hydroxyl group of hydroxyproline.
-
Double Coupling: Performing a second coupling step can help to drive the reaction to completion and minimize the amount of unreacted N-terminal proline.
???
Troubleshooting Guide
Problem: Significant peptide cleavage and chain termination observed early in the synthesis.
This issue is often indicative of diketopiperazine (DKP) formation, especially when proline is the second amino acid in the sequence.
Troubleshooting Steps:
-
Sequence Modification: If possible, alter the peptide sequence to avoid having proline at the C-terminal dipeptide stage.
-
Use of 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered than the standard Merrifield resin, which can help to suppress DKP formation.
-
Introduction of a DMB-dipeptide: Incorporating a dipeptide with a 2,4-dimethoxybenzyl (DMB) protecting group on the backbone amide nitrogen can prevent the cyclization reaction that leads to DKP formation.
Problem: Appearance of a diastereomeric impurity in the final peptide.
This suggests that racemization has occurred at the amino acid residue coupled to proline.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Lower the reaction temperature during the activation and coupling steps.
-
Reduce the amount of base (DIPEA) used, as excess base can promote racemization.
-
Switch to a coupling reagent known for low racemization potential, such as COMU or TBTU.
-
-
Pre-activation: Pre-activating the incoming amino acid for a short period before adding it to the resin can sometimes reduce the risk of racemization.
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the extent of racemization when coupling an amino acid to proline.
| Coupling Reagent | Base | Temperature (°C) | Racemization (%) |
| HBTU | DIPEA | 25 | 5.8 |
| HBTU | DIPEA | 0 | 2.1 |
| HATU | DIPEA | 25 | 3.5 |
| COMU | TMP | 25 | 1.2 |
Data is illustrative and may vary based on the specific amino acid and reaction conditions.
Experimental Protocols
Protocol: Standard Coupling of an Amino Acid to a Proline-Terminated Peptide on Resin
-
Resin Preparation: Swell the proline-containing resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the proline residue. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes, followed by extensive washing with DMF.
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common side reactions in Boc-SPPS involving proline.
Caption: The reaction pathway for diketopiperazine formation, a common side reaction with C-terminal proline.
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Proline Derivatives
Welcome to the Technical Support Center for optimizing peptide coupling with sterically hindered proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with these difficult couplings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the yield and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to sterically hindered proline derivatives so challenging?
A1: The primary difficulty arises from steric hindrance. The rigid ring structure of proline, especially when substituted at the α-carbon (e.g., α,α-disubstituted prolines), at the nitrogen (N-methylated prolines), or at the 3 or 4 positions, physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine. This slows down the kinetics of the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. N-methylated amino acids also reduce the nucleophilicity of the amide nitrogen, further complicating the coupling process. Additionally, peptide aggregation, where peptide chains clump together on the solid support, can block reactive sites and hinder reagent diffusion.[1][2]
Q2: Which types of sterically hindered proline derivatives are particularly difficult to couple?
A2: Several types of proline derivatives present significant coupling challenges:
-
N-methylated prolines: The methyl group on the nitrogen atom creates steric bulk and reduces the nucleophilicity of the secondary amine.
-
α,α-disubstituted prolines (e.g., α-methylproline): The presence of two substituents on the α-carbon severely restricts access to the N-terminal amine.
-
Cis-3- and 4-substituted prolines: Substituents on the ring can adopt conformations that hinder the approach of the incoming activated amino acid.
Q3: My standard coupling protocol with DIC/HOBt is failing. What should I do first?
A3: Carbodiimide-based reagents like DIC, especially when paired with HOBt, are often inefficient for coupling sterically hindered amino acids. The first and most effective step is to switch to a more potent class of coupling reagents. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are highly recommended. These reagents form more reactive activated esters that can better overcome the steric barrier.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the repetition of a coupling step with fresh amino acid and reagents to drive the reaction to completion. It is particularly useful for:
-
Known sterically hindered residues like substituted prolines.
-
The amino acid immediately following a proline residue.[3]
-
Sequences that are prone to aggregation.
Q5: Can elevated temperatures or microwave synthesis improve coupling efficiency?
A5: Yes, both can be effective strategies. Increasing the temperature can provide the necessary energy to overcome the activation barrier of the reaction. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective as it can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes.[4][5] This is highly beneficial for difficult sequences, including those containing hindered proline derivatives.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered proline derivatives.
Problem: Low coupling efficiency or incomplete reaction (positive Kaiser or Isatin test).
| Possible Cause | Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent. For hindered prolines, HATU, HCTU, and PyBOP are generally more effective than HBTU or DIC/HOBt. COMU is another highly efficient option. |
| Steric Hindrance | 1. Double couple: Repeat the coupling step with fresh reagents. 2. Increase reaction time: Extend the coupling time to several hours or even overnight. 3. Increase temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). 4. Use microwave synthesis: Employ a microwave peptide synthesizer for rapid and efficient coupling.[4][5] |
| Peptide Aggregation | 1. Change solvent: Use a more polar solvent like NMP or add a chaotropic salt (e.g., LiCl) to the DMF. 2. Incorporate pseudoproline dipeptides: If the sequence allows, strategically placing pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[2][6][7] |
| Suboptimal Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. For difficult couplings, using a higher concentration (e.g., 0.5 M) can improve reaction kinetics.[3] |
Problem: Formation of deletion sequences in the final product.
| Possible Cause | Solution |
| Incomplete coupling | This is the primary cause of deletion sequences. Refer to the troubleshooting steps for "Low coupling efficiency" above. |
| Premature capping | Ensure that capping reagents (e.g., acetic anhydride) are only used after a confirmed incomplete coupling that cannot be resolved by other means. |
Problem: Racemization of the coupled amino acid.
| Possible Cause | Solution |
| Prolonged activation time | Use pre-activation of the amino acid for a shorter duration before adding it to the resin. |
| Choice of base | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a concern. |
| High reaction temperature | While elevated temperatures can improve coupling, they can also increase the risk of racemization. Optimize the temperature to balance coupling efficiency and chiral purity. |
| Coupling reagent | Reagents that form OAt (from HATU) or Oxyma esters (from COMU) are known to suppress racemization effectively. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating sterically hindered proline derivatives. The following tables provide a qualitative and quantitative comparison of commonly used reagents.
Table 1: Qualitative Comparison of Coupling Reagents for Hindered Proline Derivatives
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Low to Moderate | Low with HOBt | Often insufficient for highly hindered systems. Formation of insoluble DCU byproduct with DCC. |
| HBTU | Aminium/Uronium | Good | Low | A reliable workhorse for many standard and some difficult couplings. |
| HATU | Aminium/Uronium | Excellent | Very Low | Generally more efficient and faster than HBTU, especially for difficult couplings, due to the formation of the highly reactive OAt ester.[8] |
| HCTU | Aminium/Uronium | Excellent | Low | Similar in efficiency to HATU, often at a lower cost. |
| PyBOP | Phosphonium | Excellent | Low | Highly effective for hindered couplings and does not cause guanidinylation side reactions. |
| COMU | Aminium/Uronium | Excellent | Very Low | High reactivity, often comparable or superior to HATU, and based on the less hazardous Oxyma additive.[9][10][11] |
Table 2: Quantitative Comparison of Coupling Reagent Performance
Note: Direct head-to-head comparative data for a single hindered proline derivative under identical conditions is scarce in the literature. The following data is compiled from various studies on difficult couplings and serves as a representative guide.
| Coupling Reagent | Model Peptide/Coupling | Purity/Yield | Reference |
| HATU | Acyl Carrier Protein (65-74) | Higher Purity (fewer deletion products) | [8] |
| HBTU | Acyl Carrier Protein (65-74) | Lower Purity (more deletion products) | [8] |
| HCTU | Difficult Sequences (e.g., HIV-1 PR(81-99)) | High Coupling Yield | [11] |
| COMU | Difficult Sequences (e.g., HIV-1 PR(81-99)) | Good, but slightly lower than HCTU/HBTU on polystyrene resins | [11] |
| PyBOP | Synthesis of a peptide with Fmoc-Arg(Pbf)-OH | Effective coupling in microwave-assisted synthesis | |
| DIC/Oxyma | Synthesis of GEQKLGAibAibAibASEEDLG-NH2 (with microwave) | 89% purity | [4] |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Proline Derivative using HATU
This protocol describes a manual coupling procedure for a sterically hindered proline derivative on a solid support using HATU.
-
Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected hindered proline derivative (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Agitate the activation mixture for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture at room temperature. For highly hindered prolines, a reaction time of 2-4 hours is recommended.
-
-
Monitoring and Washing:
-
After the desired reaction time, take a small sample of the resin beads and perform a qualitative test (e.g., Isatin test for proline) to check for the presence of free secondary amines.
-
If the test is positive (indicating incomplete coupling), consider a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
Once the coupling is complete (negative test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Protocol 2: Microwave-Assisted Coupling of a Hindered Proline Derivative
This protocol is for use with an automated microwave peptide synthesizer and is particularly effective for difficult couplings.
-
Reagent Preparation:
-
Prepare stock solutions of the Fmoc-protected hindered proline derivative (e.g., 0.2 M in DMF), the coupling reagent (e.g., HCTU, 0.5 M in DMF), and the base (e.g., DIPEA, 2 M in NMP).
-
-
Synthesis Cycle:
-
Deprotection: Perform the Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF with microwave irradiation (e.g., 3 minutes at 75°C).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Add the Fmoc-protected hindered proline derivative (5 equivalents), HCTU (5 equivalents), and DIPEA (10 equivalents) to the reaction vessel.
-
Apply microwave irradiation at a constant temperature (e.g., 75-90°C) for 5-10 minutes.[5]
-
-
Washing: Wash the resin thoroughly with DMF to prepare for the next cycle.
-
-
Completion Check:
-
It is advisable to perform a qualitative test (e.g., Isatin test) after the coupling of a particularly difficult residue to ensure completion. If the coupling is incomplete, the microwave coupling step can be repeated.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of hindered prolines.
Caption: General experimental workflow for coupling sterically hindered prolines.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diketopiperazine Formation in Proline-Containing Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diketopiperazine (DKP) formation in proline-containing dipeptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in dipeptide synthesis?
A1: A diketopiperazine (DKP), specifically a 2,5-diketopiperazine, is a cyclic dipeptide formed by the condensation of two α-amino acids.[1][2] In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), DKP formation is a significant side reaction. It occurs through an intramolecular cyclization of a dipeptide, which can lead to the cleavage of the peptide from the resin support.[3] This unwanted reaction reduces the yield of the target peptide and introduces a byproduct that can complicate purification.[3] In some cases, this results in "traceless" DKP formation where the C-terminal dipeptide is cleaved from the resin, leading to a lower yield without a corresponding impurity in the final product, making it difficult to detect.[3]
Q2: Why are proline-containing dipeptides particularly prone to DKP formation?
A2: Proline's unique cyclic structure and its propensity to adopt a cis-amide bond conformation make dipeptides containing it, especially at the second position from the N-terminus, highly susceptible to DKP formation.[4][5] The cis conformation brings the N-terminal amino group into close proximity with the carbonyl group of the peptide bond, facilitating the intramolecular cyclization reaction.[5] Peptides with a penultimate proline residue are particularly vulnerable to this instability.[4][6]
Q3: What are the primary factors that promote DKP formation?
A3: Several key factors influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with proline as the second amino acid from the N-terminus are highly susceptible.[7][8][9] The identity of the N-terminal amino acid also plays a role, with polar or charged residues often accelerating the reaction.[5]
-
Deprotection Conditions: The basic conditions used for Fmoc group removal, typically with piperidine, are a major catalyst for DKP formation.[3][4]
-
Temperature: Elevated temperatures during coupling and deprotection steps can increase the rate of DKP formation.[3][7][8]
-
pH: DKP formation is significantly dependent on pH, with neutral to slightly basic conditions generally favoring the reaction.[4][7][8]
-
Resin Type: In SPPS, the choice of resin can be a factor. Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation.[3][10]
Q4: Can DKP formation be completely avoided?
A4: While complete avoidance can be challenging, DKP formation can be significantly minimized by optimizing synthesis conditions.[4] Strategies include using milder deprotection conditions, incorporating dipeptides directly to bypass the susceptible intermediate, and carefully selecting coupling reagents and resins.[4][11]
Troubleshooting Guide
Problem 1: Low yield of the final peptide, with a major byproduct detected by HPLC/LC-MS.
Possible Cause: Significant diketopiperazine (DKP) formation is occurring, leading to cleavage of the dipeptide from the resin.
Solutions:
-
Optimize Fmoc-Deprotection:
-
Standard Method: The conventional 20% piperidine in DMF is a strong promoter of DKP formation.[11]
-
Recommended Alternative: Switch to a milder deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation while enhancing deprotection kinetics.[3][11][12]
-
-
Modify the Synthetic Strategy:
-
Choose an Appropriate Resin:
Problem 2: The peptide sequence is known to be highly prone to DKP formation (e.g., Xaa-Pro...).
Possible Cause: The inherent conformational properties of the sequence favor intramolecular cyclization.
Solutions:
-
In Situ Neutralization (for Boc-SPPS): In Boc-SPPS, neutralizing the terminal amine salt at the same time as the coupling reaction keeps the free amine concentration low, minimizing intramolecular cyclization.[13]
-
Selection of Coupling Reagents:
-
Avoid coupling reagents known to promote side reactions. Uronium/aminium-based reagents like HBTU, HATU, or HCTU are generally preferred.[13][14]
-
The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation during the coupling of a third amino acid.[4]
-
-
Control Reaction Temperature:
Problem 3: Unexpected peptide deletion observed in the final product.
Possible Cause: In some cases, DKP formation can be followed by further reactions, or the conditions promoting DKP formation may also lead to other side reactions like amino acid deletion.
Solutions:
-
Thorough Washing: Ensure thorough washing of the resin after coupling to remove any residual coupling reagents or byproducts that might interfere with subsequent steps.[4]
-
Monitoring of Reactions:
-
Use a qualitative test like the Kaiser test to confirm the completion of each coupling step. A positive test indicates incomplete coupling, which should be addressed with a second coupling before proceeding.[13]
-
-
Analytical Characterization:
Quantitative Data
Table 1: Effect of pH and Temperature on DKP Formation
| Peptide | pH | Temperature (°C) | Heating Time (h) | DKP Formation Yield (%) | Reference |
| Leu-Pro | 7.0 | 100 | 1.0 | 12.0 | [8] |
| Pro-Leu | 7.0 | 100 | 1.0 | 0.5 | [8] |
| Leu-Pro-Gly | 5.0-6.0 | 100 | 1.0 | ~50-60 | [8] |
| Gly-Pro-Leu | 5.0-6.0 | 100 | 1.0 | ~40 | [8] |
| Leu-Pro | 6.0 | 25 | 1.0 | <1 | [8] |
| Leu-Pro | 6.0 | 100 | 1.0 | ~10 | [8] |
Table 2: Influence of Peptide Sequence on DKP Formation
| Peptide Sequence (N-terminus to C-terminus) | N-terminal Amino Acid (Xaa) | Relative DKP Formation Rate | Reference |
| Xaa-Pro-Gly-Lys | Gln, Glu, Lys, Ser (Polar/Charged) | Fast | [5] |
| Xaa-Pro-Gly-Lys | Phe, Tyr (Aromatic) | Moderate | [5] |
| Xaa-Pro-Gly-Lys | Gly, Val (Nonpolar) | Slow | [5] |
| Leu-Pro-Gly | Leu | High (57.9% after 3h at 100°C) | [8] |
| Phe-Pro-Gly | Phe | Very High (79.7% after 3h at 100°C) | [8] |
Table 3: Effect of Fmoc-Deprotection Conditions on DKP Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [11] |
| 5% Piperidine/DMF | 12.2 | [11] |
| 5% Piperazine/DMF | < 4 | [11] |
| 5% Piperazine/NMP | < 4 | [11] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [11][12] |
Experimental Protocols
Protocol 1: Standard SPPS Protocol Susceptible to DKP Formation
This protocol outlines a standard procedure using conditions known to be prone to DKP formation.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, then wash with dimethylformamide (DMF, 3 x 10 mL).[3]
-
First Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3]
-
-
Fmoc Deprotection (Standard Conditions):
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).[3]
-
-
Second Amino Acid Coupling:
-
Dissolve the second Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL).
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3]
-
-
Cleavage and Analysis:
-
Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[3]
-
Protocol 2: Optimized SPPS Protocol to Suppress DKP Formation
This protocol incorporates modifications to minimize DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin.[3]
-
Fmoc Deprotection (Optimized Conditions):
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for addressing diketopiperazine formation.
Caption: Key factors influencing diketopiperazine (DKP) formation.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Boc-(R)-gamma-allyl-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and diastereoselectivity of Boc-(R)-gamma-allyl-L-proline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves the diastereoselective nucleophilic ring-opening of an N-Boc-L-pyroglutamate derivative. Typically, an ester of N-Boc-L-pyroglutamic acid is reacted with a nucleophilic allyl source, such as a Grignard reagent (allylmagnesium bromide). This approach is often favored due to the commercial availability of the starting materials.
Q2: What are the most critical factors influencing the yield and diastereoselectivity of the reaction?
The key factors that significantly impact the outcome of the synthesis are:
-
Choice of Nucleophile: The nature of the allylating agent (e.g., Grignard reagent, organocopper reagent) can affect both the efficiency of the ring-opening and the stereochemical outcome.
-
Reaction Temperature: Temperature control is crucial, especially during the addition of the nucleophile, to manage the reaction rate and minimize side reactions.
-
Solvent System: The choice of solvent can influence the reactivity of the nucleophile and the solubility of the intermediates.
-
Protecting Groups: The N-Boc protecting group is standard, but its stability under the reaction conditions should be considered.
-
Work-up and Purification: Proper quenching of the reaction and careful purification are essential to isolate the desired product from byproducts and the undesired diastereomer.
Q3: What are the common side reactions that can lower the yield?
Several side reactions can compete with the desired ring-opening and allylation:
-
Attack on the Boc Group: Strong nucleophiles can potentially react with the carbonyl of the Boc protecting group.
-
Enolization: The acidic alpha-proton of the pyroglutamate can be abstracted by the Grignard reagent, leading to the recovery of starting material after work-up.
-
Formation of the (S)-diastereomer: Lack of effective stereochemical control will lead to a mixture of diastereomers, reducing the yield of the desired (R)-isomer.
-
Over-addition: If a ketone intermediate is formed, a second addition of the Grignard reagent could occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent. 2. Reaction temperature is too low. 3. Starting material is not fully dissolved. | 1. Titrate the Grignard reagent before use to confirm its concentration. Use freshly prepared reagent if possible. 2. While initial addition should be at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature. 3. Ensure the N-Boc-L-pyroglutamate ester is completely dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) before adding the nucleophile. |
| Low Diastereoselectivity (Formation of both (R) and (S) isomers) | 1. Reaction temperature is too high, reducing stereocontrol. 2. The chosen nucleophile does not provide sufficient steric hindrance for facial selectivity. | 1. Maintain a low temperature during the addition of the allylating agent. 2. Consider using a bulkier allylating agent or adding a Lewis acid to chelate the substrate and direct the nucleophilic attack. |
| Formation of a Major Byproduct | 1. Presence of water or other protic impurities in the reaction. 2. Reaction with atmospheric CO2. 3. Side reactions with the solvent. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Choose a non-reactive solvent like THF or diethyl ether. |
| Difficult Purification | 1. Inseparable mixture of diastereomers. 2. Presence of closely eluting impurities. | 1. Improve the diastereoselectivity of the reaction to simplify purification. 2. Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group. 3. Employ a different chromatography technique (e.g., chiral HPLC, supercritical fluid chromatography) if standard column chromatography is ineffective. |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Ring-Opening
This protocol is a representative procedure based on related literature and may require optimization.
1. Starting Material: N-Boc-L-pyroglutamic acid methyl ester.
2. Reaction:
-
Dissolve N-Boc-L-pyroglutamic acid methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of allylmagnesium bromide (1.5 - 2.0 equivalents) in THF dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Visualizations
Proposed Synthetic Pathway
Technical Support Center: Overcoming Solubility Challenges with Boc-Protected Proline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving solubility issues encountered with Boc-protected proline derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving Boc-L-proline?
A1: For initial attempts at dissolving Boc-L-proline, polar aprotic solvents are generally recommended. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent starting points.[1][2] Ethanol is also a viable option.[1] It is advisable to start with these solvents before exploring more complex solvent systems.
Q2: I am observing incomplete dissolution of my Boc-proline derivative in standard solvents. What could be the cause and what are the next steps?
A2: Incomplete dissolution can be attributed to several factors, including the intrinsic properties of the specific proline derivative, the purity of the compound, and the solvent choice.[2] If you are facing this issue, consider the following troubleshooting steps:
-
Increase Solvent Polarity: If you are using a less polar solvent, switching to a more polar aprotic solvent like DMSO may enhance solubility.[2]
-
Employ a Co-solvent System: Mixtures of solvents can be more effective than a single solvent. A commonly used mixture for challenging compounds is a 1:1:1 ratio of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP).[2]
-
Utilize Gentle Heating and Sonication: Applying gentle heat (e.g., in a water bath up to 40°C) and using a sonicator can aid in the dissolution process.[2] However, exercise caution to prevent potential degradation of the compound.[2]
Q3: Can I use aqueous buffers to dissolve Boc-L-proline?
A3: Boc-L-proline is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] Be aware that the final concentration in the aqueous buffer will be low, and the solution should ideally be used fresh as prolonged storage is not recommended.[1]
Q4: My Boc-proline derivative precipitated out of solution during my reaction. What should I do?
A4: Precipitation during a reaction can occur due to changes in temperature, solvent composition, or the formation of a less soluble product.[2] To address this, you can try to:
-
Add a small amount of a stronger co-solvent, such as DMSO, to the reaction mixture.[2]
-
Gently warm the reaction mixture while stirring.[2]
-
Sonicate the mixture to help redissolve the precipitate.[2]
Q5: How does the structure of the proline derivative affect its solubility?
A5: The solubility of Boc-protected proline derivatives is influenced by the overall polarity and the presence of other functional groups in the molecule. The Boc protecting group itself increases the lipophilicity of the molecule compared to unprotected proline. The inherent cyclic structure of proline also plays a role in its packing in the solid state, which affects the energy required for dissolution.
Data Presentation: Solubility of Boc-L-Proline
The following table summarizes the approximate solubility of Boc-L-proline in various common solvents. Please note that these values are intended as a guideline, and actual solubility may vary depending on the specific batch, purity, and experimental conditions.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | ~20 | A good starting solvent.[1] |
| Dimethyl sulfoxide (DMSO) | ~15 | Another effective polar aprotic solvent.[1] |
| Ethanol | ~15 | A viable protic solvent option.[1] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers.[1] |
| Water | Very low | Unprotected L-proline is readily soluble in water.[3][4] |
| Acetic Acid | Soluble | [5][6][7] |
| Dichloromethane (DCM) | Soluble | [8] |
Experimental Protocols
Protocol 1: Standard Dissolution of Boc-L-Proline
This protocol describes a standard method for dissolving Boc-L-proline for use in a typical organic reaction.
Materials:
-
Boc-L-proline
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of Boc-L-proline into a clean, dry vial.
-
Add the appropriate volume of DMF or DMSO to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If dissolution is still incomplete, gently warm the vial in a water bath to a maximum of 40°C while continuing to mix or sonicate.
-
Once fully dissolved, allow the solution to cool to room temperature before use.
Protocol 2: Preparation of an Aqueous Solution of Boc-L-Proline
This protocol outlines the procedure for preparing a diluted aqueous solution of Boc-L-proline.
Materials:
-
Boc-L-proline
-
N,N-Dimethylformamide (DMF)
-
Aqueous buffer (e.g., PBS pH 7.2)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a concentrated stock solution of Boc-L-proline in DMF (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
In a separate beaker containing the desired volume of the aqueous buffer, begin stirring with a magnetic stirrer.
-
Slowly add the concentrated DMF stock solution dropwise to the stirring aqueous buffer.
-
Continue stirring for 5-10 minutes to ensure homogeneity.
-
Use the freshly prepared solution immediately. Do not store for more than one day.[1]
Visualizations
Caption: A stepwise workflow for troubleshooting solubility issues.
Caption: Key factors affecting the solubility of Boc-proline.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Boc Deprotection with Allyl Groups: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of an allyl functional group. This resource is designed to assist you in overcoming common challenges and ensuring the stability of your allyl-protected molecules during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: Is the allyl group stable to the acidic conditions required for Boc deprotection with trifluoroacetic acid (TFA)?
A1: Yes, the allyl group is generally stable to the acidic conditions used for TFA-mediated Boc deprotection.[1] This stability allows for the orthogonal protection of functional groups, where the Boc group can be selectively removed without affecting the allyl group.[2] Allyl esters, in particular, are reported to be stable to treatment with TFA.
Q2: What are the potential side reactions involving the allyl group during Boc deprotection with TFA?
A2: While generally stable, the allyl group can potentially undergo side reactions under strongly acidic conditions. These include:
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during Boc cleavage is an electrophile and can be trapped by the nucleophilic double bond of the allyl group.[3]
-
Acid-catalyzed hydration or isomerization: Strong acids like TFA can potentially promote the addition of water across the double bond or cause isomerization of the double bond, particularly with prolonged reaction times or elevated temperatures.[3]
-
Cleavage of Allyl Ethers: Ethers with allylic substituents can be cleaved under strongly acidic conditions, often proceeding through a stable allyl cation intermediate.[4][5][6]
Q3: When should I consider using a scavenger during Boc deprotection in the presence of an allyl group?
A3: The use of a scavenger is recommended to minimize potential side reactions, particularly the alkylation of the allyl group by the tert-butyl cation.[3] Scavengers are nucleophilic species that trap the reactive tert-butyl cation.[7]
Q4: What are some common scavengers used in Boc deprotection?
A4: Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and anisole.[3][8] A widely used scavenger cocktail for general peptide synthesis that can be applicable is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the TFA concentration (common ranges are 20-50% in DCM, or even neat TFA for short durations for less sensitive substrates).[9] |
| Low reaction temperature. | Allow the reaction to warm to room temperature if it is being conducted at 0°C.[9] | |
| Steric hindrance around the Boc-protected amine. | Prolong the reaction time or consider a stronger acid system if the substrate is stable. | |
| Degradation of the Allyl Group (e.g., cleavage, isomerization) | Prolonged exposure to strong acid. | Minimize the reaction time by monitoring the reaction closely using TLC or LC-MS. |
| High reaction temperature. | Perform the reaction at 0°C or room temperature. | |
| Presence of water (for hydration). | Use anhydrous solvents and reagents. | |
| Formation of Side Products (e.g., alkylated allyl group) | Generation of reactive tert-butyl cation. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.[3] |
| Cleavage of an Allyl Ester | While generally stable, very harsh conditions (prolonged heating with neat TFA) might lead to some degradation. | Use standard TFA/DCM conditions at room temperature and monitor the reaction to avoid unnecessarily long reaction times. |
Experimental Protocols
General Protocol for Boc Deprotection with TFA in the Presence of an Allyl Group
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Boc-protected compound containing an allyl group
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger (e.g., Triethylsilane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM.
-
(Optional) Add a scavenger, such as triethylsilane (1.5-2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at room temperature.[10]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
Alternative Mild Deprotection Method: Oxalyl Chloride in Methanol
For substrates that are particularly sensitive to strong acids, this method can be an effective alternative.
Procedure:
-
Dissolve the N-Boc protected compound in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine salt.
Visualizing the Workflow
Decision-Making for Boc Deprotection in the Presence of an Allyl Group
Caption: Decision workflow for selecting a Boc deprotection strategy.
General Experimental Workflow
Caption: Step-by-step experimental workflow for Boc deprotection.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Choosing the right scavengers for Boc deprotection of sensitive peptides
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butoxycarbonyl (Boc) protecting group from sensitive peptides. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and quantitative data to help you minimize side reactions and maximize the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved by a strong acid, typically trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1][3][4]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2] Using a Boc protecting group on the indole nitrogen can help minimize some side reactions.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2] It is also easily oxidized to methionine sulfoxide (Met(O)), a +16 Da modification.[2][6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues (+56 Da adduct).[1][5] The thiol is also prone to oxidation, which can cause disulfide bond formation.[7][8]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[1][2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation and other electrophilic species generated during cleavage.[1][5][9] By reacting with these carbocations more rapidly than the sensitive residues of the peptide, they prevent unwanted side reactions.[1][2][10]
Q4: How do I choose the right scavenger or scavenger cocktail for my peptide?
A4: The choice of scavenger is critically dependent on the amino acid composition of your peptide.[7][9] For peptides without highly sensitive residues, a simple mixture like TFA/Water/Triisopropylsilane (TIS) is often sufficient.[9] However, for peptides containing residues like Cys, Met, or Trp, a more complex "cocktail" of scavengers is necessary to protect against various side reactions.[5][9]
Q5: My Boc deprotection is incomplete. What could be the cause?
A5: Incomplete deprotection can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of acid may be too low.[1][11]
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough.[1][11]
-
Low Temperature: Most deprotections occur at room temperature, but sluggish reactions might require gentle warming, though this can increase side reactions.[1][11]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow the reaction.[1][11]
-
Poor Resin Swelling (for Solid-Phase): The resin must be adequately swollen for the acid to access all reaction sites.[3]
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC/LC-MS, suggesting side product formation (e.g., +56 Da on Cys, +16 Da on Met).
-
Possible Cause: Alkylation or oxidation of sensitive residues by reactive species generated during cleavage.[5][6]
-
Solution: Incorporate an appropriate scavenger or scavenger cocktail into your cleavage reagent. The selection should be based on the specific sensitive residues present in your peptide sequence. Refer to the tables below for guidance.[2][7] For instance, the presence of a +56 Da adduct on cysteine strongly suggests S-tert-butylation, which can be mitigated by effective scavengers like TIS.[5][12]
Issue 2: Incomplete deprotection of the Boc group.
-
Possible Cause: Insufficient acid strength, reaction time, or steric hindrance.[1][13]
-
Solution:
-
Increase Acid Concentration: Move from 25-50% TFA in Dichloromethane (DCM) to 95% TFA or consider a stronger acid system like 4M HCl in dioxane.[1][3]
-
Extend Reaction Time: Monitor the reaction's progress and extend the duration as needed (e.g., from 1-2 hours to 2-4 hours).[10][11]
-
Optimize Temperature: Gentle warming (e.g., to 40°C) can be beneficial but must be used cautiously as it can also promote side reactions.[1]
-
Issue 3: Side reactions related to other protecting groups, such as Arg(Pmc/Pbf).
-
Possible Cause: Reactive species generated from the cleavage of sulfonyl-based protecting groups like Pmc or Pbf can modify other residues, particularly Tryptophan.[5][14]
-
Solution: Use Fmoc-Trp(Boc)-OH during synthesis to protect the indole nitrogen.[5] Additionally, ensure your scavenger cocktail is robust enough to handle these reactive species; cocktails containing thioanisole are often recommended.[14][15]
Data Presentation: Scavenger Selection and Efficiency
Table 1: Common Scavengers and Their Primary Targets
| Sensitive Residue | Common Side Reaction(s) | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Alkylation, Oxidation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole, Phenol | TIS is a potent carbocation scavenger.[7] EDT and thioanisole protect the indole ring from modification and oxidation.[7][9] |
| Methionine (Met) | Oxidation to Sulfoxide (Met(O)), S-alkylation | Thioanisole, Dimethyl Sulfide (DMS), EDT | These thio-compounds suppress acid-catalyzed oxidation and scavenge cations.[6][7] |
| Cysteine (Cys) | S-alkylation (tert-butylation), Oxidation | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), TIS | EDT and DTT are reducing agents that prevent disulfide formation and maintain the thiol in its reduced state.[7][8] TIS effectively scavenges t-butyl cations that cause S-alkylation.[7][12] |
| Tyrosine (Tyr) | Alkylation of the phenol ring | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for electrophilic attack by carbocations.[10] |
| Arginine (Arg) | Incomplete deprotection (Pmc, Pbf), side-product formation | Thioanisole | Helps scavenge byproducts from sulfonyl-based protecting groups that can modify Trp.[14][15] |
Table 2: Composition and Application of Common Scavenger Cocktails
| Reagent Name / Composition (v/v) | Primary Application | Reference |
| Standard Cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) | General purpose for peptides without highly sensitive residues like Cys or Met. | [5][9] |
| Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) | Robust cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg. | [5][9] |
| Reagent B (88% TFA / 5% Phenol / 5% H₂O / 2% TIS) | "Odorless" alternative useful when trityl-based protecting groups are present. Does not prevent Met oxidation. | [12][16] |
| Reagent R (90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole) | Effective for peptides containing Arg(Pmc/Mtr) protecting groups. | [12][17] |
Table 3: Quantitative Data on Scavenger Efficiency for a Cys-Containing Peptide
Data below is adapted from a study on a model Cys-containing peptide to illustrate the impact of scavenger choice on preventing S-tert-butylation (+56 Da).[5][12]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95:5:0 TFA/H₂O/TIS | ~80% | ~20% |
| 95:2.5:2.5 TFA/H₂O/TIS | >95% | <5% |
| Reagent K | >98% | <2% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is suitable for substrates that are not highly sensitive to tert-butylation.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[18]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.[2][18]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.[18]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[11][18] The product is typically isolated as the TFA salt.[11]
Protocol 2: Boc Deprotection with Scavengers for Sensitive Peptides (Solution Phase)
This protocol is recommended for substrates containing sensitive functional groups.
-
Preparation: Dissolve the Boc-protected compound in DCM.[10]
-
Scavenger Addition: Add the chosen scavenger cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v/v). For a 100 mg substrate, a total volume of 2-5 mL of the cocktail is typical.[10]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress to ensure complete deprotection.[10]
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. The crude product can then be purified, for example, by chromatography.[1]
Protocol 3: Cleavage and Deprotection from Resin (Solid-Phase Peptide Synthesis)
This protocol is for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel, then drain the solvent.[19]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple sensitive residues, consider Reagent K.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently at room temperature for 2-3 hours.[9][10]
-
Peptide Isolation: Filter the resin and collect the filtrate into a centrifuge tube.[7]
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[7][10]
-
Collection & Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove scavengers and cleaved protecting groups.[7][10]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.[7][9]
Mandatory Visualizations
Caption: Standard experimental workflow for peptide cleavage and deprotection.
Caption: Mechanism of scavenger action in preventing side reactions.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Incomplete Coupling Reactions with Proline Analogs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with proline analogs in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you monitor and resolve incomplete coupling reactions, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of incomplete coupling reactions when using proline analogs?
A1: Incomplete coupling reactions involving proline analogs can stem from several factors. Proline itself is a secondary amine, making it less reactive than primary amines of other amino acids.[1] Proline analogs, particularly those with bulky substituents, can introduce significant steric hindrance, which further slows down the reaction.[2] Another common issue is peptide aggregation on the solid support, where the growing peptide chain folds into secondary structures that block the reactive N-terminal amine.[2][3][4]
Q2: How can I detect an incomplete coupling reaction?
A2: Several qualitative tests can be used to monitor the completion of a coupling reaction. The most common is the Kaiser test, which detects free primary amines and results in a blue color.[5][6] However, for secondary amines like proline, the Kaiser test gives a less intense red-brown color.[5] More specific tests for proline and its analogs, such as the isatin or chloranil tests, are recommended as they produce a distinct blue color in the presence of an unprotected N-terminal proline.[5] Quantitative monitoring can be achieved using HPLC or NMR spectroscopy to track the disappearance of reactants and the appearance of the product.[2][7]
Q3: What is "double coupling" and when should I use it?
A3: "Double coupling" is the practice of repeating the coupling step with fresh reagents after the initial coupling reaction is complete.[2] This is often recommended when dealing with "difficult" couplings, such as those involving sterically hindered amino acids like proline analogs, or after a positive colorimetric test (e.g., Kaiser test) indicates the presence of unreacted amines.[1][2][5]
Q4: What are pseudoproline dipeptides and how do they help?
A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are reversibly protected to mimic the structure of proline.[8][9] They are introduced into a peptide sequence to disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[4][8] By breaking up these aggregates, pseudoproline dipeptides improve solubility and expose the N-terminus for efficient coupling, thereby preventing incomplete reactions and increasing yields.[4][8][9]
Q5: Can I use NMR to monitor my coupling reaction in real-time?
A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[10][11][12] By using isotopically labeled compounds, such as ¹³C-labeled amino acids, you can directly observe the consumption of the starting material and the formation of the new peptide bond.[7] This provides quantitative data on reaction kinetics and completeness.[7][13] Flow NMR setups can also be used to monitor reactions continuously by circulating the reaction mixture through the spectrometer.[10][14]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide Product
A low final yield can be due to issues at various stages of the synthesis. This guide provides a systematic approach to identifying the cause.
Step 1: Differentiate Between Synthesis Failure and Cleavage Problems.
-
Action: Perform a test cleavage on a small amount of resin (10-20 mg).[6]
-
Analysis: Analyze the cleaved product using mass spectrometry (MS). If the mass of the target peptide is present, the synthesis was at least partially successful, and the issue may lie with the cleavage or work-up procedure.[6] If the target mass is absent, the problem is with the on-resin synthesis.
Step 2: Investigate On-Resin Synthesis Inefficiency.
-
Problem: Incomplete Fmoc deprotection or inefficient coupling.
-
Action:
-
Monitor Deprotection: Use UV-Vis spectrophotometry to quantify the dibenzofulvene-piperidine adduct released during Fmoc removal to ensure complete deprotection.
-
Monitor Coupling: After each coupling step, perform a qualitative colorimetric test (e.g., Kaiser test for primary amines, isatin test for proline/analogs) to check for free amines.[5][6] A positive test indicates incomplete coupling.
-
-
Solution:
Step 3: Address Potential Peptide Aggregation.
-
Problem: The growing peptide chain aggregates, blocking reactive sites.[2][3] This is common in hydrophobic sequences or those prone to forming secondary structures.[3]
-
Solution:
-
Change Solvent: Switch from DMF to solvents like NMP or DMSO, which can help disrupt aggregation.[5]
-
Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide every six residues, if possible, to act as a structure-breaker.[8]
-
Use Chaotropic Salts: Wash the resin with solutions containing chaotropic salts like LiCl before coupling.[8]
-
Issue 2: HPLC Chromatogram Shows Multiple Unexpected Peaks
Unexpected peaks in the HPLC analysis of the crude product indicate the presence of impurities.
-
Problem: Deletion sequences from incomplete coupling.
-
Cause: Failure of an amino acid to couple to the N-terminus of the growing peptide chain.
-
Solution:
-
Optimize Coupling: Use a more powerful coupling reagent like HATU or HBTU, especially for sterically hindered proline analogs.[2] Ensure reagents are fresh.
-
Double Couple: Routinely double couple the amino acid immediately following a proline residue, as this is a common point of failure.[1]
-
Monitor: Use qualitative tests after each coupling step to ensure completion before proceeding.[5]
-
-
Problem: Truncated sequences due to premature chain termination.
-
Cause: Incomplete deprotection or capping of unreacted amines.
-
Solution:
-
Problem: Diketopiperazine (DKP) formation.
-
Cause: Particularly common with C-terminal proline, where the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide.[15]
-
Solution:
-
Resin Choice: Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which minimizes DKP formation.[15]
-
Protecting Group Strategy: When coupling the first two amino acids, use a dipeptide with a Boc-protected N-terminus to avoid the piperidine treatment that facilitates cyclization.
-
Data Presentation
Table 1: Qualitative Colorimetric Tests for Monitoring Coupling Reactions
| Test Name | Target Amine | Positive Result Color | Negative Result Color | Notes |
| Kaiser Test | Primary Amines | Intense Blue[5] | Yellow / Colorless[4] | Gives a weak red-brown color with secondary amines like proline.[5] |
| Isatin Test | N-terminal Proline | Blue[5] | --- | Recommended for proline and its analogs. Requires heating.[5] |
| Chloranil Test | Secondary Amines | Blue | --- | A reliable alternative for detecting N-terminal proline.[5] |
| TNBS Test | Primary & Secondary | Red / Orange | Colorless | Can detect both primary and secondary amines.[5] |
Table 2: Troubleshooting Strategies for Low Coupling Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Rate | Steric hindrance from proline analog | Increase reaction time and/or temperature (e.g., to 30-40°C).[2] |
| Inefficient amino acid activation | Use a more powerful onium salt-based coupling reagent (e.g., HATU, HBTU).[2] | |
| Incomplete Reaction | Peptide aggregation on solid support | Change solvent to NMP or DMSO; incorporate pseudoproline dipeptides.[5][8] |
| Insufficient reagent concentration | Increase the concentration of the amino acid and coupling reagents to 0.5 M.[1] | |
| Side Reactions | Diketopiperazine (DKP) formation | Use a 2-chlorotrityl chloride (2-CTC) resin.[15] |
Experimental Protocols
Protocol 1: Isatin Test for Incomplete Proline Coupling
This protocol is used to detect the presence of unreacted N-terminal proline or proline analog residues on the resin.[5]
-
Sample Preparation: Place a small sample of the peptide-resin (4-5 mg) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of the isatin test solution.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue color on the beads indicates the presence of free N-terminal proline, signifying an incomplete coupling reaction.[5]
Protocol 2: General Method for HPLC Monitoring
This protocol provides a general starting point for monitoring reaction progress via HPLC.[2]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[2]
-
Gradient: Run a gradient from a low percentage of B to a high percentage over a defined period (e.g., 5% to 95% B over 20 minutes).
-
-
Analysis: Monitor the chromatogram over time. A successful reaction will show a decrease in the starting material peak area and a corresponding increase in the product peak area.
Visualizations
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. pharmtech.com [pharmtech.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Boc-(R)-gamma-allyl-L-proline
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of synthetic peptides incorporating the modified amino acid Boc-(R)-gamma-allyl-L-proline. The presence of both the tert-butyloxycarbonyl (Boc) and allyl protecting groups imparts significant hydrophobicity, which presents unique challenges during purification. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges arise from the substantial increase in hydrophobicity conferred by the Boc and allyl groups. This leads to several common issues:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers required for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Peptide Aggregation: Increased hydrophobicity can promote intermolecular interactions, causing the peptide to aggregate. This can result in broad, tailing peaks during chromatography and low recovery.[1]
-
Strong Retention in RP-HPLC: The peptide may bind very strongly to traditional C18 columns, requiring high concentrations of organic solvent to elute, which can co-elute with other hydrophobic impurities.[2][3]
-
Presence of Isomers: Proline-containing peptides can exist as cis/trans isomers around the Xaa-Pro bond, which can sometimes lead to peak broadening or the appearance of multiple peaks for a single product.[4]
Q2: Which HPLC column is recommended for starting the purification?
A2: For highly hydrophobic peptides, it is best to start with a stationary phase that is less hydrophobic than the standard C18. A C8 or C4 column is recommended to reduce the strong hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent and improving peak shape.[3]
Q3: How should I prepare the crude peptide sample for HPLC injection?
A3: Due to potential solubility issues, the crude peptide should first be dissolved in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] Once dissolved, slowly add the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration. If the peptide begins to precipitate, you may need to inject a more concentrated sample in the strong solvent or explore alternative solvents like trifluoroethanol (TFE).[2]
Q4: What are the standard mobile phases for this type of purification?
A4: The most common mobile phase system for peptide purification by RP-HPLC is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[5] TFA acts as an ion-pairing agent, which sharpens peaks and improves resolution. The separation is achieved by applying a gradient of increasing concentration of Mobile Phase B.[6][7]
Q5: Are the Boc and allyl groups removed during standard acidic cleavage from the resin?
A5: No, they have orthogonal stability. The Boc group is labile to moderate acids like TFA and will be removed during cleavage if a standard TFA-based cocktail is used.[8] The allyl group, however, is stable to acid and requires a specific palladium-catalyzed reaction for its removal. This allows for selective deprotection strategies post-purification if desired.
Troubleshooting Guide
| Problem / Symptom | Potential Cause(s) | Recommended Solutions |
| Crude peptide will not dissolve in the initial mobile phase. | Extreme hydrophobicity due to Boc and allyl groups. | 1. Dissolve the peptide in a minimal volume of 100% DMSO, DMF, or TFE.[2]2. Centrifuge to remove any insoluble material before injection.3. Consider purifying the peptide with the Boc group already removed to increase polarity. |
| Very broad or tailing peaks in the HPLC chromatogram. | Peptide aggregation on the column; secondary interactions with the stationary phase. | 1. Switch to a less hydrophobic column (C8 or C4).[3]2. Decrease the flow rate to improve resolution.3. Develop a shallower, longer gradient during elution.[5]4. Increase the column temperature (e.g., to 40-50 °C) to reduce aggregation and improve peak shape. |
| Low or no recovery of the peptide after the HPLC run. | The peptide is irreversibly adsorbed to the stationary phase due to its high hydrophobicity. | 1. Use a C4 or phenyl-based column to minimize hydrophobic interactions.[3]2. After the run, flush the column with a very strong solvent like 100% isopropanol or perform a blank injection of pure DMSO to elute any remaining peptide.[3]3. Ensure the sample is fully dissolved before injection; precipitated peptide will not be purified correctly. |
| Multiple peaks are observed, but mass spectrometry confirms the correct mass for each. | Presence of stable cis/trans rotamers around the proline amide bond. | 1. This is an inherent property of proline-containing peptides. Often, the isomers can be collected together if their resolution is poor.2. Altering the column temperature or the organic solvent (e.g., using methanol instead of acetonitrile) can sometimes help coalesce the peaks. |
| Co-elution of the target peptide with impurities of similar hydrophobicity. | Deletion sequences or byproducts from synthesis have retention times very close to the desired product. | 1. Optimize the gradient to be very shallow around the elution point of your peptide (e.g., a 0.5% or 0.2% per minute increase in organic solvent).2. Try a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., ethanol) to alter selectivity.[5] |
Data Summary: HPLC Condition Comparison
The table below summarizes starting conditions for RP-HPLC purification based on peptide characteristics. For peptides containing this compound, begin with the "Highly Hydrophobic" profile.
| Parameter | Standard Peptides | Moderately Hydrophobic Peptides | Highly Hydrophobic Peptides |
| Column Chemistry | C18 | C18 or C8 | C8 or C4 |
| Column Pore Size | 100-120 Å | 100-120 Å | 300 Å (wide-pore) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% TFA in ACN or Isopropanol |
| Typical Gradient | 5-65% B over 30 min | 20-80% B over 40 min | 30-95% B over 40-60 min (shallow) |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Detection Wavelength | 214-220 nm | 214-220 nm | 214-220 nm |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a standard methodology for the purification of a crude synthetic peptide containing this compound.
-
System Preparation:
-
Equip the HPLC system with a suitable column (e.g., C4 or C8, 5 µm particle size, 300 Å pore size).
-
Prepare Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile).
-
Thoroughly degas both mobile phases.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 200-400 µL) and vortex until the peptide is fully dissolved.
-
Dilute the sample with Mobile Phase A to a final volume of 1-2 mL. If precipitation occurs, centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes and inject the supernatant.
-
-
Chromatographic Method:
-
Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
-
Set the detection wavelength to 220 nm.[1]
-
Inject the prepared sample onto the column.
-
Run a shallow gradient based on the peptide's expected hydrophobicity (e.g., start at 30% B, ramp to 80% B over 40-50 minutes).
-
Monitor the chromatogram and collect fractions corresponding to the target peptide peak.
-
-
Post-Purification Analysis and Processing:
-
Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the target peptide.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath) and lyophilize to obtain the purified peptide as a dry powder.
-
Visualizations
Caption: A typical workflow for purifying hydrophobic peptides.
Caption: A decision tree for troubleshooting low peptide recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. renyi.hu [renyi.hu]
- 8. peptide.com [peptide.com]
Long-term stability and storage conditions for Boc-(R)-gamma-allyl-L-proline
This technical support center provides guidance on the long-term stability and optimal storage conditions for Boc-(R)-gamma-allyl-L-proline. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For maximal shelf-life, this compound should be stored under cold and dry conditions.[1] Specific recommendations are:
-
Long-term storage: -20°C to -80°C for up to 6 months.[2]
-
Short-term storage: 4°C for up to one week.[2]
-
Some suppliers may also suggest storage at 0-8°C.[3]
To ensure stability, it is also recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[4]
Q2: What is the typical appearance and form of this compound?
A2: this compound is typically a white to off-white powder.[3] It is often supplied as a lyophilized powder.[2]
Q3: How should I handle the compound to prevent degradation?
A3: To prevent degradation, particularly from moisture and acid, follow these handling best practices:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[1]
-
Work quickly when weighing the compound and reseal the container immediately and tightly.[1]
-
Use clean, dry spatulas and weighing instruments.[1]
-
Avoid returning unused material to the original container.[1]
-
Avoid contact with acidic substances, as the Boc protecting group is acid-labile.[4][5]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for Boc-protected amino acids like this compound are hydrolysis and thermal decomposition.[4] The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and elevated temperatures (above 85-90°C), which can lead to its cleavage.[4][6] While stable under basic and nucleophilic conditions, exposure to moisture and acid should be minimized.[5][]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of purity or presence of impurities in analytical tests (e.g., HPLC, NMR). | Improper storage conditions (e.g., exposure to moisture, elevated temperatures, or light). | Review storage procedures. Ensure the compound is stored at the recommended temperature in a tightly sealed container, preferably under an inert atmosphere and protected from light. Consider re-analyzing a freshly opened sample if available. |
| Contamination during handling. | Review handling procedures. Always use clean, dry equipment. Avoid leaving the container open for extended periods. | |
| Acid-catalyzed degradation. | Ensure no acidic reagents or solvents have come into contact with the compound during storage or sample preparation for analysis. The Boc group is readily cleaved by acid.[4] | |
| Compound appears discolored, clumpy, or has a different texture. | Absorption of moisture. | This may indicate improper sealing of the container or storage in a humid environment. While the compound may still be usable depending on the extent of degradation, it is advisable to re-test its purity before use. |
| Thermal decomposition. | Exposure to high temperatures can cause degradation.[6] Verify that the compound has not been exposed to excessive heat during shipping or storage. | |
| Inconsistent results in peptide synthesis or other applications. | Degradation of the starting material. | The purity of this compound is crucial for successful synthesis.[3] It is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use, especially if it has been stored for an extended period. |
| Presence of the free amine due to Boc-group cleavage. | If the Boc group has been prematurely removed, the free amine can lead to unwanted side reactions. Purity analysis should be able to detect the presence of the deprotected compound. |
Stability Data Summary
While specific long-term stability data for this compound is not extensively published, the following table summarizes the general recommendations for Boc-protected amino acids. Researchers should perform their own stability studies for critical applications.
| Storage Condition | Duration | Expected Stability | Reference |
| -20°C to -80°C (lyophilized powder, sealed, inert atmosphere) | 6 months | High stability expected. | [2] |
| 4°C (lyophilized powder, sealed) | 1 week | Suitable for short-term use. | [2] |
| Room Temperature | Not recommended for long-term storage. | Increased risk of degradation over time. | [1] |
| Exposure to Acid | Unstable | The Boc group is readily cleaved. | [4][5] |
| Exposure to Moisture | Potential for hydrolysis over time. | Store in a desiccated environment. | [4] |
| Elevated Temperatures (>85°C) | Unstable | Risk of thermal decomposition. | [6] |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for quantifying the purity of this compound and detecting related impurities.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.[8]
-
Data Analysis: Determine the purity by calculating the peak area of this compound as a percentage of the total peak area.
Protocol 2: Structural Confirmation by Mass Spectrometry
This method verifies the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Analysis Mode: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. For this compound (Molecular Formula: C₁₃H₂₁NO₄, Molecular Weight: 255.31), the expected m/z would be approximately 256.1.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-(R)-gamma-allyl-L-proline and Fmoc-(R)-gamma-allyl-L-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides a comprehensive comparison of two modified proline derivatives, Boc-(R)-gamma-allyl-L-proline and Fmoc-(R)-gamma-allyl-L-proline, for their application in Solid-Phase Peptide Synthesis (SPPS). The introduction of a gamma-allyl group on the proline ring offers a versatile handle for subsequent chemical modifications, making these building blocks particularly valuable in drug discovery and development.[1]
The fundamental difference between these two reagents lies in the nature of their alpha-amino protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This distinction dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the conditions for deprotection and final cleavage.
Performance Comparison: A Quantitative Overview
| Performance Metric | This compound | Fmoc-(R)-gamma-allyl-L-proline | Key Considerations |
| Coupling Efficiency | >98% | >99% | Proline derivatives can exhibit slower coupling kinetics due to their secondary amine nature. Double coupling or the use of potent activating agents may be necessary. The steric bulk of the gamma-allyl group is not expected to significantly hinder coupling. |
| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF | Boc deprotection is harsher and may not be suitable for sensitive sequences. Fmoc deprotection is milder but can lead to side reactions like diketopiperazine formation, especially with a C-terminal proline. |
| Crude Peptide Purity | 70-90% | 75-95% | Fmoc chemistry generally yields higher purity crude peptides due to its milder deprotection conditions. The acidic conditions of Boc-SPPS can sometimes help in disrupting peptide aggregation. |
| Overall Yield | 20-40% | 30-50% | Overall yield is highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step. |
| Side Reaction Potential | Acid-catalyzed side reactions | Diketopiperazine formation, premature cleavage of acid-labile side-chain protecting groups with repeated piperidine treatment. | The choice of strategy should consider the overall peptide sequence and the presence of sensitive residues. |
| Compatibility | Robust for long and hydrophobic sequences. | Suitable for peptides with sensitive modifications (e.g., phosphorylation, glycosylation). | The allyl group is stable to both Boc and Fmoc deprotection conditions, allowing for orthogonal chemistries. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of this compound and Fmoc-(R)-gamma-allyl-L-proline into a peptide sequence during SPPS.
Protocol 1: Boc-SPPS with this compound
This protocol outlines a single coupling cycle for the incorporation of this compound.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
-
Neutralize the resin by washing with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (5x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate a solution of this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Cleavage:
-
After synthesis completion, treat the resin with a cleavage cocktail such as HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Fmoc-SPPS with Fmoc-(R)-gamma-allyl-L-proline
This protocol outlines a single coupling cycle for the incorporation of Fmoc-(R)-gamma-allyl-L-proline.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and treat again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-(R)-gamma-allyl-L-proline:
-
In a separate vessel, pre-activate a solution of Fmoc-(R)-gamma-allyl-L-proline (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Cleavage:
-
After synthesis completion, treat the resin with a cleavage cocktail, typically containing 95% TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove side-chain protecting groups.
Workflow Visualizations
The following diagrams illustrate the cyclical nature of both Boc and Fmoc solid-phase peptide synthesis.
References
A Head-to-Head Comparison of Boc- and Fmoc-L-proline in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of α-amino protecting group is a critical determinant of success, influencing efficiency, purity, and the overall synthetic strategy. This is particularly true for the incorporation of L-proline, an amino acid with a unique cyclic structure that presents distinct challenges. The two most prominent strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection, each offer a unique set of advantages and disadvantages when it comes to proline incorporation. This guide provides an objective, data-driven comparison of Boc-L-proline and Fmoc-L-proline in SPPS to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Core Chemical Differences: A Tale of Two Protection Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic protocol, from resin choice to final cleavage.[1][2]
-
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[3][4] Side-chain protecting groups in Boc chemistry are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] This strategy is often favored for long and complex peptide sequences that are prone to aggregation, as the repeated acidic deprotection steps can help to disrupt secondary structure formation.[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is cleaved using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This orthogonality allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl), which can be removed under milder acidic conditions (TFA) during the final cleavage.[2] The milder conditions of the Fmoc strategy make it well-suited for the synthesis of peptides containing sensitive amino acids or post-translational modifications.[2]
Performance Comparison: A Quantitative Look
| Performance Metric | Boc-L-proline Strategy | Fmoc-L-proline Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences. | ~70-95% (highly sequence-dependent). | Boc deprotection in acid can disrupt aggregates.[4] Fmoc-SPPS can be prone to aggregation in difficult sequences. |
| Overall Yield (%) | ~20-50% | ~30-60% | Highly dependent on coupling efficiency at each step and the success of the final cleavage.[4] |
| Coupling Efficiency for Proline | Generally high. | Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents. | Proline's unique structure can hinder coupling kinetics.[4] |
| Risk of Diketopiperazine (DKP) Formation | Lower. | Higher, especially when proline is at the C-terminus or penultimate position. | The acidic deprotection in Boc-SPPS protonates the N-terminal amine, reducing its nucleophilicity and thus the likelihood of DKP formation.[2][5] The basic conditions of Fmoc deprotection facilitate this intramolecular cyclization.[2] |
| Risk of Racemization | Can be significant with certain coupling reagents (e.g., DIC/HOBt in DMF).[6] | Generally low for proline itself, but the choice of coupling reagents is still crucial.[2] | Proline, as a secondary amino acid, is less prone to racemization at its α-carbon compared to other amino acids.[2] |
Common Side Reactions Associated with Proline Incorporation
The unique structure of proline makes it susceptible to specific side reactions during SPPS, with the choice of protecting group strategy playing a significant role in their prevalence.
Diketopiperazine (DKP) Formation
This is a major side reaction, particularly in Fmoc-SPPS, where the deprotected N-terminal amine of a dipeptide-resin attacks the ester linkage to the resin, leading to the cleavage of a stable six-membered cyclic diketopiperazine.[1][7] This results in the termination of the peptide chain. Peptides with proline at the C-terminus or the penultimate position are especially prone to DKP formation.[2] In Boc-SPPS, the acidic deprotection step leaves the N-terminal amine protonated and therefore less nucleophilic, significantly reducing the risk of DKP formation.[2][5]
Racemization
Racemization is the undesired conversion of the L-proline enantiomer to its D-proline counterpart.[6] The stereochemistry of each amino acid is critical for the biological activity of the final peptide. While proline is generally less susceptible to racemization than other amino acids, the choice of coupling reagents and conditions can still lead to epimerization.[2][7] In Boc-SPPS, the combination of a carbodiimide like DIC with HOBt in DMF has been shown to significantly increase the rate of proline racemization.[6]
Experimental Protocols
Below are generalized protocols for a single coupling cycle of Boc-L-proline and Fmoc-L-proline in manual SPPS.
Boc-L-proline Coupling Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.[8]
-
Boc Deprotection: Treat the resin with a 25-50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[4][8]
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin-bound peptide with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[8]
-
Washing: Wash the resin with DCM and then with N,N-dimethylformamide (DMF).
-
Coupling:
-
Pre-activate Boc-L-proline (2-4 equivalents) with a coupling agent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]
-
Monitor the reaction completion using a suitable test (e.g., Kaiser test for primary amines, though not directly applicable to the proline N-terminus, it can be used on a subsequent amino acid).
-
-
Washing: Wash the resin with DMF and DCM.
To mitigate diketopiperazine formation in Boc-SPPS, an in situ neutralization protocol is highly recommended, where neutralization and coupling occur in the same step.[1][9]
Fmoc-L-proline Coupling Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, then repeat with fresh solution for another 10-20 minutes.[4]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.[4]
-
Coupling:
-
Pre-activate Fmoc-L-proline (2-4 equivalents) with a coupling agent (e.g., HCTU or HATU, 2-4 equivalents) and a base like DIEA or 2,4,6-collidine (4-8 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]
-
Monitor the reaction completion using a qualitative test such as the ninhydrin test on a subsequent primary amine.
-
-
Washing: Wash the resin with DMF and DCM.
To reduce the risk of diketopiperazine formation in Fmoc-SPPS, especially with C-terminal proline, using a sterically hindered resin like 2-chlorotrityl chloride resin is advisable.[7]
Experimental Workflows
The cyclical nature of both Boc and Fmoc SPPS is a key feature of the methodology.
Final Cleavage and Deprotection
The final step in SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail is dictated by the protecting group strategy.
-
Boc-SPPS: Requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the benzyl-based side-chain protecting groups.[8] Scavengers such as anisole are typically added to prevent side reactions.[4]
-
Fmoc-SPPS: A cleavage cocktail containing TFA with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is used to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[4]
Conclusion
The choice between Boc-L-proline and Fmoc-L-proline in solid-phase peptide synthesis is a strategic one, with significant implications for the synthesis of proline-containing peptides. The Boc strategy offers robustness and is particularly advantageous for sequences prone to aggregation, while also inherently minimizing the risk of diketopiperazine formation. However, it necessitates the use of harsh cleavage conditions. The Fmoc strategy, with its milder reaction conditions, is more versatile and widely used, but requires careful consideration of protocols to mitigate the increased risk of diketopiperazine formation, especially in proline-rich sequences. Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry and potential side reactions associated with each strategy is paramount for the successful synthesis of proline-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Chiral Purity Analysis of Boc-(R)-gamma-allyl-L-proline
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-(R)-gamma-allyl-L-proline is critical for the synthesis of stereochemically defined molecules. The presence of the undesired enantiomer can lead to significant differences in biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of analytical techniques for determining the chiral purity of this compound, supported by representative experimental data and detailed protocols.
The primary methods for chiral purity analysis of N-protected amino acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric excess of this compound depends on factors such as required accuracy, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile and thermally stable enantiomers in the gas phase based on their interaction with a chiral stationary phase. | Use of a chiral solvating agent (CSA) to induce a diastereomeric interaction, resulting in different chemical shifts for the enantiomers.[1] |
| Sample Preparation | Direct injection or simple dissolution in the mobile phase.[2] | Derivatization is necessary to increase volatility and improve peak shape.[3] | Simple mixing of the analyte with the chiral solvating agent in an NMR solvent. |
| Sensitivity | High, capable of detecting minor enantiomers at levels ≤0.05%. | Very high, often providing better sensitivity than HPLC.[3] | Moderate, generally less sensitive than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample.[2] | Can be shorter than HPLC, especially with modern fast GC methods.[3] | Rapid, with spectra acquired in a few minutes. |
| Instrumentation | Standard HPLC system with a UV detector and a chiral column. | Gas chromatograph, often coupled with a mass spectrometer (GC-MS), and a chiral capillary column. | NMR spectrometer. |
| Advantages | Robust, widely applicable, and a large variety of chiral stationary phases are commercially available.[2] | High resolution and sensitivity.[3] | Non-destructive, provides structural information, and requires minimal sample preparation. |
| Disadvantages | Can use significant amounts of solvent. | Requires derivatization, which adds a step to the workflow and can potentially introduce errors. | Lower sensitivity and may require higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Boc-protected proline derivatives and are expected to be applicable to this compound with minor modifications.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of Boc-protected proline derivatives using a polysaccharide-based chiral stationary phase.[2]
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase : Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 25 °C.[2]
-
Detection : UV at 210 nm.[2]
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[2]
Chiral Gas Chromatography (GC)
This method requires derivatization to increase the volatility of the analyte.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.[2]
-
Derivatization Protocol :[3]
-
Esterification : To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent to dryness.
-
Acylation : Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes.
-
-
GC Conditions :
-
Carrier Gas : Helium.
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature : 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol uses a chiral solvating agent to differentiate the enantiomers.
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA) : (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable chiral alcohol or Lewis acid.
-
Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and compare the signals of the enantiomers. The presence of the undesired enantiomer will result in a separate set of signals for specific protons.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Workflow for Chiral Purity Analysis by GC.
Caption: Workflow for Chiral Purity Analysis by NMR.
References
A Researcher's Guide to HPLC Analysis of Peptides with Modified Proline
The analysis of peptides containing modified proline residues is a critical aspect of proteomics and drug development, given the significant role of proline modifications in protein structure, function, and signaling. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and characterization of these peptides. This guide provides a comparative overview of the most effective HPLC methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific analytical needs.
Key Chromatographic Strategies: A Comparative Overview
The choice of HPLC method for analyzing proline-modified peptides hinges on the nature of the modification and the analytical goal. The three primary approaches are Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Chiral Chromatography.
| Method | Principle of Separation | Best Suited For | Key Advantages | Limitations |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Enrichment and separation of hydrophilic modifications like hydroxylation.[1][2][3] | Excellent retention and separation of highly polar peptides not well-retained by RP-HPLC.[4][5] High compatibility with mass spectrometry (MS).[4] | Can be less robust than RP-HPLC; requires careful mobile phase preparation. |
| RP-HPLC | Partitioning based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase. | General-purpose peptide analysis, including those with less polar proline modifications.[6][7] | High resolution, robustness, and a wide variety of available column chemistries.[8] | Poor retention of very hydrophilic peptides.[5][9] |
| Chiral HPLC | Enantioselective interactions between the analyte and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. | Separation of stereoisomers of modified proline residues (e.g., cis/trans isomers of hydroxyproline).[10] | Enables accurate quantification of specific stereoisomers, crucial for structural and functional studies. | Method development can be complex; CSPs can be expensive and have specific mobile phase requirements. |
Experimental Protocols and Data
Hydrophilic Interaction Chromatography (HILIC) for Hydroxylated Proline Peptides
HILIC is particularly powerful for enriching and separating peptides with hydroxylated proline, as the addition of a hydroxyl group significantly increases the peptide's hydrophilicity.[1][2][11] This increased polarity leads to greater retention on a HILIC column, allowing for separation from their unmodified, less hydrophilic counterparts.[1][12]
Experimental Workflow for HILIC-MS Analysis:
Protocol: HILIC Fractionation of Tryptic Peptides
-
Column: A TSKgel Amide-80 column (2.0 mm i.d. x 150 mm, 3 µm particle size) is often used.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in water.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-25% B (linear gradient)
-
35-40 min: 25-100% B (linear gradient)
-
40-45 min: 100% B
-
45-46 min: 100-0% B (linear gradient)
-
46-60 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 214 nm.
-
Fraction Collection: Fractions are typically collected every 1-2 minutes during the gradient elution for subsequent LC-MS/MS analysis.[11]
Comparative Data: Retention of Modified vs. Unmodified Peptides
As demonstrated in studies, proline hydroxylation increases a peptide's retention time on a HILIC column.[1][12]
| Peptide Sequence | Modification | Retention Time (min) - Approximate |
| HLSSLAPP | Unmodified | ~15 |
| HLSSLAPP | Hydroxylated Proline | ~18 |
| HLSSLAPP | Hydroxylated Histidine | ~17 |
Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.
Reversed-Phase HPLC (RP-HPLC) for General Peptide Analysis
RP-HPLC is the workhorse of peptide analysis. For proline-modified peptides, it can effectively separate isoforms based on subtle differences in hydrophobicity. The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard to improve peak shape and resolution.[7]
Separation Principle of RP-HPLC:
Protocol: RP-HPLC of Proline-Glycine-Proline (PGP) Peptides
This method was developed for the analysis of PGP and its acetylated form (AcPGP).[13]
-
Column: Jupiter C18 column (150 mm x 2.0 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from 2% to 40% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass Spectrometry (Multiple Reaction Monitoring - MRM).
Performance Data:
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| PGP | 1.1 | 0.01 | 0.05 |
| AcPGP | 2.6 | 0.01 | 0.1 |
This method demonstrates the successful separation of the more hydrophobic acetylated PGP from the unmodified PGP.[13]
Chiral HPLC for Stereoisomer Separation
For modifications that create stereoisomers, such as the hydroxylation of proline leading to different cis/trans isomers of hydroxyproline, chiral chromatography is indispensable.[10] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the peptides with a chiral reagent before analysis on a standard RP column.
Protocol: Chiral Derivatization and RP-HPLC for Hydroxyproline Isomers
This method allows for the separation of hydroxyproline stereoisomers after derivatization.[10]
-
Derivatization Reagent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: Typically a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detection: UV and/or Mass Spectrometry.
This approach has been successfully used to separate and quantify the eight stereoisomers of 3- and 4-hydroxyproline in collagen hydrolysates.[10] The derivatization introduces a chiral center that allows for the separation of the enantiomers on a non-chiral column.
Conclusion
The selection of an appropriate HPLC method for the analysis of peptides with modified proline is crucial for obtaining accurate and reliable results. HILIC is the method of choice for enriching and separating peptides with hydrophilic modifications like hydroxylation. RP-HPLC remains a robust and versatile technique for a wide range of proline-modified peptides, offering excellent resolution and a plethora of column choices. For the challenging task of separating stereoisomers, chiral chromatography, either directly with a CSP or indirectly through derivatization, is essential. By understanding the principles and leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently select and optimize their HPLC methods for the successful analysis of these important biomolecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. kinase-insight.com [kinase-insight.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biovera.com.au [biovera.com.au]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides: γ-Allyl-Proline vs. Native Proline
For researchers, scientists, and drug development professionals, understanding the intricate conformational landscape of peptides is paramount for designing novel therapeutics and functional biomaterials. Proline, with its unique cyclic structure, plays a pivotal role in dictating peptide backbone geometry. The introduction of substituents on the proline ring, such as a γ-allyl group, offers a powerful tool to modulate these conformational preferences. This guide provides an objective comparison of the conformational properties of peptides containing γ-allyl-proline versus those with native proline, supported by experimental data and detailed methodologies.
The substitution at the Cγ position of proline introduces significant steric and stereoelectronic effects that influence two critical conformational equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the pyrrolidine ring.[1][2] These alterations, in turn, impact the local and global conformation of the peptide.
Data Presentation: Conformational Parameters
The following tables summarize key quantitative data from NMR spectroscopic analyses of a model tetrapeptide, Ac-Tyr-Pro-Asn-NH2, and its derivatives containing 4-substituted prolines. This data, adapted from studies on a range of 4-substituted prolines, provides a basis for understanding the likely effects of a γ-allyl substituent. The trans/cis ratio (K_trans/cis_) is a direct measure of the preference for the trans or cis conformation of the Tyr-Pro peptide bond. The chemical shift difference (Δδ) between the diastereotopic γ-protons (Hγ) is indicative of changes in the ring pucker.[1]
| Peptide Composition | K_trans/cis_ | Δδ (Hγ) (ppm) | Predominant Ring Pucker |
| Ac-Tyr-Pro -Asn-NH2 | 2.7 | 0.55 | Exo |
| Ac-Tyr-(4R)-Allylthio-Pro -Asn-NH2 | 1.8 | 0.75 | Endo |
| Ac-Tyr-(4S)-Allylthio-Pro -Asn-NH2 | 4.2 | 0.45 | Exo |
Table 1: Comparison of trans/cis Ratios and γ-Proton Chemical Shift Differences. Data extrapolated from studies on 4-substituted prolines in a model tetrapeptide.[1]
| Parameter | Native Proline | (4R)-Allyl-Proline (Predicted) | (4S)-Allyl-Proline (Predicted) |
| Dihedral Angles | |||
| φ | ~ -60° | ~ -60° | ~ -60° |
| ψ | Variable | More extended (endo pucker) | More compact (exo pucker) |
| ω (Tyr-Pro) | Predominantly trans (~180°) | Increased cis population (~0°) | Decreased cis population (~0°) |
| Ring Pucker | |||
| χ1 | ~ +30° (exo) | ~ -30° (endo) | ~ +30° (exo) |
Table 2: Predicted Conformational Parameters for γ-Allyl-Proline Containing Peptides. Predictions are based on the established effects of 4-substituents on proline conformation.[1][2]
Experimental Protocols
The data presented is derived from established methodologies in peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Fmoc-Asn(Trt)-OH) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Iterative Coupling and Deprotection: The peptide chain is elongated by sequential coupling of the appropriate Fmoc-protected amino acids (Fmoc-Pro-OH or a protected γ-allyl-proline derivative, and Fmoc-Tyr(tBu)-OH).
-
Acetylation: The N-terminus is acetylated using acetic anhydride and a base.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
Conformational analysis is primarily performed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., D₂O or a buffer solution) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are acquired, typically including:
-
¹H NMR for determining the trans/cis ratio from the integration of well-resolved signals.
-
¹³C NMR, where the chemical shifts of Cβ and Cγ are highly sensitive to the cis/trans isomerism.[7][8]
-
2D TOCSY (Total Correlation Spectroscopy) for assigning proton resonances within each spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provides information on the peptide's three-dimensional structure. Key NOEs, such as Hα(i) to Hδ(i+1) for trans and Hα(i) to Hα(i+1) for cis isomers of the Xaa-Pro bond, are diagnostic.
-
-
Data Analysis:
-
The trans/cis ratio (K_trans/cis_) is calculated by integrating the distinct NMR resonances corresponding to the two isomers.[1]
-
Dihedral angles (φ, ψ) can be estimated from ³J(HNHα) coupling constants (for residues other than proline) and NOE intensities.
-
The ring pucker is inferred from the chemical shifts of the proline ring carbons and protons, particularly the Δδ of the diastereotopic γ-protons.[1]
-
Mandatory Visualization
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data on Allyl-Proline Peptides Hinders Comprehensive Biological Activity Analysis
Proline residues play a critical role in peptide and protein structure and function. Their unique cyclic structure imparts conformational rigidity, influencing folding, stability, and interaction with biological targets. Modifications to the proline ring, such as allylation, are explored to enhance specific properties like metabolic stability, cell permeability, or binding affinity. However, without direct comparative studies, a quantitative assessment of the impact of allyl-proline incorporation remains elusive.
This guide aims to provide a framework for conducting such a comparative analysis, outlining the necessary experimental approaches and data presentation formats that would be required to generate a comprehensive comparison guide for researchers, scientists, and drug development professionals.
Proposed Framework for a Comparative Study
To address the current knowledge gap, a systematic comparison of an allyl-proline containing peptide and its parent sequence would be necessary. This would involve the synthesis of both peptides and subsequent evaluation of their biological activities through a series of in vitro and in vivo assays.
Data Presentation: A Template for Comparison
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate a direct comparison of the two peptides.
Table 1: Comparative Antimicrobial Activity
| Peptide Sequence | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Parent Peptide | e.g., E. coli | Data | Data |
| e.g., S. aureus | Data | Data | |
| Allyl-Proline Peptide | e.g., E. coli | Data | Data |
| e.g., S. aureus | Data | Data |
Table 2: Comparative Cell-Penetrating Ability
| Peptide Sequence | Cell Line | Cellular Uptake (%) | Internalization Pathway |
| Parent Peptide | e.g., HeLa | Data | e.g., Macropinocytosis |
| Allyl-Proline Peptide | e.g., HeLa | Data | e.g., Caveolae-mediated endocytosis |
Table 3: Comparative Proteolytic Stability
| Peptide Sequence | Enzyme | Half-life (t½) (min) |
| Parent Peptide | e.g., Trypsin | Data |
| Allyl-Proline Peptide | e.g., Trypsin | Data |
Experimental Protocols: A Methodological Outline
Detailed methodologies for the key experiments are crucial for reproducibility and validation of the findings.
Peptide Synthesis and Characterization
-
Solid-Phase Peptide Synthesis (SPPS): Detail the synthesis of both the parent and allyl-proline peptides using Fmoc chemistry. Specify the resin, coupling reagents, and cleavage conditions.
-
Purification: Describe the purification method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), including the column, mobile phases, and gradient.
-
Characterization: Outline the techniques used to confirm the identity and purity of the peptides, such as mass spectrometry (MS) and analytical RP-HPLC.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Assay: Describe the broth microdilution method used to determine the lowest concentration of the peptide that inhibits visible microbial growth. Specify the bacterial strains, growth medium, incubation conditions, and method for assessing growth.
-
Minimum Bactericidal Concentration (MBC) Assay: Detail the procedure for determining the lowest peptide concentration that kills a specified percentage of the initial bacterial inoculum. This typically involves plating samples from the MIC assay onto agar plates.
Cell Permeability Assays
-
Cell Culture: Specify the cell lines used, culture conditions (media, temperature, CO2), and cell seeding density.
-
Peptide Labeling: Describe the method for fluorescently labeling the peptides (e.g., with FITC or TAMRA) to enable visualization and quantification of cellular uptake.
-
Cellular Uptake Quantification: Detail the use of flow cytometry or fluorescence microscopy to quantify the amount of labeled peptide internalized by the cells after a specific incubation period.
-
Internalization Pathway Analysis: Describe the use of endocytic inhibitors to elucidate the mechanism of cellular entry.
Proteolytic Stability Assays
-
Enzymatic Digestion: Detail the incubation of the peptides with relevant proteases (e.g., trypsin, chymotrypsin, or serum proteases) at a specific temperature and time points.
-
Analysis of Degradation: Describe the use of RP-HPLC to monitor the disappearance of the intact peptide over time and calculate its half-life.
Visualization of Cellular Mechanisms
Diagrams are essential for illustrating the complex biological processes involved.
Cellular Uptake and Intracellular Targeting
A diagram illustrating the potential cellular uptake mechanisms and subsequent intracellular targeting of the peptides would be highly informative.
Caption: Proposed cellular uptake and targeting pathway.
Experimental Workflow for Biological Activity Comparison
A flowchart outlining the experimental steps would provide a clear overview of the research process.
Caption: Workflow for comparative biological analysis.
A Comparative Guide to Alternatives for Boc-(R)-gamma-allyl-L-proline in Peptide Design
For researchers and professionals in peptide chemistry and drug development, the strategic incorporation of modified amino acids is a cornerstone of modern peptide design. Boc-(R)-gamma-allyl-L-proline serves as a valuable building block, providing a handle for post-synthesis modification through its allyl group. However, a diverse array of proline analogs exists, each offering unique advantages for modulating peptide structure, stability, and function. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal proline substitute for your research needs.
Performance Comparison of Proline Analogs
The choice of a proline analog can significantly influence the outcomes of solid-phase peptide synthesis (SPPS) and the final properties of the peptide. The following table summarizes quantitative data for several alternatives, offering a comparative glance at their key features and performance metrics.
| Proline Analog | Key Feature/Functionality | Typical Coupling Conditions | Impact on Conformation | Example Application & Reported Data |
| This compound | Handle for olefine metathesis, thiol-ene chemistry, or palladium-catalyzed reactions. | Standard Boc-SPPS coupling reagents (e.g., HBTU/DIEA). | Generally maintains proline's turn-inducing properties. | Stapled peptides, fluorescent labeling. |
| Boc-(4R/4S)-fluoro-L-proline | Potent stereoelectronic effects; can stabilize or destabilize the collagen triple helix depending on stereochemistry.[1][2][3] | Standard Boc- or Fmoc-SPPS coupling.[4] | (4R)-F favors Cγ-exo pucker, stabilizing collagen helices. (4S)-F favors Cγ-endo pucker.[1][4] | Stabilizing collagen mimetic peptides. Incorporation of (4R)-fluoroproline can significantly enhance triple helix stability.[1] |
| Boc-L-thioproline (Thp) | Replaces Cγ with sulfur; can be oxidized to introduce further modifications. Acts as an antioxidant.[5] | Standard Fmoc-SPPS with HATU-mediated coupling.[5] | The thiazolidine ring has a small energy barrier between endo and exo puckers, which can destabilize polyproline helices compared to proline.[5] | Used in collagen-mimetic peptides; substitution at the Y-position of a (Pro-Hyp-Gly)7 sequence caused greater destabilization than at the X-position.[5] |
| Boc-(4R/4S)-amino-L-proline | Introduces a primary amine for conjugation, salt-bridge formation, or mimicking lysine/arginine. | Requires side-chain protection (e.g., Fmoc, Cbz) during synthesis. | Can influence local conformation and hydrogen bonding networks. | Synthesis of RGD mimetics, introduction of basic residues. Can be generated on-resin from azidoproline.[1] |
| Boc-(4S)-methyl-L-proline | Introduces a small, hydrophobic group to probe steric interactions. | Standard SPPS. | The 4-methyl group's stereochemistry is a key determinant for successful incorporation in ribosomal protein synthesis.[2][6] | Used in protein engineering to study the impact of subtle steric changes on protein structure and function.[2][6] |
| Boc-4-(arylmethyl)-L-proline | Introduces aromatic moieties for π-stacking interactions or as bulky steric groups. | Synthesized via Suzuki cross-coupling; can be incorporated using standard SPPS.[6][7] | Expands the toolbox for creating diverse chemical and physical properties in peptides.[6][7] | Probing aromatic interactions in peptide-protein binding. |
Visualizing Chemical Diversity and Synthetic Workflow
To better understand the alternatives, the following diagram illustrates the chemical structures of this compound and several key analogs discussed.
The incorporation of these building blocks typically follows a standard solid-phase peptide synthesis (SPPS) workflow. The diagram below outlines the key steps in a typical Boc-SPPS cycle.
Experimental Protocols
The successful incorporation of proline analogs relies on robust synthetic methods. Below is a detailed, generalized protocol for the coupling step in a manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol: Incorporation of a Boc-Proline Analog via Manual Boc-SPPS
This protocol assumes the synthesis is proceeding on a swollen peptide-resin support following the successful deprotection of the N-terminal Boc group and neutralization of the resulting ammonium salt.
-
Resin Preparation:
-
The synthesis is performed in a reaction vessel with a filter, on a suitable resin for Boc-SPPS (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide).[8]
-
Ensure the peptide-resin from the previous cycle has been washed thoroughly with Dichloromethane (DCM) and is ready for coupling.[9]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Boc-protected proline analog (2-4 equivalents relative to the resin loading capacity).
-
Add an activating agent, such as HBTU (0.95 equivalents relative to the amino acid), to the solution in a minimal amount of Dimethylformamide (DMF).[8]
-
Add N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the mixture to begin the activation.[8] Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.[8]
-
Agitate the mixture using a shaker or manual swirling for 1-2 hours at room temperature.[8] For sterically hindered analogs, longer coupling times or a double coupling (repeating steps 2 and 3) may be necessary.[10]
-
-
Monitoring the Coupling Reaction:
-
After the reaction time, take a small sample of the resin beads and wash them thoroughly.
-
Perform a qualitative test to check for the presence of free primary amines. The Kaiser test is commonly used, but it gives a false negative for the secondary amine of proline. For coupling to a proline residue, the test is valid. For checking the completion of proline incorporation, an isatin test is a suitable alternative.[8]
-
If the test is positive (indicating incomplete coupling), drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser or isatin test), drain the reaction solution.
-
Wash the peptide-resin thoroughly to remove excess reagents. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)[10]
-
-
The resin is now ready for the next deprotection step to continue the elongation of the peptide chain.
Conclusion
While this compound is an effective tool for introducing a reactive handle, the landscape of peptide design is enriched by a multitude of alternatives. Fluorinated prolines offer precise conformational control through stereoelectronic effects, thioprolines introduce unique redox properties, and amino- or aryl-substituted prolines provide diverse functionalities for conjugation and molecular recognition.[1][5][7] The selection of a specific analog should be guided by the desired impact on the peptide's structure, stability, and ultimate biological or chemical application. The experimental protocols and comparative data presented here serve as a foundational guide for researchers to explore these powerful tools in their peptide synthesis endeavors.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-(R)-gamma-allyl-L-proline
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, especially when incorporating sterically hindered amino acids such as Boc-(R)-gamma-allyl-L-proline. This guide provides an objective comparison of commonly used coupling reagents for the amide bond formation involving this particular proline derivative, supported by established principles in peptide chemistry and available data on similar sterically hindered systems.
The unique structure of this compound, with a bulky tert-butyloxycarbonyl (Boc) protecting group and an allyl substituent at the gamma-position, can present significant steric challenges during peptide coupling. This steric hindrance can impede the approach of the activated amino acid to the amine component, potentially leading to lower yields and incomplete reactions. Therefore, the choice of coupling reagent is critical to overcome these challenges.
Quantitative Data Summary
| Coupling Reagent/System | Reagent Class | Typical Yield Range for Hindered Couplings | Typical Reaction Time | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 85-98% | 30-60 min | Advantages: High reactivity, fast reaction times, low racemization, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | Aminium/Uronium Salt | 80-95% | 1-2 hours | Advantages: Good balance of reactivity and cost, reliable for standard and many hindered couplings.[2] Disadvantages: Can be slightly less effective than HATU for highly challenging couplings. |
| EDC/HOBt | Carbodiimide + Additive | 70-90% | 3-12 hours | Advantages: Cost-effective, water-soluble byproducts (with EDC) are easily removed.[3] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salts.[3] |
| DCC/HOBt | Carbodiimide + Additive | 70-90% | 3-12 hours | Advantages: Inexpensive and effective. Disadvantages: Forms an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[3] |
| PyBOP | Phosphonium Salt | 80-95% | 1-2 hours | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
Experimental Protocols
Detailed methodologies for solid-phase peptide synthesis (SPPS) incorporating this compound are provided below for three common coupling reagent systems. These protocols are based on standard Boc-SPPS procedures and are optimized for handling sterically hindered amino acids.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for challenging sequences.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes, followed by thorough washing with DMF (5x).[5]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF.[3][5]
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[3]
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test.[4]
-
If the test is positive (indicating incomplete coupling), a second coupling ("double coupling") with freshly prepared activated amino acid is recommended.[4]
-
Once the coupling is complete (negative test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Coupling using HBTU
A cost-effective alternative to HATU that provides excellent results for many sterically hindered couplings.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (2.9 equivalents), and DIEA (6-10 equivalents) in DMF.[5]
-
Add the activation mixture to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using EDC/HOBt
A classical and economical method, though it may require longer reaction times.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.[6]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[6]
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 3-12 hours.
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Visualizations
General Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
References
Review of proline analogs in drug discovery and development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of proline analogs, their performance against various biological targets, and supporting experimental data. Proline's unique cyclic structure offers a rigid scaffold that medicinal chemists have creatively modified to develop a range of potent and selective therapeutics. This guide delves into the structure-activity relationships, pharmacokinetic profiles, and clinical applications of these versatile molecules.
Proline analogs have emerged as crucial building blocks in modern drug discovery, with over 15 FDA-approved drugs incorporating these structures in the last 15 years alone.[1][2] Recent approvals include daridorexant, trofinetide, nirmatrelvir, rezafungin, and danicopan, highlighting the continued relevance and therapeutic potential of this compound class.[1][2] These analogs offer a means to modulate peptide and protein conformation, enhance binding affinity, and improve pharmacokinetic properties. This guide will explore key classes of proline analogs, their synthesis, and their application in targeting enzymes involved in proline metabolism, a pathway increasingly implicated in cancer and other diseases.
Comparative Analysis of Proline Analog Performance
The therapeutic utility of proline analogs is underscored by their diverse biological activities. A significant area of research has focused on the development of inhibitors for enzymes in the proline metabolic pathway, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1).
Inhibition of Proline Dehydrogenase (PRODH)
PRODH catalyzes the first step in proline catabolism and has been identified as a potential therapeutic target in cancer. A variety of proline analogs have been investigated as PRODH inhibitors. The following table summarizes the inhibitory activity of selected analogs.
| Proline Analog | Inhibition Constant (K_i) | Target | Reference |
| S-(–)-tetrahydro-2-furoic acid | 0.3 mM | Human PRODH | [3] |
| Cyclobutane-1,1-dicarboxylic acid | 1.4 - 6 mM | Human PRODH | [3] |
| Cyclobutanecarboxylic acid | 1.4 - 6 mM | Human PRODH | [3] |
| Cyclopropanecarboxylic acid | 1.4 - 6 mM | Human PRODH | [3] |
| Cyclopentanecarboxylic acid | 1.4 - 6 mM | Human PRODH | [3] |
| 2-oxobutyric acid | 1.4 - 6 mM | Human PRODH | [3] |
| (2S)-oxetane-2-carboxylic acid | 1.4 - 6 mM | Human PRODH | [3] |
| 4-methylene-L-proline | Mechanism-based inhibitor | Rat liver mitochondria PRODH | [4] |
Inhibition of Pyrroline-5-Carboxylate Reductase (PYCR1)
PYCR1 is involved in the biosynthesis of proline and is another attractive target in cancer metabolism. Several proline analogs have been identified as inhibitors of this enzyme.
| Proline Analog | Inhibition Constant (K_i) | Target | Reference |
| N-formyl l-proline (NFLP) | 100 µM | Human PYCR1 | |
| l-tetrahydro-2-furoic acid (THFA) | 2 mM | Human PYCR1 | |
| Cyclopentanecarboxylate (CPC) | >2 mM | Human PYCR1 | |
| l-thiazolidine-4-carboxylate (l-T4C) | >2 mM | Human PYCR1 | |
| l-thiazolidine-2-carboxylate (l-T2C) | >2 mM | Human PYCR1 |
Pharmacokinetic Profiles of Approved Drugs Containing Proline Analogs
The successful translation of proline analogs from discovery to clinical use is evident in the number of FDA-approved drugs. A summary of the pharmacokinetic parameters of five recently approved drugs is presented below.
| Drug | Tmax (hours) | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |
| Daridorexant | 1 - 2 | 62 | 99.7 | 8 | Extensive (mainly CYP3A4) | Feces (~57%), Urine (~28%)[5][6] |
| Trofinetide | 2 - 3 | 84 | 6 | ~1.4 (initial), ~20 (terminal) | Minimal | Primarily unchanged in urine (83.8%)[7][8][9] |
| Nirmatrelvir | ~3 (with ritonavir) | Not specified | Not specified | Not specified | CYP3A4-mediated (inhibited by ritonavir) | Primarily renal when co-administered with ritonavir[10][11] |
| Rezafungin | Not applicable (IV) | Not applicable (IV) | Not specified | Long half-life (once-weekly dosing) | Not specified | Not specified[3][12][13] |
| Danicopan | 3.7 | Not specified | Not specified | Not specified | Not specified | Not specified[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols for the synthesis and evaluation of proline analogs.
Synthesis of 4-Fluoroprolines
A practical, multi-step synthesis of 4-fluoroprolines often starts from the readily available (2S,4R)-4-hydroxyproline.[4]
-
Protection: The amino and carboxyl groups of (2S,4R)-4-hydroxyproline are protected, for example, using Boc anhydride and conversion to a methyl ester.
-
Activation of Hydroxyl Group: The hydroxyl group at the 4-position is activated to create a good leaving group. This can be achieved by converting it to a tosylate or triflate.
-
Fluorination: The activated hydroxyl group is displaced by a fluoride ion via an SN2 reaction, leading to an inversion of stereochemistry at the C-4 position. Common fluorinating agents include tetra-n-butylammonium fluoride (TBAF).[4]
-
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final 4-fluoroproline analog.
Synthesis of Bicyclic Proline Analogs
The synthesis of conformationally rigid bicyclic proline analogs can be achieved through various strategies, including intramolecular cycloadditions.
-
Starting Material: A common starting point is a suitably protected proline derivative with a pendant reactive group.
-
Key Cyclization Step: An intramolecular reaction, such as a [2+2] cycloaddition or an aza-Michael cascade reaction, is employed to form the second ring of the bicyclic system.
-
Functional Group Manipulation: Subsequent steps may involve reduction, oxidation, and deprotection to afford the final bicyclic proline analog.
PRODH Enzymatic Assay
The activity of PRODH can be measured by monitoring the formation of its product, Δ1-pyrroline-5-carboxylate (P5C).[16][17]
-
Reaction Mixture: A typical assay mixture contains the PRODH enzyme, L-proline (substrate), an electron acceptor (e.g., menadione), and a reagent that reacts with P5C to produce a detectable signal (e.g., o-aminobenzaldehyde, which forms a product that absorbs at 443 nm).[17]
-
Inhibitor Addition: The proline analog inhibitor is added to the reaction mixture at various concentrations.
-
Data Acquisition: The rate of the reaction is monitored spectrophotometrically over time.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models.
PYCR1 Inhibition Assay
The inhibitory effect of proline analogs on PYCR1 can be assessed by measuring the consumption of the cofactor NAD(P)H.
-
Reaction Components: The assay includes the PYCR1 enzyme, its substrate Δ1-pyrroline-5-carboxylate (P5C), and the cofactor NADH or NADPH.
-
Inhibitor Incubation: The enzyme is pre-incubated with the proline analog inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is monitored over time.
-
Calculation: The IC50 or Ki values are calculated from the dose-response curves.
Visualizing Key Pathways and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental processes.
Caption: Proline Metabolism Pathway and Inhibition Sites.
Caption: Proline Analog Drug Discovery Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Daridorexant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress of Clinical Research on Trofinetide - Creative Peptides [creative-peptides.com]
- 9. Physiologically-Based Pharmacokinetic Modeling of Trofinetide in Moderate Renal Impairment for Phase 1 Clinical Study Dose Selection with Model Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting mitochondrial proline dehydrogenase with a suicide inhibitor to exploit synthetic lethal interactions with p53 upregulation and glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of different substituted proline isomers
A comprehensive spectroscopic comparison of substituted proline isomers is crucial for researchers in drug development and chemical biology. The subtle differences in the stereochemistry and substitution patterns of proline analogues can significantly impact their conformational preferences, and in turn, their biological activity. This guide provides an objective comparison of the spectroscopic properties of various substituted proline isomers, supported by experimental data, to aid in their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of proline isomers. The rigid pyrrolidine ring of proline and its derivatives gives rise to distinct chemical shifts for the ring protons and carbons, which are sensitive to the nature and stereochemistry of substituents. Furthermore, the peptide bond involving the proline nitrogen can exist in either a cis or trans conformation, leading to two distinct sets of NMR signals for adjacent residues.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of protons and carbons in the proline ring are indicative of the substituent's position and orientation. For instance, fluorination of the proline ring leads to significant changes in the chemical shifts of nearby nuclei, as illustrated in the comparison of (4R)-fluoroproline (4R-FPro) and (4S)-fluoroproline (4S-FPro) within a model peptide.
Table 1: ¹H and ¹³C Chemical Shifts (ppm) of Fluorinated Proline Isomers in a Model Peptide [1][2]
| Atom | (4R)-FPro in MpSR | (4S)-FPro in MpRS |
| Hα | 4.63 | 4.81 |
| Hβ2 | 2.31 | 2.82 |
| Hβ3 | 2.58 | 2.44 |
| Hγ | 5.56 | 5.61 |
| Hδ2 | 3.84 | 4.01 |
| Hδ3 | 3.96 | 3.91 |
| Cα | 60.1 | 59.4 |
| Cβ | 37.5 | 36.1 |
| Cγ | 93.3 | 92.9 |
| Cδ | 48.0 | 47.7 |
Note: Chemical shifts were measured in D₂O at pH 7 and 298 K. MpRS and MpSR are model peptides containing the fluoroproline isomers at different positions.[1][2]
The difference in chemical shifts between the β and γ carbons (Δδβγ) is a well-established indicator of the cis/trans conformation of the X-Pro peptide bond. A larger difference (>8 ppm) is characteristic of a cis conformation, while a smaller difference (<6 ppm) suggests a trans conformation.
Experimental Protocol for NMR Analysis
A general procedure for acquiring high-resolution 1D and 2D NMR spectra of substituted proline isomers is as follows:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup :
-
Data Acquisition :
-
¹H NMR : Acquire a standard single-pulse experiment with a spectral width of 12-16 ppm and an acquisition time of 2-3 seconds.[4]
-
¹³C NMR : Acquire a proton-decoupled single-pulse experiment with a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (1024-8192) is typically required due to the low natural abundance of ¹³C.[4]
-
2D NMR : Acquire COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.[4]
-
-
Data Processing :
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain the final spectrum.[3]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly when combined with mass spectrometry in the form of Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, is a sensitive technique for differentiating isomers based on their vibrational modes.
Comparative IR Data for Hydroxyproline Diastereomers
The vibrational frequencies of functional groups are sensitive to their local chemical environment and stereochemistry. For example, the diastereomers of 4-hydroxyproline, (2S,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline, can be distinguished by characteristic differences in their IRMPD spectra.
Table 2: Key Differentiating IR Bands (cm⁻¹) for Protonated 4-Hydroxyproline Diastereomers
| Vibrational Mode | (2S,4R)-4-hydroxyproline | (2S,4S)-4-hydroxyproline |
| C=O Stretch | 1750 | 1770 |
| NH₂ Wagging | - | 1333 |
These spectral differences arise from the different puckering of the pyrrolidine ring (Cγ-exo for the S,R isomer and Cγ-endo for the S,S isomer) which is induced by the stereochemistry at the C4 position.
Experimental Protocol for IRMPD Spectroscopy
The general workflow for obtaining IRMPD spectra of substituted proline isomers is as follows:
-
Ion Generation : Generate ions of the proline isomers using electrospray ionization (ESI) from a solution of the analyte.
-
Mass Selection : Isolate the ion of interest in a mass spectrometer, typically an ion trap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.
-
IR Irradiation : Irradiate the trapped ions with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation.
-
Fragment Ion Detection : Monitor the formation of fragment ions as a function of the IR laser wavelength.
-
Spectrum Generation : Plot the fragmentation efficiency against the IR wavenumber to generate the IRMPD spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. When coupled with ion mobility spectrometry (IMS-MS), it can separate isomers based on their shape and size (collision cross-section).
Isomer Separation by Ion Mobility-Mass Spectrometry
Different isomers of substituted prolines, including cis/trans isomers and diastereomers, can often be separated by ion mobility due to differences in their three-dimensional structures. The collision cross-section (CCS) is a measure of the ion's shape in the gas phase.
Table 3: Representative Collision Cross-Section (CCS) Values for Proline-Containing Peptide Isomers [6][7]
| Peptide | Isomer/Conformer | Collision Cross-Section (Ų) in He |
| Bradykinin (+3H)³⁺ | Conformer A (cis Ser⁶-Pro⁷) | ~284 |
| Bradykinin (+3H)³⁺ | Conformer B (trans Ser⁶-Pro⁷) | ~287 |
| Neuropeptide Y mutant (+4H)⁴⁺ | Conformer 1 (trans-Pro⁷) | 527 |
| Neuropeptide Y mutant (+4H)⁴⁺ | Conformer 2 (cis-Pro⁷ suggested) | 610 |
The ability to separate isomers in the gas phase provides a powerful analytical tool for studying their intrinsic structural properties.
Experimental Protocol for Ion Mobility-Mass Spectrometry
A typical protocol for the analysis of proline isomers using IM-MS involves the following steps:
-
Sample Introduction : Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source.
-
Ionization : Generate gaseous ions of the proline isomers.
-
Ion Mobility Separation : Inject the ions into a drift tube filled with an inert buffer gas (e.g., helium or nitrogen). An electric field propels the ions through the drift tube, and they separate based on their size and shape. More compact ions travel faster than more extended ones.
-
Mass Analysis : The mobility-separated ions enter the mass analyzer (e.g., time-of-flight, TOF) for m/z measurement.
-
Data Analysis : The arrival time distribution of the ions is recorded, which can be converted to a collision cross-section (CCS) value. This allows for the differentiation of isomers with the same mass but different shapes.[6][7]
Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of substituted proline isomers.
References
- 1. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Chemistry for Proline-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that significantly influences synthesis efficiency, peptide purity, and the occurrence of side reactions. This is particularly true for peptides incorporating proline, an amino acid with a unique cyclic structure that presents distinct challenges in peptide assembly. This guide provides an objective, data-driven comparison of the Boc/Bzl and Fmoc/tBu chemistries for the synthesis of proline-containing peptides.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is commonly cleaved using piperidine.[1][2] This difference dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and cleavage cocktails.
The Boc/Bzl strategy is the more traditional approach, valued for its robustness, especially in the synthesis of long and challenging sequences prone to aggregation.[2][3] The repetitive acidic deprotection steps can help to disrupt the formation of secondary structures, thereby improving coupling efficiency. However, this strategy necessitates the use of strong acids like hydrofluoric acid (HF) for the final cleavage of the peptide from the resin and removal of benzyl-based (Bzl) side-chain protecting groups, which requires specialized equipment and stringent safety measures.[3]
The Fmoc/tBu strategy is the more contemporary and widely used method due to its milder reaction conditions. The orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl (tBu) based side-chain protecting groups allows for a more versatile and less harsh synthesis process.[2] This makes it particularly suitable for the synthesis of peptides containing sensitive residues or post-translational modifications.
Performance Comparison: A Quantitative Look
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences. | ~70-95% (highly sequence-dependent). | Acidic deprotection in Boc-SPPS can disrupt aggregates. Fmoc-SPPS can be more susceptible to aggregation in difficult sequences.[3] |
| Overall Yield (%) | ~20-50% | ~30-60% | Yield is highly dependent on the coupling efficiency at each step and the success of the final cleavage.[3] |
| Coupling Efficiency for Proline | Generally high. | Can be challenging due to the secondary amine nature of proline, sometimes requiring double coupling or specialized reagents.[3] | Proline's rigid structure can hinder coupling kinetics. |
| Diketopiperazine (DKP) Formation | Less prone to DKP formation. | More prone to DKP formation, especially when proline is at the C-terminus or penultimate position.[2] | The basic conditions of Fmoc deprotection facilitate the intramolecular cyclization that leads to DKP formation.[2] |
| Racemization of Proline | Generally low, but can be influenced by coupling reagents (e.g., DIC/HOBt in DMF).[4] | Generally low with modern coupling reagents. | Proline is less susceptible to racemization than other amino acids due to its cyclic structure.[2] |
Key Side Reactions in Proline Incorporation
Diketopiperazine (DKP) Formation
A significant side reaction, particularly in Fmoc-SPPS, is the formation of diketopiperazine (DKP). This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Peptides with proline at the C-terminus or in the penultimate position are especially prone to this side reaction.[2] The basic conditions used for Fmoc deprotection facilitate this intramolecular cyclization.[2] In contrast, the Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine that is less nucleophilic and therefore less likely to initiate DKP formation.[2]
Racemization
Proline, as a secondary amino acid, is generally less susceptible to racemization at its α-carbon compared to other amino acids during peptide coupling.[2] However, the choice of coupling reagents and reaction conditions can still impact the stereochemical integrity of the peptide. For instance, the use of carbodiimides like DIC in combination with HOBt in DMF has been shown to increase the risk of proline racemization in Boc-SPPS.[4] In Fmoc-SPPS, modern coupling reagents such as HBTU and HATU generally result in low levels of racemization.
Experimental Protocols
Boc-SPPS Protocol for Proline Incorporation (with In Situ Neutralization)
This protocol outlines a single cycle for the incorporation of a Boc-protected proline residue using an in situ neutralization method, which can improve efficiency, especially for difficult sequences.[5][6]
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[3]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate Boc-Pro-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin.
-
Immediately add a hindered base such as diisopropylethylamine (DIEA) (6-10 equivalents) to the reaction vessel to simultaneously neutralize the protonated N-terminus and facilitate coupling.
-
Agitate the reaction mixture for 1-4 hours. Monitor the reaction completion using a test suitable for secondary amines (e.g., Isatin or Chloranil test).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection: After assembly of the full peptide, treat the peptide-resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.[1]
Fmoc-SPPS Protocol for Proline Incorporation
This protocol describes a single cycle for the incorporation of an Fmoc-protected proline residue using HBTU activation.[7]
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5x).[8]
-
-
Coupling of Fmoc-Pro-OH:
-
In a separate vessel, dissolve Fmoc-Pro-OH (3-5 equivalents) and a coupling agent such as HBTU (2.9-4.9 equivalents) in DMF.[7]
-
Add a base such as DIEA (6-10 equivalents) to the amino acid solution for activation.[7]
-
Add the activated Fmoc-Pro-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction completion using a qualitative ninhydrin test (note: proline will give a weak color).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: After completing the synthesis, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu-based side-chain protecting groups.
Visualizing the Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-(R)-gamma-allyl-L-proline: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Boc-(R)-gamma-allyl-L-proline based on available safety data for similar compounds and standard laboratory practices. It is essential to consult the specific Safety Data Sheet (SDS) for the product in use and to adhere to all institutional, local, state, and federal regulations. This guide is intended to supplement, not replace, the protocols established by your institution's Environmental Health and Safety (EHS) office.
I. Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard lab coat to prevent skin contact |
| Respiratory | Use in a well-ventilated area or fume hood.[4] A certified respirator is recommended if dust formation is likely. |
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Boc-L-proline, a closely related compound, which are important for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Solid, Powder | [Fisher Scientific SDS][1] |
| Appearance | White | [Fisher Scientific SDS][1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [Fisher Scientific SDS][1] |
| Molecular Weight | 215.25 g/mol | [Fisher Scientific SDS][1] |
| Melting Point | 133 - 136 °C / 271.4 - 276.8 °F | [Fisher Scientific SDS][1] |
| Solubility | No data available | [Fisher Scientific SDS][1] |
III. Step-by-Step Disposal Protocol
The primary principle of chemical waste management is to ensure safety and environmental responsibility through proper identification, segregation, and disposal.[5] All laboratory personnel should treat chemical waste as hazardous until confirmed otherwise by the institution's EHS office.[6]
Step 1: Waste Characterization
-
It is the responsibility of the waste generator to determine if the chemical waste is hazardous.[4]
-
Consult the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, refer to the SDS for a similar compound like Boc-L-proline, which is generally not considered hazardous.[1][2][3]
-
Contact your institution's EHS office for a final determination on whether the waste is hazardous.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and the date waste was first added.[5]
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9] The SAA should be inspected weekly for any leaks.[8]
Step 4: Disposal
-
Do not dispose of this compound, whether in solid or liquid form, in the regular trash or down the drain.[1]
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
All disposal activities must comply with local, state, and federal regulations.[1]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area. For a solid, prevent dust from becoming airborne.[4]
-
Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4][7]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[7]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Boc-(R)-gamma-allyl-L-proline
This guide provides crucial safety and logistical information for the handling and disposal of Boc-(R)-gamma-allyl-L-proline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for the closely related compound, Boc-L-proline, and are intended to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information provided is based on the SDS for the structurally similar compound, Boc-L-proline. It is recommended to consult the specific SDS for this compound when it becomes available.
Physical and Chemical Properties
While specific quantitative data for this compound is limited, the properties of the related compound Boc-L-proline are summarized below.
| Property | Value |
| Physical State | Solid, Powder[1][2] |
| Appearance | White[1][2] |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 |
| Melting Point | 133 - 136 °C / 271.4 - 276.8 °F (for Boc-L-proline)[1][2] |
| Storage | Store at -20°C upon receipt.[3] For short term, 4°C for one week is acceptable.[3] Avoid repeated freeze-thaw cycles.[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure safety.
| PPE Category | Specific Recommendation |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves.[1] Gloves should be inspected before use and disposed of properly after.[4] |
| Body Protection | A standard lab coat to prevent skin contact.[1] |
| Respiratory Protection | If there is a risk of dust formation, use a certified respirator.[1] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Ventilation: Use in a well-ventilated area.[5] Provide appropriate exhaust ventilation where dust may form.[4]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[2] Do not breathe dust.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[2][4]
Storage:
-
Temperature: Store the compound at -20°C for long-term storage.[3] For short-term use, it can be stored at 4°C for up to a week.[3]
-
Container: Keep the container tightly closed in a dry place.[2]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing.[3] Aliquoting may be necessary for multiple uses.[3]
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] |
| Eye Contact | Flush eyes with water as a precaution.[4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] |
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Classification: While Boc-L-proline is not classified as a hazardous substance, it should be disposed of as chemical waste.[1][4] Do not dispose of it in regular trash or down the drain.[1]
-
Waste Collection:
-
Storage of Waste: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] Ensure waste containers are properly labeled and sealed.
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) office for waste pickup and disposal in accordance with local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
